Product packaging for Mirabegron(Cat. No.:CAS No. 223673-61-8)

Mirabegron

Número de catálogo: B1684304
Número CAS: 223673-61-8
Peso molecular: 396.5 g/mol
Clave InChI: PBAPPPCECJKMCM-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Mirabegron is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-amino-1,3-thiazol-4-ylacetic acid with the anilino group of (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol. Used for the treatment of overactive bladder syndrome. It has a role as a beta-adrenergic agonist. It is a member of 1,3-thiazoles, an aromatic amide, a member of ethanolamines and a monocarboxylic acid amide.
This compound is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence. It is unique amongst overactive bladder treatment options in that, unlike other treatments such as [solifenacin] and [darifenacin], it lacks significant antimuscarinic activity, which is responsible both for the therapeutic effects of these medications and their broad range of adverse effects. This compound has a comparatively favorable adverse effect profile as compared to other available treatment options, and its complementary mechanism to the antimuscarinics that came before it allows for its use alongside solifenacin in refractory cases. this compound first received FDA approval in 2012, under the brand name Myrbetriq, for the treatment of adults with overactive bladder. An extended-release granule formulation was subsequently granted approval in March 2021 for the treatment of pediatric patients with neurogenic detrusor overactivity. This compound is also used in other jurisdictions across the globe, including Canada, the EU, and Japan.
This compound is a beta3-Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic beta3-Agonist, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
This compound is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, this compound binds to and activates ADRB3, which leads to smooth muscle relaxation. This compound also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 4 approved and 12 investigational indications.
a beta3-adrenergic receptor agonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O2S B1684304 Mirabegron CAS No. 223673-61-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021648
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223673-61-8
Record name Mirabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223673-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirabegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mirabegron's Core Mechanism in Detrusor Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, represents a significant therapeutic advance in the management of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle during the urine storage phase, leading to an increase in bladder capacity and a reduction in OAB symptoms. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative outcomes associated with this compound's therapeutic effect. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of urology.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia.[1] The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle during the bladder filling phase.[2] this compound offers a distinct therapeutic approach compared to antimuscarinic agents by targeting the β3-adrenergic signaling pathway to promote detrusor relaxation.[3] This document will dissect the core mechanisms of this compound, from receptor activation to downstream cellular effects, supported by experimental evidence and clinical data.

The β3-Adrenergic Signaling Pathway in Detrusor Relaxation

This compound's primary effect is mediated through the activation of β3-adrenergic receptors, which are predominantly expressed in the detrusor smooth muscle.[3] This activation initiates a cascade of intracellular events culminating in muscle relaxation.

cAMP-Dependent Pathway

The canonical mechanism of action for this compound is the Gs-protein coupled receptor pathway:

  • Receptor Binding and G-Protein Activation: this compound binds to the β3-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs).[4]

  • Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[5]

  • Phosphorylation of Target Proteins and Muscle Relaxation: PKA phosphorylates various downstream targets, which collectively contribute to detrusor muscle relaxation. These effects are thought to include the modulation of intracellular calcium levels and the sensitization of the contractile apparatus to calcium.[5]

Mirabegron_cAMP_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Promotes

Figure 1: this compound's cAMP-dependent signaling pathway in detrusor muscle.
Evidence for cAMP-Independent Pathways

Emerging research suggests that this compound may also induce detrusor relaxation through mechanisms independent of the classical cAMP/PKA pathway.[5][6] These alternative pathways may involve:

  • Modulation of Ion Channels: Direct or indirect effects on potassium (K+) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.[7]

  • Inhibition of the Rho-Kinase (ROCK) Pathway: The Rho-kinase pathway is known to play a crucial role in smooth muscle contraction.[8] Some studies suggest that β3-AR activation may lead to the inhibition of this pathway, contributing to relaxation.[5]

  • Prejunctional Inhibition of Acetylcholine Release: Evidence from in vitro studies on human bladder strips indicates that this compound can inhibit the release of acetylcholine from parasympathetic nerve terminals, thereby reducing cholinergic-mediated detrusor contractions.[9] This suggests a neurogenic component to its mechanism of action.

Mirabegron_Alternative_Pathways cluster_prejunctional Prejunctional Nerve Terminal cluster_postjunctional Detrusor Smooth Muscle Cell Mirabegron_pre This compound Beta3_AR_pre β3-AR Mirabegron_pre->Beta3_AR_pre ACh_release Acetylcholine Release Beta3_AR_pre->ACh_release Inhibits Mirabegron_post This compound Beta3_AR_post β3-AR Mirabegron_post->Beta3_AR_post K_channel K+ Channels Beta3_AR_post->K_channel Activates Rho_kinase Rho-Kinase Pathway Beta3_AR_post->Rho_kinase Inhibits Relaxation_post Relaxation K_channel->Relaxation_post Rho_kinase->Relaxation_post Experimental_Workflow_Detrusor_Strips Tissue_Harvest Harvest Detrusor Muscle Strips Organ_Bath Mount in Organ Bath (Krebs Solution, 37°C) Tissue_Harvest->Organ_Bath Tension_Recording Connect to Force Transducer Organ_Bath->Tension_Recording Induce_Contraction Induce Contraction (e.g., Carbachol) Tension_Recording->Induce_Contraction Add_this compound Add Cumulative Concentrations of This compound Induce_Contraction->Add_this compound Measure_Relaxation Measure Relaxation Add_this compound->Measure_Relaxation Data_Analysis Data Analysis (Concentration-Response Curve) Measure_Relaxation->Data_Analysis

References

The Journey of Mirabegron: From Discovery to a First-in-Class Treatment for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mirabegron, marketed under brand names such as Myrbetriq® and Betmiga®, represents a significant advancement in the pharmacological management of overactive bladder (OAB). As the first clinically approved selective β3-adrenergic receptor agonist, it offers a distinct mechanism of action compared to the traditional mainstay of OAB treatment, antimuscarinic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to offer a thorough understanding of this innovative therapeutic agent.

Discovery and Development

The development of this compound was driven by the need for alternative OAB treatments with improved side-effect profiles compared to antimuscarinics, which are often associated with bothersome effects like dry mouth and constipation.[1] The journey of this compound began with the identification of the β3-adrenergic receptor as a potential therapeutic target for OAB.

1.1. Target Identification and Rationale

Research in the late 1980s and 1990s led to the characterization of β3-adrenergic receptors and their significant presence in the detrusor muscle of the bladder.[2][3] Unlike β1 and β2 receptors, which are more prevalent in cardiovascular tissues, β3-adrenergic receptors are the predominant subtype in the bladder, accounting for approximately 97% of all beta-receptors in this tissue.[4] Activation of these receptors was found to induce relaxation of the detrusor muscle, thereby increasing bladder capacity.[5][6] This bladder-specific expression profile made the β3-adrenergic receptor an attractive target for a novel class of OAB drugs with the potential for fewer systemic side effects.

1.2. Lead Compound and Optimization

The quest for a selective β3-adrenergic receptor agonist led to extensive research and the synthesis of numerous compounds.[3] Astellas Pharma Inc. (formerly Yamanouchi Pharmaceutical Co.) played a pivotal role in this endeavor.[6] Through structure-activity relationship (SAR) studies, researchers at Astellas identified and optimized lead compounds to enhance potency and selectivity for the human β3-adrenergic receptor.[7] This extensive effort culminated in the discovery of this compound (formerly known as YM178), a compound that demonstrated promising preclinical efficacy and a favorable pharmacological profile.[3][8]

1.3. Preclinical and Clinical Development

Preclinical studies in animal models confirmed that this compound effectively relaxed the detrusor muscle and improved bladder storage function.[9] Following the successful proof-of-concept stage, this compound entered an extensive clinical development program involving over 10,000 individuals.[2][3] This program consisted of multiple Phase II and III clinical trials to evaluate its efficacy, safety, and tolerability in patients with OAB.[10][11] The successful outcomes of these trials led to its approval by the U.S. Food and Drug Administration (FDA) in 2012, making it the first β3-adrenergic receptor agonist available for the treatment of OAB.[12][13]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively activating β3-adrenergic receptors in the detrusor muscle of the bladder.[1][14][15]

2.1. β3-Adrenergic Receptor Activation

As a potent and selective agonist, this compound binds to β3-adrenergic receptors on the surface of detrusor smooth muscle cells.[1][16] This binding event initiates a downstream signaling cascade.

2.2. Intracellular Signaling Cascade

The activation of the Gs protein-coupled β3-adrenergic receptor stimulates the enzyme adenylyl cyclase.[1][16] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][16] The resulting increase in intracellular cAMP levels is the key second messenger in this pathway.

2.3. Detrusor Muscle Relaxation

Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the detrusor smooth muscle.[1][16] This relaxation during the storage phase of the urinary bladder fill-void cycle increases bladder capacity and reduces the symptoms of OAB, such as urgency, frequency, and incontinence.[14][16]

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity Results in Synthesis_Route_1 cluster_start Starting Materials Styrene_Oxide (R)-Styrene Oxide Intermediate_1 Amino Alcohol Intermediate Styrene_Oxide->Intermediate_1 Nitrophenethylamine 4-Nitrophenethylamine Nitrophenethylamine->Intermediate_1 Intermediate_2 Protected Amino Alcohol Intermediate_1->Intermediate_2 Protection Intermediate_3 Coupled Intermediate Intermediate_2->Intermediate_3 Condensation with 2-aminothiazole- 4-acetic acid This compound This compound Intermediate_3->this compound Deprotection Synthesis_Route_2 cluster_start Key Intermediates Keto_Intermediate Keto Intermediate This compound This compound Keto_Intermediate->this compound Amino_Alcohol (R)-2-Amino-1- phenylethanol Amino_Alcohol->this compound Reductive Amination

References

Mirabegron's selectivity for beta-3 adrenergic receptors over beta-1 and beta-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mirabegron's Selectivity for the β3-Adrenergic Receptor

Introduction

This compound is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), the first of its class to be approved for the treatment of overactive bladder (OAB).[1] The therapeutic efficacy of this compound in OAB stems from its ability to stimulate β3-ARs highly expressed in the detrusor smooth muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity. A critical aspect of its pharmacological profile and clinical utility is its selectivity for the β3-AR over the β1-AR and β2-AR subtypes. Activation of β1-ARs is primarily associated with cardiovascular effects, such as increased heart rate and contractility, while β2-AR stimulation can lead to effects like bronchodilation and vasodilation.[2][3] Therefore, high selectivity for the β3-AR is crucial for minimizing potential off-target side effects. This guide provides a detailed examination of this compound's receptor selectivity, the experimental methods used for its determination, and the underlying signaling pathways.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is quantified through in vitro pharmacological studies that determine its binding affinity (Ki) and functional potency (EC50) at each of the human β-adrenergic receptor subtypes. These studies consistently demonstrate that this compound is significantly more potent and active at the β3-AR compared to the β1-AR and β2-AR.

Functional Agonist Potency (EC50)

Functional assays measure the concentration of a drug required to elicit 50% of its maximal response, providing a key indicator of its potency. The data below, derived from cAMP accumulation assays in cell lines expressing recombinant human β-adrenergic receptors, illustrates this compound's functional selectivity.

Receptor SubtypeThis compound EC50 (nM)Reference Agonist (Isoproterenol) EC50 (nM)Cell LineSource
Human β1-AR 5940.89CHO-K1[4]
Human β2-AR 5700.78CHO-K1[4]
Human β3-AR 1.15 - 10.010.7CHO-K1 / HEK293[4][5]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect of that agonist.

Binding Affinity (Ki)

Binding assays determine the affinity of a ligand for a receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Source
Human β1-AR 383[3][4]
Human β2-AR 977[3][4]
Human β3-AR 2.5 - 55[6]

Ki (Inhibition constant) is a measure of the binding affinity of a compound to a receptor.

As the data illustrates, this compound's potency and affinity for the human β3-AR are orders of magnitude greater than for the β1- and β2-AR subtypes. Studies have calculated the selectivity of this compound for the β3-AR to be approximately 517-fold higher than for the β1-AR and 496-fold higher than for the β2-AR under identical experimental conditions.[3][4]

Adrenergic Receptor Signaling Pathways

β-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate intracellular signaling cascades.[7] While all three subtypes can couple to the stimulatory G-protein (Gs), leading to the production of cyclic adenosine monophosphate (cAMP), there are nuances in their downstream signaling.

β1-Adrenergic Receptor Signaling

Predominantly expressed in cardiac tissue, β1-ARs are key regulators of cardiac function.[2][8] Their activation leads to a Gs-mediated cascade that increases heart rate and contractility.[8][9] Some evidence also suggests that β1-ARs can engage in G-protein independent signaling via β-arrestins, potentially activating pathways like the MAPK cascade.[10]

beta1_signaling This compound This compound (Low Affinity) Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Binds Gs Gs Protein Beta1_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Leads to Cardiac_Effect ↑ Heart Rate ↑ Contractility Ca_Influx->Cardiac_Effect Results in

Canonical β1-Adrenergic Receptor Signaling Pathway.
β2-Adrenergic Receptor Signaling

β2-ARs are widely distributed, notably in the smooth muscle of the airways and blood vessels.[11] Their canonical signaling pathway also involves Gs-protein activation, leading to cAMP production and subsequent smooth muscle relaxation.[12][13] β2-ARs are also known to couple to the inhibitory G-protein (Gi) and to signal through β-arrestin-mediated pathways, which can activate kinases like ERK.

beta2_signaling This compound This compound (Very Low Affinity) Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light- Chain Kinase (MLCK) PKA->MLCK Inhibits via Phosphorylation Smooth_Muscle Smooth Muscle Relaxation (e.g., Bronchodilation) MLCK->Smooth_Muscle Leads to

Canonical β2-Adrenergic Receptor Signaling Pathway.
β3-Adrenergic Receptor Signaling

The β3-AR is the primary target for this compound. It is highly expressed in the detrusor muscle of the bladder and in adipose tissue.[7] Similar to the other subtypes, its primary signaling mechanism is through the Gs-AC-cAMP-PKA pathway, which in the bladder leads to smooth muscle relaxation.[1][14] Unlike β1- and β2-ARs, the human β3-AR lacks phosphorylation sites for PKA, making it relatively resistant to the rapid, agonist-induced desensitization seen with the other subtypes.[1][7] There is also evidence suggesting that β3-ARs can couple to Gi proteins, activating alternative pathways that may involve nitric oxide (NO) or ERK1/2.[1][14][15]

beta3_signaling cluster_gs Canonical Pathway cluster_gi Alternative Pathway This compound This compound (High Affinity) Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds Gs Gs Protein Beta3_AR->Gs Activates Gi Gi Protein Beta3_AR->Gi Activates (Cell-type dependent) AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relax Detrusor Muscle Relaxation PKA->Detrusor_Relax Mediates ERK ERK1/2 Pathway Gi->ERK Activates

β3-Adrenergic Receptor Signaling Pathways.

Experimental Protocols

The determination of this compound's selectivity relies on standardized in vitro pharmacological assays. The two primary methods are radioligand binding assays and functional cAMP accumulation assays.

Protocol 1: Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[16][17][18]

  • Membrane Preparation : Cells (e.g., CHO or HEK293) stably expressing a high density of a single human β-adrenergic receptor subtype (β1, β2, or β3) are cultured and harvested. The cell membranes containing the receptors are isolated through homogenization and centrifugation.[19]

  • Assay Incubation : In a multi-well plate, the isolated membranes are incubated with:

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol).

    • A range of concentrations of the unlabeled test compound (this compound).

  • Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.[17]

  • Separation : The receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[17][19]

  • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis : The amount of bound radioligand is plotted against the concentration of the competing test compound (this compound). Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

This cell-based functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, thereby determining its potency (EC50) and efficacy.[20]

  • Cell Culture : Cell lines (e.g., CHO-K1, HEK293) engineered to express a specific human β-adrenergic receptor subtype are cultured in multi-well plates.[21][22]

  • Compound Incubation : The cells are incubated with increasing concentrations of the test agonist (this compound) or a reference agonist (e.g., isoproterenol) for a defined period at 37°C.[21]

  • Cell Lysis and cAMP Detection : Following incubation, the cells are lysed. The intracellular cAMP concentration in the lysate is then measured. Common detection methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF) : A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal.[23]

    • AlphaScreen : A bead-based immunoassay where competition between endogenous and biotinylated cAMP for an antibody-coated acceptor bead modulates a chemiluminescent signal.[24]

    • Luciferase-based Biosensors : Genetically encoded biosensors that produce a luminescent signal upon binding to cAMP.[25]

  • Data Analysis : A concentration-response curve is generated by plotting the measured cAMP levels against the log concentration of the agonist. Non-linear regression is used to calculate the EC50 and the maximum response (Emax) relative to a full agonist.

camp_assay_workflow start Start step1 1. Seed cells expressing a specific β-AR subtype in a 96-well plate start->step1 step2 2. Incubate cells with varying concentrations of this compound step1->step2 step3 3. Add cell lysis buffer to release intracellular cAMP step2->step3 step4 4. Add HTRF detection reagents (Eu-Ab + d2-cAMP) step3->step4 step5 5. Incubate to allow competitive binding step4->step5 step6 6. Read fluorescence at 665nm and 620nm step5->step6 step7 7. Calculate HTRF ratio and convert to cAMP concentration step6->step7 step8 8. Plot concentration-response curve and determine EC50 step7->step8 end_node End step8->end_node

Workflow for a typical cAMP Accumulation Assay.

Conclusion

The comprehensive in vitro data unequivocally establishes this compound as a highly selective β3-adrenergic receptor agonist. Its functional potency and binding affinity for the β3-AR are substantially greater than for the β1- and β2-AR subtypes. This selectivity is fundamental to its mechanism of action in treating overactive bladder, allowing for targeted relaxation of the detrusor muscle while minimizing the risk of systemic, off-target effects commonly associated with β1- and β2-AR stimulation. The robust methodologies of radioligand binding and functional cAMP assays provide the quantitative foundation for understanding this critical aspect of this compound's pharmacological profile, underscoring its importance as a targeted therapeutic agent.

References

In-Vitro Characterization of Mirabegron's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Mirabegron's binding affinity, with a primary focus on its interaction with the β3-adrenoceptor. This compound is a potent and selective β3-adrenoceptor agonist, the first of its class approved for the treatment of overactive bladder (OAB).[1][2] Understanding its binding characteristics is crucial for elucidating its mechanism of action and potential off-target effects. This document details the quantitative binding and functional data, the experimental protocols used for their determination, and the key signaling pathways involved.

Quantitative Binding and Functional Data

The in-vitro affinity and functional activity of this compound have been extensively studied across various receptor subtypes. The following tables summarize the key quantitative data from these studies, providing a comparative view of this compound's potency and selectivity.

Table 1: this compound Binding Affinity (Ki) for Adrenoceptor Subtypes
Receptor SubtypeSpeciesCell Line/TissueRadioligandKi (nM)Reference
β3-AdrenoceptorHumanTransfected Cells-2.5[3]
β1-AdrenoceptorHumanTransfected Cells-383[3]
β2-AdrenoceptorHumanTransfected Cells-977[3]
α1A-AdrenoceptorHumanHEK293[3H]-prazosin437[3]
α1B-AdrenoceptorHumanHEK293[3H]-prazosin26000[3]
α1D-AdrenoceptorHumanHEK293[3H]-prazosin1800[3]
M2 MuscarinicHuman--2100[4][5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: this compound Functional Activity (EC50) and Maximal Response (Emax)
Receptor SubtypeSpeciesCell LineAssay TypeEC50 (nM)Emax (% of Isoproterenol)Reference
β3-AdrenoceptorHumanHEK293cAMP Accumulation10.0 (± 0.56)80.4[6][7][8]
β1-AdrenoceptorHumanCHO-K1cAMP Accumulation>10,0003[7][8]
β2-AdrenoceptorHumanCHOcAMP Accumulation>10,00015[7][8]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by the drug.

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on established in-vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (this compound) and its receptor.[9][10] These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for various receptor subtypes.

Materials:

  • Membrane Preparations: Isolated membranes from cells (e.g., CHO, HEK293) or tissues expressing the target receptor.[9][11]

  • Radioligand: A ligand labeled with a radioactive isotope (e.g., [3H]-prazosin for α1-adrenoceptors).[6][9]

  • Unlabeled Ligand: this compound.

  • Binding Buffer: To maintain physiological conditions.[9]

  • Filtration System: To separate bound from free radioligand.[9][11]

  • Scintillation Counter: To measure radioactivity.[9][11]

Procedure:

  • Membrane Preparation: Frozen tissue or washed cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and stored at -80°C.[11] On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[11]

  • Incubation: The assay is performed in 96-well plates. To each well, the membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand are added.[11] The plates are incubated to allow the binding to reach equilibrium.[11]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cellular Assays (cAMP Accumulation)

Functional assays are used to determine the biological response elicited by a ligand upon binding to its receptor. For G-protein coupled receptors like the β3-adrenoceptor, a common downstream signaling event is the accumulation of cyclic adenosine monophosphate (cAMP).[12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at β-adrenoceptor subtypes.

Materials:

  • Cell Lines: CHO or HEK293 cells stably expressing the human β1, β2, or β3-adrenoceptor.[6][7][8]

  • Test Compounds: this compound and a reference full agonist (e.g., isoproterenol).[6][7][8]

  • cAMP Assay Kit: For the quantification of intracellular cAMP levels (e.g., using homogeneous time-resolved fluorescence - HTRF).[6][7][8]

Procedure:

  • Cell Culture and Plating: The transfected cells are cultured and seeded into 96-well plates.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound or the reference agonist.[6][7][8]

  • cAMP Measurement: Following incubation, the intracellular cAMP levels are measured according to the manufacturer's protocol of the chosen assay kit.[6]

  • Data Analysis: A concentration-response curve is generated by plotting the cAMP levels against the logarithm of the drug concentration. The EC50 and Emax values are determined by nonlinear least-squares regression analysis of this curve.[6][7][8]

Signaling Pathways and Experimental Workflows

This compound-Induced β3-Adrenoceptor Signaling Pathway

This compound's primary mechanism of action involves the activation of the β3-adrenoceptor in the detrusor smooth muscle of the bladder.[12][14] This activation triggers a downstream signaling cascade that ultimately leads to muscle relaxation and increased bladder capacity.[12][14]

Mirabegron_Signaling_Pathway This compound This compound Beta3AR β3-Adrenoceptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's signaling cascade in detrusor smooth muscle cells.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilutions Compound_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow for cAMP Functional Assay

This diagram outlines the process for assessing the functional activity of this compound by measuring cAMP accumulation in cells expressing the target receptor.

cAMP_Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture Transfected Cells (e.g., HEK293-β3AR) Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Compound_Addition Add this compound/ Control Concentrations Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Detection Measure cAMP Levels (HTRF) Cell_Lysis->cAMP_Detection Data_Analysis Generate Dose-Response Curve (EC50, Emax) cAMP_Detection->Data_Analysis

Caption: Workflow for assessing functional activity via cAMP accumulation.

References

Molecular Signaling Pathways Activated by Mirabegron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a potent and selective β3-adrenoceptor (β3-AR) agonist, is a first-in-class therapeutic agent approved for the treatment of overactive bladder (OAB).[1] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity.[2][3] This is primarily achieved through the activation of the β3-AR signaling cascade, which is distinct from the antimuscarinic agents traditionally used for OAB.[2][4] This technical guide provides a comprehensive overview of the molecular signaling pathways activated by this compound, including its canonical cAMP-dependent pathway, emerging evidence for cAMP-independent mechanisms, and its off-target effects. Detailed experimental protocols for key assays and quantitative data on receptor binding and functional activity are also presented to support further research and development in this area.

Core Signaling Pathway: β3-Adrenoceptor Activation and cAMP-Mediated Detrusor Relaxation

This compound's therapeutic effect in OAB is primarily mediated by its agonistic activity on the β3-adrenoceptors predominantly expressed in the detrusor muscle of the bladder.[4][5] The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates a well-defined signaling cascade.[6]

The binding of this compound to the β3-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[7] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][8] The subsequent elevation in intracellular cAMP levels is the central event in the canonical signaling pathway.[4][9]

Elevated cAMP levels lead to the activation of protein kinase A (PKA).[10] PKA then phosphorylates various downstream targets within the smooth muscle cell, ultimately resulting in the relaxation of the detrusor muscle.[10][11] This relaxation during the storage phase of the urinary bladder fill-void cycle increases bladder capacity and alleviates the symptoms of OAB, such as urgency and frequency.[2][9]

Mirabegron_cAMP_Pathway This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR Binds to Gs_protein Gs Protein Beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Relaxation Detrusor Muscle Relaxation Downstream_Targets->Relaxation Leads to

Caption: Canonical this compound signaling pathway via β3-AR, Gs protein, and cAMP.

Quantitative Data: Receptor Binding Affinity and Functional Potency

This compound exhibits high selectivity for the human β3-adrenoceptor.[9] The following tables summarize key quantitative data from various in vitro studies.

Table 1: this compound Receptor Binding Affinity

Receptor SubtypeSpeciesPreparationKi (nM)Reference
β3-AdrenoceptorHumanRecombinant cells2.5 - 55[12]
β1-AdrenoceptorHumanRecombinant cells383[13]
β2-AdrenoceptorHumanRecombinant cells977[13]
α1A-AdrenoceptorHumanRecombinant cells437[13]
α1D-AdrenoceptorHumanRecombinant cells1800[13]
α1B-AdrenoceptorHumanRecombinant cells26000[13]
M2 Muscarinic ReceptorHumanSubmission dossier data2100[12]

Table 2: this compound Functional Potency (EC50)

Receptor/TissueSpeciesAssayEC50 (nM)Reference
β3-AdrenoceptorHumancAMP accumulation10.0[14]
β3-AdrenoceptorHumancAMP accumulation1.15[15]
β1-AdrenoceptorHumancAMP accumulation594[15]
β2-AdrenoceptorHumancAMP accumulation570[15]
Detrusor StripsHumanRelaxation589 - 776[12]

Emerging and Off-Target Signaling Pathways

While the cAMP-dependent pathway is the primary mechanism, emerging evidence suggests the involvement of other signaling pathways in this compound's action.

cAMP-Independent Mechanisms

Studies have indicated that this compound can induce relaxation of the detrusor smooth muscle through pathways that are independent of cAMP production.[10][16] Research has shown that the relaxant effect of this compound is only partially attenuated by inhibitors of adenylyl cyclase (SQ22536) and PKA (H-89), suggesting the contribution of a cAMP-independent mechanism.[10][16] This alternative pathway may involve the inhibition of Ca2+ sensitization of the contractile machinery, potentially through modulation of the Rho kinase (ROCK) pathway.[10][11] The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction, and its inhibition can lead to relaxation.[17]

Mirabegron_Independent_Pathway This compound This compound Unknown_Target Unknown Target (cAMP-independent) This compound->Unknown_Target Acts on Rho_Kinase Rho Kinase (ROCK) Unknown_Target->Rho_Kinase Inhibits Contraction Detrusor Muscle Contraction Rho_Kinase->Contraction Promotes Relaxation Detrusor Muscle Relaxation Rho_Kinase->Relaxation Inhibition leads to

Caption: Postulated cAMP-independent pathway of this compound-induced relaxation.

Nitric Oxide (NO) Signaling

There is evidence to suggest that this compound can influence the production of nitric oxide (NO).[9] Activation of β3-adrenoceptors can lead to the release of NO, which is a potent smooth muscle relaxant.[9][18] This effect may be more prominent in the urothelial cells rather than the detrusor smooth muscle cells themselves.[18] The released NO could then act in a paracrine manner to induce relaxation of the adjacent smooth muscle cells.[18] Combination therapy of this compound with an antimuscarinic has been shown to increase the release of NO during cystitis.[19]

Off-Target Receptor Interactions

At supra-therapeutic concentrations, this compound can interact with other receptors, which may contribute to its side-effect profile or potentially have therapeutic implications in other conditions.

  • α1-Adrenoceptors: this compound has been shown to act as an antagonist at α1A- and α1D-adrenoceptors.[12][20] This antagonism contributes to the relaxation of urethral smooth muscle.[6][20] The binding affinity for these receptors is in the micromolar range, which is significantly lower than its affinity for the β3-AR.[12][13]

  • β1-Adrenoceptors: At higher doses (e.g., 200 mg), this compound can cause β1-adrenoceptor stimulation, leading to an increased heart rate.[2][6]

  • CYP2D6 Inhibition: this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6, which can lead to drug-drug interactions.[21][22]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP in response to this compound treatment.

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Treatment: Cells are pre-incubated with the phosphodiesterase inhibitor followed by the addition of varying concentrations of this compound or a control agonist (e.g., isoproterenol).

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The results are plotted as a concentration-response curve, and the EC50 value is calculated.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture β3-AR Expressing Cells Cell_Plating 2. Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Pre_incubation 3. Pre-incubate with Phosphodiesterase Inhibitor Cell_Plating->Pre_incubation Compound_Addition 4. Add this compound/ Controls Pre_incubation->Compound_Addition Incubation 5. Incubate at 37°C Compound_Addition->Incubation Lysis_Detection 6. Lyse Cells & Detect cAMP Incubation->Lysis_Detection Data_Analysis 7. Plot Curve & Calculate EC50 Lysis_Detection->Data_Analysis

Caption: Workflow for a typical cAMP accumulation assay.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Assay Buffer: An appropriate binding buffer is prepared.

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Organ Bath Experiments for Detrusor Muscle Relaxation

This functional assay measures the relaxant effect of this compound on isolated detrusor muscle strips.

  • Tissue Preparation: Detrusor muscle strips are isolated from human or animal bladders.

  • Mounting: The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction: The muscle strips are pre-contracted with an agent such as carbachol or by electrical field stimulation.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Tension Measurement: The changes in isometric tension are recorded using a force transducer.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the EC50 and maximal relaxation (Emax).

Conclusion

This compound represents a significant advancement in the pharmacological management of overactive bladder, primarily through its selective agonism of the β3-adrenoceptor and subsequent activation of the cAMP-PKA signaling pathway. This leads to detrusor muscle relaxation and an increase in bladder capacity. However, the molecular pharmacology of this compound is multifaceted, with growing evidence for the involvement of cAMP-independent mechanisms, such as the modulation of the Rho kinase pathway, and interactions with nitric oxide signaling. Furthermore, its off-target interactions with α1- and β1-adrenoceptors at higher concentrations are important considerations for its clinical use and potential for drug-drug interactions. A thorough understanding of these diverse signaling pathways is crucial for optimizing the therapeutic use of this compound and for the development of future, more selective, and effective treatments for lower urinary tract symptoms.

References

Mirabegron's Effect on Cyclic Adenosine Monophosphate (cAMP) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist, the first of its class approved for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle during the bladder filling phase, which increases bladder capacity. This relaxation is a direct consequence of the activation of the β3-AR signaling pathway, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, focusing on its quantitative effect on cAMP synthesis, the experimental protocols used to measure this effect, and the downstream signaling cascade.

Core Mechanism of Action: β3-Adrenergic Receptor-cAMP Signaling

This compound exerts its pharmacological effect by binding to and activating β3-adrenergic receptors, which are predominantly expressed on the detrusor smooth muscle cells of the urinary bladder. The β3-AR is a G-protein coupled receptor (GPCR) that is coupled to the stimulatory G protein, Gs.

Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[1][2] Some evidence also suggests that downstream of cAMP, an Exchange Protein Directly Activated by cAMP (EPAC) may be involved in mediating the inhibitory effects on cholinergic neurotransmission in the bladder.[3]

dot

Mirabegron_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to Neurotransmission Inhibition of Cholinergic Neurotransmission EPAC->Neurotransmission Contributes to

Caption: this compound-cAMP Signaling Pathway.

Quantitative Analysis of this compound's Effect on cAMP Levels

The potency and efficacy of this compound in stimulating cAMP production have been quantified in various cellular systems. While direct quantification in primary human detrusor smooth muscle cells is not extensively reported in publicly available literature, data from recombinant cell lines expressing the human β3-AR and functional studies on human detrusor tissue provide a strong basis for its mechanism.

Cell/Tissue TypeParameterValueReference
CHO Cells (expressing human β3-AR)EC50 (cAMP accumulation)1.15 nM[4]
CHO Cells (expressing human β3-AR)Intrinsic Activity (vs. Isoproterenol)0.94[4]
HEK293 Cells (expressing human β3-AR)EC50 (cAMP accumulation)10.0 nM (± 0.56)[5]
HEK293 Cells (expressing human β3-AR)Emax (vs. Isoproterenol)80.4%[5]
Human Detrusor Smooth Muscle StripsEC50 (Relaxation)0.78 µM[6]
Human Detrusor (Normal Bladder Function)pIC50 (vs. Carbachol-induced tone)6.23 (± 0.26)
Human Detrusor (Bladder Outlet Obstruction)pIC50 (vs. Carbachol-induced tone)6.04 (± 0.31)
Human Detrusor (Obstruction + Overactivity)pIC50 (vs. Carbachol-induced tone)5.41 (± 0.08)

EC50: Half-maximal effective concentration. Emax: Maximum effect. pIC50: Negative log of the half-maximal inhibitory concentration. Intrinsic Activity: Relative efficacy compared to a full agonist.

Experimental Protocols

Measurement of cAMP Accumulation (HTRF Assay)

This protocol is a representative example based on commercially available Homogeneous Time-Resolved Fluorescence (HTRF) assay kits, a common method for quantifying cAMP.

dot

HTRF_Workflow start Start: Prepare Cells (e.g., HEK293-hβ3-AR) plate_cells Plate cells in 384-well plate start->plate_cells induce Add this compound (or other compounds) + PDE inhibitor (e.g., IBMX) plate_cells->induce incubate1 Incubate at RT (e.g., 30 min) induce->incubate1 lyse_detect Add Lysis Buffer containing cAMP-d2 & anti-cAMP Cryptate incubate1->lyse_detect incubate2 Incubate at RT (e.g., 60 min) lyse_detect->incubate2 read Read plate on HTRF-compatible reader (665nm / 620nm) incubate2->read analyze Analyze Data: Calculate cAMP concentration from standard curve read->analyze end End: Determine EC50/Emax analyze->end

Caption: HTRF cAMP Assay Experimental Workflow.

Methodology:

  • Cell Culture and Plating:

    • Culture cells (e.g., HEK293 or CHO cells stably expressing the human β3-AR) under standard conditions.

    • Harvest and resuspend cells in assay buffer. Plate cells at an optimized density into a 384-well white microplate.

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound and control compounds (e.g., isoproterenol as a full agonist, vehicle as a negative control).

    • Add the compounds to the cells. Typically, a phosphodiesterase (PDE) inhibitor like IBMX is included to prevent cAMP degradation.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • Lysis and Detection:

    • Add a lysis buffer containing the HTRF detection reagents: cAMP labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive immunoassay to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced in the cells.

    • Generate a standard curve using known concentrations of cAMP to convert the HTRF ratio to absolute cAMP concentrations.

    • Plot concentration-response curves and calculate EC50 and Emax values using non-linear regression analysis.

Organ Bath Assay for Detrusor Muscle Relaxation

This protocol outlines the functional assessment of this compound's effect on isolated human detrusor smooth muscle strips.

dot

Organ_Bath_Workflow start Start: Obtain Human Bladder Tissue dissect Dissect detrusor smooth muscle strips start->dissect mount Mount strips in organ bath (Krebs solution, 37°C, 95% O2/5% CO2) dissect->mount equilibrate Equilibrate under tension mount->equilibrate contract Induce stable contraction (e.g., with Carbachol) equilibrate->contract add_mira Add cumulative concentrations of this compound contract->add_mira record Record isometric tension changes add_mira->record analyze Analyze Data: Calculate % relaxation and determine pIC50 record->analyze end End: Quantify Functional Potency analyze->end

Caption: Organ Bath Experimental Workflow.

Methodology:

  • Tissue Preparation:

    • Obtain human bladder tissue from cystectomy specimens in accordance with ethical guidelines.

    • Dissect the urothelium and connective tissue away to isolate the detrusor smooth muscle.

    • Cut the muscle into longitudinal strips of a standardized size (e.g., 2x2x5 mm).

  • Mounting and Equilibration:

    • Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer.

    • Allow the strips to equilibrate for a set period (e.g., 60-90 minutes) under a basal tension.

  • Contraction and Relaxation Measurement:

    • Induce a stable, submaximal contraction using a contractile agent such as carbachol (a muscarinic agonist).

    • Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative, concentration-dependent manner.

    • Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tone.

  • Data Analysis:

    • Plot the concentration of this compound against the percentage of relaxation.

    • Use non-linear regression to fit a sigmoidal curve to the data and determine the pIC50 (the negative logarithm of the concentration causing 50% of the maximal relaxation).

Conclusion

This compound's primary mechanism of action is the selective activation of β3-adrenergic receptors in the detrusor muscle, leading to a robust increase in intracellular cAMP levels. This second messenger initiates a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder. Quantitative assays consistently demonstrate this compound's high potency and efficacy in stimulating the β3-AR/cAMP pathway. The experimental protocols detailed herein provide a framework for the continued investigation of β3-AR agonists and their effects on cellular signaling and tissue function. A notable area for future research would be the direct quantification of this compound-induced cAMP accumulation in primary human detrusor smooth muscle cells to further solidify the existing data from recombinant systems and functional tissue assays.

References

The Structural Dance of Selectivity: An In-depth Guide to the Structure-Activity Relationships of Mirabegron Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mirabegron, the first-in-class β3-adrenergic receptor (AR) agonist, has paved the way for a new therapeutic avenue in the management of overactive bladder (OAB). Its unique mechanism of action, which involves the relaxation of the detrusor muscle, has sparked significant interest in the development of next-generation β3-AR agonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogs, providing a comprehensive overview of the key structural modifications that govern their biological activity.

The β3-Adrenergic Receptor Signaling Cascade

This compound and its analogs exert their therapeutic effects by activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, as depicted in the diagram below.

Gs_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Gs_protein Gs Protein (α, β, γ subunits) Beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Downstream Targets PKA_active->Phosphorylation Catalyzes Relaxation Detrusor Muscle Relaxation Phosphorylation->Relaxation Leads to

Figure 1: β3-Adrenergic Receptor Signaling Pathway.

Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder's detrusor smooth muscle.[1][2]

Core Structural Features and SAR of this compound Analogs

The chemical structure of this compound can be divided into three key moieties: the (R)-2-hydroxy-2-phenylethylamino group, the ethylphenyl linker, and the 2-aminothiazole headgroup. SAR studies have revealed that modifications to each of these regions can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

The Acetanilide and Phenylethanolamine Backbone

A significant body of research has focused on modifying the acetanilide and phenylethanolamine core of this compound. These studies have provided valuable insights into the structural requirements for potent and selective β3-AR agonism.

Compound IDR Group (Acetanilide Moiety)β3 EC50 (nM)β1 Activityβ2 ActivityReference
This compound2-aminothiazol-4-yl22.4>10,000>10,000[3]
2f2-pyridyl---[1]
2upyrimidin-2-yl110No AgonismNo Agonism[1]
2vpyrazin-2-yl---[1]
36b6-amino-2-pyridylPotent AgonistSelectiveSelective[4]
36g2-amino-5-methylthiazol-4-ylPotent AgonistSelectiveSelective[4]
36h5-amino-1,2,4-thiadiazol-3-ylPotent AgonistSelectiveSelective[4]

Key SAR Insights:

  • Acetanilide Substitutions: The nature of the substituent on the acetanilide ring is crucial for activity. Heterocyclic rings, such as pyridine, pyrimidine, and pyrazine, have been shown to be well-tolerated and can lead to potent β3-AR agonists.[1]

  • Amino-substituted Heterocycles: The introduction of an amino group on the heterocyclic ring of the acetanilide moiety, as seen in compounds 36b, 36g, and 36h, can result in potent and selective β3-AR agonism.[4]

  • Conformational Restriction: Studies on conformationally restricted acetanilides have shown that a five-membered ring is the preferred conformational lock, leading to compounds with a good balance of potency and selectivity.[5]

The 2-Aminothiazole Headgroup

The 2-aminothiazole moiety of this compound plays a critical role in its interaction with the β3-AR. Modifications in this region have been explored to optimize binding and activity.

Compound IDModification to 2-Aminothiazoleβ3 EC50 (nM)SelectivityReference
This compoundUnsubstituted22.4>440-fold vs β1/β2[3]
Analog with N-phenyl substitutionPhenyl group on the amino group--[6]
Analog with N-benzyl substitutionBenzyl group on the amino group--[6]

Key SAR Insights:

  • The 2-aminothiazole ring is a key pharmacophoric element. Its nitrogen and sulfur atoms are likely involved in important hydrogen bonding interactions within the receptor's binding pocket.

  • Substitutions on the amino group of the thiazole ring can modulate activity, suggesting this region is sensitive to steric and electronic changes.[6]

Comparative Pharmacology of β3-AR Agonists

To provide a broader context, the following table compares the in vitro activity of this compound with another selective β3-AR agonist, Vibegron.

Compoundβ3 EC50 (nM)β1 Activity (% of Isoproterenol max)β2 Activity (% of Isoproterenol max)Emax at β3 (% of Isoproterenol)Reference
This compound10.03%15%80.4%[7][8][9]
Vibegron2.130%2%99.2%[7][8][9]

These data highlight that while both are potent β3-AR agonists, Vibegron exhibits greater selectivity and a higher maximal response at the β3 receptor compared to this compound.[7][8][9]

Experimental Protocols

The SAR data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

radioligand_binding cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Receptor Receptor Preparation Membrane->Receptor Mix Incubate Receptor Prep with Radioligand & Test Compound Receptor->Mix Equilibrium Allow to Reach Equilibrium Mix->Equilibrium Filter Separate Bound from Free Radioligand (Filtration) Equilibrium->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Ki/IC50 Values Count->Calculate

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the β3-adrenergic receptor are isolated from cultured cells or tissue homogenates through differential centrifugation.[10]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (the this compound analog).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.[11]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.

camp_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Culture Culture Cells Expressing β3-Adrenergic Receptor Seed Seed Cells into Assay Plates Culture->Seed Add_Compound Add Test Compound (this compound Analog) Seed->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Detect Detect cAMP Levels (e.g., HTRF, ELISA) Lyse->Detect Calculate_EC50 Calculate EC50 Values Detect->Calculate_EC50

Figure 3: cAMP Accumulation Assay Workflow.

Methodology:

  • Cell Culture: Cells stably expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured and seeded into microtiter plates.

  • Compound Incubation: The cells are incubated with varying concentrations of the this compound analog for a defined period.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) can be determined.

Conclusion

The structural activity relationship studies of this compound analogs have provided a wealth of information for the rational design of novel β3-adrenergic receptor agonists. The key takeaways for researchers in this field are the critical importance of the acetanilide and 2-aminothiazole moieties, and the significant impact that even subtle structural modifications can have on potency and selectivity. The continued exploration of diverse chemical scaffolds and the use of sophisticated in vitro and in vivo models will undoubtedly lead to the discovery of the next generation of therapies for overactive bladder and other conditions where β3-AR agonism is a viable therapeutic strategy.

References

Early-Phase Clinical Trial Results for Mirabegron in Overactive Bladder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Mirabegron in the treatment of Overactive Bladder (OAB). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational efficacy, safety, and pharmacological data that supported the later-stage development of this first-in-class β3-adrenoceptor agonist.

Introduction to this compound and its Mechanism of Action

Overactive bladder is a symptom complex characterized by urinary urgency, usually with increased frequency and nocturia, with or without urgency urinary incontinence.[1] Traditionally, the mainstay of OAB treatment has been antimuscarinic agents. However, their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[1][2]

This compound represents an alternative therapeutic approach. It is a potent and selective agonist of the human β3-adrenergic receptor (β3-AR).[3][4] These receptors are predominantly found in the detrusor muscle of the bladder.[2] Activation of β3-ARs leads to relaxation of the detrusor smooth muscle during the bladder's storage phase, thereby increasing bladder capacity without hindering the voiding phase.[3][4][5] This mechanism of action offers a targeted approach to managing OAB symptoms with a potentially more favorable side-effect profile compared to antimuscarinics.[1][2]

Signaling Pathway of this compound

The therapeutic effect of this compound is initiated by its binding to β3-adrenergic receptors on the detrusor muscle cells. This binding activates a signaling cascade involving adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels lead to the relaxation of the detrusor muscle, resulting in increased bladder capacity and a reduction in OAB symptoms.[2][4]

Mirabegron_Signaling_Pathway cluster_cell Detrusor Muscle Cell This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to AC Adenylate Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity

Caption: this compound's signaling pathway in detrusor muscle cells.

Early-Phase Clinical Trial Data

The clinical development program for this compound included several key early-phase studies to establish its dose-response relationship, efficacy, and safety profile. Below is a summary of the quantitative data from a pivotal Phase II dose-ranging study.

Quantitative Data Summary

Table 1: Efficacy Results from a Phase II Dose-Ranging Study of this compound in OAB

ParameterPlaceboThis compound 25 mgThis compound 50 mgThis compound 100 mgThis compound 200 mgTolterodine ER 4 mg
Change from Baseline in Mean Micturition Frequency per 24h -1.4-1.9-2.1-2.1-2.2N/A
Change from Baseline in Mean Volume Voided per Micturition (mL) +10.3+16.7+20.6+21.9+23.8N/A
Change from Baseline in Mean Number of Incontinence Episodes per 24h -1.1-1.2-1.5-1.4-1.5N/A
Change from Baseline in Mean Number of Urgency Episodes per 24h -1.9-2.4-2.7-2.8-3.0*N/A

*p ≤ 0.05 vs. placebo[6] Data adapted from a 12-week, randomized, double-blind, placebo-controlled Phase II study.[6]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase II Study

Adverse Event CategoryPlaceboThis compound 25 mgThis compound 50 mgThis compound 100 mgThis compound 200 mg
Any TEAE (%) 43.243.847.945.746.2
Gastrointestinal Disorders (%) 5.37.28.37.77.7
Dry Mouth (%)2.82.22.23.32.2
Constipation (%)1.11.11.61.11.6
Hypertension (%) 7.611.37.5N/AN/A
Nasopharyngitis (%) 2.53.53.9N/AN/A
Urinary Tract Infection (%) 1.84.22.9N/AN/A
Headache (%) 3.02.13.2N/AN/A

Data adapted from a 12-week, randomized, double-blind, placebo-controlled Phase II study and other clinical trial data.[6][7] Note: Some specific AE data for higher doses in the Phase II study were not detailed in the provided search results. Hypertension, nasopharyngitis, UTI, and headache data are from broader clinical trial information.[7]

Experimental Protocols

The early-phase clinical trials for this compound were designed to rigorously assess its safety and efficacy in patients with OAB. A representative experimental protocol for a Phase II dose-ranging study is outlined below.

Phase II Dose-Ranging Study Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[6][8]

  • Patient Population: Adult patients with symptoms of overactive bladder for at least 3 months.[5]

  • Study Phases:

    • Screening Phase: To assess eligibility based on inclusion and exclusion criteria.

    • Placebo Run-in Period: A single-blind, 2-week period to establish baseline symptom frequency and severity.[6][8]

    • Treatment Period: A 12-week, double-blind phase where patients were randomized to receive once-daily doses of this compound (25, 50, 100, or 200 mg), placebo, or an active comparator (e.g., tolterodine ER 4 mg).[6][8]

  • Inclusion Criteria (General):

    • Male and female patients aged 18 years or older.[5]

    • Symptoms of OAB for ≥3 months.[5]

  • Exclusion Criteria (General):

    • Clinically significant stress incontinence or mixed incontinence with stress as the predominant factor.[5]

    • Symptomatic urinary tract infection.[5]

    • Severe uncontrolled hypertension.[5]

  • Efficacy Endpoints:

    • Primary: Change from baseline to the end of treatment in the mean number of micturition episodes per 24 hours.[6]

    • Secondary: Changes in mean volume voided per micturition; mean number of urinary incontinence, urgency urinary incontinence, and urgency episodes per 24 hours; severity of urgency; and quality of life measures.[6]

  • Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and pulse rate), laboratory tests, electrocardiogram (ECG) measurements, and post-void residual volume.[6][8]

  • Statistical Analysis: Efficacy analyses were typically performed on the full analysis set, including all randomized patients who took at least one dose of the study drug and had baseline and at least one post-baseline efficacy measurement.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol Phase II Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn 2-Week Single-Blind Placebo Run-in Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo Randomization->Placebo 1 Mira25 This compound 25mg Randomization->Mira25 2 Mira50 This compound 50mg Randomization->Mira50 3 Mira100 This compound 100mg Randomization->Mira100 4 Mira200 This compound 200mg Randomization->Mira200 5 Tolterodine Tolterodine ER 4mg Randomization->Tolterodine 6 Treatment 12-Week Double-Blind Treatment FollowUp End of Treatment Assessment Treatment->FollowUp

Caption: A typical experimental workflow for a Phase II dose-ranging study of this compound.

Discussion and Conclusion

The early-phase clinical trials of this compound successfully demonstrated its efficacy in treating the key symptoms of overactive bladder. The dose-ranging studies were crucial in identifying the optimal doses for further development, balancing efficacy with tolerability.[6]

A key finding from these early studies was the dose-dependent improvement in micturition frequency and other OAB symptoms.[6] Importantly, this compound showed a favorable safety profile, with a notably low incidence of dry mouth compared to antimuscarinic agents, a common reason for treatment discontinuation with the older class of drugs.[1] While increases in pulse rate and blood pressure were observed at higher doses, these were generally not associated with an increased incidence of cardiovascular adverse events in the early trials.[6][8]

References

Methodological & Application

Application Note: In Vitro Evaluation of Mirabegron on Human Bladder Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mirabegron is the first clinically approved β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] Unlike antimuscarinic agents that block parasympathetic nerve-induced bladder contractions, this compound's primary mechanism involves the relaxation of the detrusor (bladder) smooth muscle during the urine storage phase.[2][3] This is achieved through the selective activation of β3-adrenergic receptors, which are the predominant β-receptor subtype in the human detrusor muscle.[1] In vitro assays using human bladder smooth muscle strips are fundamental tools for characterizing the pharmacological properties of this compound, elucidating its mechanism of action, and screening new therapeutic candidates. This document provides detailed protocols for the key in vitro assays used to study this compound's effects.

Primary Mechanism of Action

This compound selectively binds to and activates β3-adrenergic receptors on the surface of detrusor smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle and an increase in bladder capacity.[2]

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds & Activates G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound's primary signaling pathway in detrusor smooth muscle.

Key In Vitro Assays

  • Isometric Tension Studies: This is the foundational assay to directly measure the relaxant effect of this compound on pre-contracted human bladder smooth muscle strips. It allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (maximal relaxation).

  • Cyclic AMP (cAMP) Assays: This biochemical assay quantifies the intracellular accumulation of cAMP in bladder smooth muscle cells or tissues following stimulation with this compound, confirming the engagement of the β3-adrenergic receptor signaling pathway.

  • Neurotransmitter Release Assays: Studies suggest this compound may also have a pre-junctional effect, inhibiting the release of acetylcholine from parasympathetic nerves within the bladder wall.[4][5] Assays measuring acetylcholine release can explore this secondary mechanism.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Human Bladder Smooth Muscle Strips

This protocol details the methodology for assessing the relaxant properties of this compound on isolated human detrusor strips.

1. Materials and Reagents:

  • Human bladder tissue (obtained with ethical approval from cystectomy specimens).

  • Krebs-Henseleit solution (in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 5.5).

  • Carbachol (or other contractile agents like KCl).

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Dissection tools.

2. Experimental Workflow:

Experimental_Workflow A 1. Obtain Human Bladder Tissue B 2. Dissect Mucosa from Smooth Muscle A->B C 3. Cut Detrusor into Longitudinal Strips (e.g., 2x8 mm) B->C D 4. Mount Strips in Organ Baths under Initial Tension (e.g., 10 mN) C->D E 5. Equilibrate in Krebs Solution (37°C, aerated) for ~60-75 min D->E F 6. Pre-contract Strips (e.g., with 1µM Carbachol or 50mM KCl) E->F G 7. Add this compound Cumulatively once Tension Plateaus F->G H 8. Record Isometric Tension Changes G->H I 9. Data Analysis: Calculate % Relaxation and EC50 H->I

Workflow for isometric tension studies of human bladder strips.

3. Detailed Procedure:

  • Tissue Preparation: Immediately place the obtained human bladder tissue in cold Krebs-Henseleit solution. Carefully dissect away the urothelium (mucosa) from the underlying detrusor smooth muscle under a dissection microscope. Cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide x 8 mm long).

  • Mounting: Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply an initial resting tension of approximately 10 mN (1 gram) and allow the tissue to equilibrate for at least 60-75 minutes, with solution changes every 15-20 minutes.

  • Contraction: After equilibration, induce a stable contraction. This is typically achieved by adding a submaximal concentration of a contractile agent, such as carbachol (e.g., 1 µM), to the bath.

  • Drug Addition: Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue to stabilize after each addition before adding the next concentration.

  • Data Acquisition: Record the isometric tension throughout the experiment using a data acquisition system.

4. Data Analysis:

  • Express the relaxation induced by each concentration of this compound as a percentage of the initial pre-contraction induced by carbachol.

  • Plot the concentration-response curve (log concentration of this compound vs. % relaxation).

  • Calculate the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (maximal relaxation) from the curve using non-linear regression analysis.

Protocol 2: cAMP Level Measurement in Human Bladder Smooth Muscle

This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound.

1. Materials and Reagents:

  • Human bladder smooth muscle cells (primary culture) or fresh tissue homogenates.

  • Cell culture medium or appropriate buffer (e.g., Krebs-Henseleit).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound.

  • Forskolin (positive control, directly activates adenylyl cyclase).

  • Commercially available cAMP assay kit (e.g., ELISA, HTRF, or GloSensor-based).

  • Lysis buffer (if required by the kit).

2. Detailed Procedure:

  • Cell/Tissue Preparation:

    • For Cultured Cells: Seed human bladder smooth muscle cells in appropriate multi-well plates and grow to confluence. Prior to the assay, replace the growth medium with a serum-free medium or buffer for a starvation period (e.g., 2-4 hours).

    • For Tissue Strips: Prepare fresh detrusor strips as described in Protocol 1 and place them in tubes with Krebs-Henseleit solution.

  • Pre-incubation: Add a PDE inhibitor, such as 0.1 mM IBMX, to all samples and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the rapid degradation of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of this compound, vehicle control, and a positive control (e.g., 10 µM Forskolin) to the cells or tissues. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Stop the reaction and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit. This typically involves cell lysis followed by the detection procedure.

  • Data Analysis:

  • Normalize cAMP levels to the protein concentration of each sample.

  • Express the results as fold-change over the vehicle control.

  • Plot the concentration-response curve and calculate the EC50 for cAMP production.

Data Presentation

The following table summarizes representative quantitative data for this compound's effects from in vitro studies on human detrusor smooth muscle.

ParameterDescriptionValue RangeCitation
Potency (pEC50) The negative logarithm of the molar concentration that produces 50% of the maximal response (relaxation).5.41 - 6.23[6]
Potency (EC50) The molar concentration that produces 50% of the maximal response (relaxation).588 - 776 nM[4]
Efficacy (Emax) The maximal relaxation achieved as a percentage of the pre-contracted tone.28.3% - 36.1%[6]

Note: Values can vary depending on experimental conditions, such as the contractile agent used and the pathological state of the tissue donor (e.g., normal vs. obstructed bladder).[6]

Alternative Mechanisms of Action

In addition to direct smooth muscle relaxation, evidence suggests this compound can inhibit acetylcholine release from parasympathetic nerve terminals in the bladder wall.[5] This pre-junctional mechanism contributes to the overall reduction in contractile force. At higher, supra-therapeutic concentrations, this compound may also exhibit weak antagonism at α1-adrenoceptors.[7]

Dual_Mechanism cluster_0 This compound Action cluster_1 Pre-junctional Effect cluster_2 Post-junctional (Direct) Effect This compound This compound Nerve Parasympathetic Nerve Terminal This compound->Nerve Inhibits (via β3-AR) Muscle Detrusor Smooth Muscle Cell This compound->Muscle Stimulates (via β3-AR) ACh Acetylcholine (ACh) Release Nerve->ACh Releases Relaxation Net Result: Bladder Relaxation ACh->Relaxation ACh causes contraction cAMP_inc ↑ cAMP Muscle->cAMP_inc Produces cAMP_inc->Relaxation Promotes

Dual mechanisms of this compound-induced bladder relaxation.

References

Application Notes and Protocols for Studying Mirabegron's Efficacy in Overactive Bladder Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for evaluating the efficacy of Mirabegron, a β3-adrenoceptor agonist, in the context of overactive bladder (OAB). The included methodologies, data presentation, and visual diagrams are intended to facilitate the design and execution of preclinical studies in this area.

Introduction to this compound and Overactive Bladder

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] this compound is a selective β3-adrenoceptor agonist that relaxes the detrusor smooth muscle of the bladder during the urine storage phase, thereby increasing bladder capacity.[2][3] Its mechanism of action offers an alternative to antimuscarinic agents for the treatment of OAB.[4] Preclinical evaluation of this compound's efficacy relies on robust animal models that mimic the pathophysiology of OAB.

This compound's Mechanism of Action: A Signaling Pathway

This compound selectively activates β3-adrenergic receptors located on the detrusor smooth muscle.[2][3] This activation initiates a signaling cascade that leads to muscle relaxation. The key steps in this pathway are:

  • Receptor Binding: this compound binds to the β3-adrenergic receptor.

  • G-Protein Activation: The activated receptor stimulates a Gs-protein.

  • Adenylyl Cyclase Activation: The Gs-protein activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of PKA.

  • Detrusor Muscle Relaxation: PKA activation results in the phosphorylation of various downstream targets, ultimately leading to the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[2][5]

Additional proposed mechanisms include the release of nitric oxide (NO) and a urothelial-derived inhibiting factor.[2][5]

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR G_Protein Gs-Protein Beta3_AR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity results in

This compound's signaling cascade for detrusor relaxation.

Recommended Animal Models for OAB Research

Several animal models are utilized to induce OAB-like symptoms for the study of potential therapeutics. The following are commonly used and well-characterized models:

  • Cyclophosphamide (CYP)-Induced Cystitis Model: This is a chemically induced model of bladder inflammation that leads to detrusor overactivity.[6]

  • Spontaneously Hypertensive Rat (SHR) Model: These rats genetically exhibit hypertension and often develop bladder dysfunction, including increased voiding frequency, making them a relevant model for OAB with a potential vascular etiology.[6][7]

  • Bladder Outlet Obstruction (BOO) Model: This surgical model mimics OAB symptoms that can arise from conditions like benign prostatic hyperplasia.[8]

Experimental Workflow

A typical experimental workflow for evaluating this compound's efficacy in an OAB animal model is outlined below.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization OAB_Induction OAB Model Induction (e.g., CYP, BOO, or SHR) Animal_Acclimatization->OAB_Induction Baseline_Urodynamics Baseline Urodynamic Measurements OAB_Induction->Baseline_Urodynamics Treatment_Groups Group Assignment (Vehicle, this compound) Baseline_Urodynamics->Treatment_Groups Drug_Administration Drug Administration Treatment_Groups->Drug_Administration Post_Treatment_Urodynamics Post-Treatment Urodynamic Measurements Drug_Administration->Post_Treatment_Urodynamics Data_Analysis Data Analysis and Comparison Post_Treatment_Urodynamics->Data_Analysis Histopathology Bladder Histopathology (Optional) Post_Treatment_Urodynamics->Histopathology

General experimental workflow for OAB animal studies.

Detailed Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced Overactive Bladder in Rats

This protocol details the induction of cystitis and subsequent urodynamic evaluation.

Materials:

  • Female Sprague-Dawley rats (250-300g)

  • Cyclophosphamide (CYP)

  • Saline solution

  • Anesthesia (e.g., urethane)

  • Urodynamic measurement system (e.g., BL-410 model)[9]

  • Bladder catheters

Procedure:

  • OAB Induction:

    • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg to induce cystitis.[9][10] A lower dose of 25 mg/kg administered on days 1, 4, and 7 can also be used for a more chronic model.[11]

    • House the rats for 48 hours to allow for the development of OAB symptoms.[10]

  • Surgical Preparation for Urodynamics:

    • Anesthetize the rat (e.g., urethane 1.0 g/kg, i.p.).[10]

    • Surgically expose the bladder and insert a catheter through the dome for saline infusion and pressure measurement.[9]

  • Urodynamic Measurement (Cystometry):

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 15 mL/h).[10]

    • Record intravesical pressure continuously to measure urodynamic parameters.

  • This compound Administration:

    • Administer this compound through an appropriate route (e.g., intravenous, oral gavage). Dosing will vary based on the study design.

  • Data Analysis:

    • Analyze the cystometrograms to determine key urodynamic parameters (see Table 1).

Table 1: Urodynamic Parameters in CYP-Induced OAB Model

ParameterDescriptionExpected Change in OAB
Bladder Capacity (BC) The volume of saline infused into the bladder at the time of micturition.Decreased
Intercontraction Interval (ICI) The time between micturition contractions.Decreased
Maximum Voiding Pressure (MVP) The peak pressure reached during a micturition contraction.Variable, may decrease
Non-Voiding Contractions (NVCs) Spontaneous bladder contractions that do not result in voiding.Increased
Basal Pressure (BP) The baseline pressure within the bladder.Increased

Data compiled from multiple sources indicating expected trends.

Protocol 2: Spontaneously Hypertensive Rat (SHR) Model of Overactive Bladder

This protocol outlines the use of SHRs for studying OAB and the effects of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls

  • Metabolic cages

  • Urodynamic measurement system

  • Anesthesia

Procedure:

  • Animal Model:

    • Use adult SHRs (e.g., 18-72 weeks old) that exhibit symptoms of OAB.[7] WKY rats of the same age serve as the control group.

  • Non-Invasive Assessment (Metabolic Cages):

    • Acclimatize rats to metabolic cages.

    • Measure 24-hour water intake, urine output, and voiding frequency.[7] SHRs typically show increased voiding frequency.[6]

  • Urodynamic Measurement (Cystometry):

    • Perform cystometry as described in Protocol 1. SHRs often exhibit a lower bladder capacity and the presence of non-voiding contractions.[12]

  • This compound Administration:

    • Administer this compound and vehicle to separate groups of SHRs over a specified treatment period.

  • Data Analysis:

    • Compare urodynamic parameters between WKY rats, vehicle-treated SHRs, and this compound-treated SHRs (see Table 2).

Table 2: Urodynamic Parameters in the Spontaneously Hypertensive Rat (SHR) Model

ParameterDescriptionExpected Finding in SHRs (vs. WKY)
Bladder Capacity The volume of fluid the bladder holds before micturition.Decreased[12]
Micturition Interval The time between voids.Decreased
Voiding Frequency The number of voids over a specific period.Increased[6]
Non-Voiding Contractions Involuntary detrusor contractions during the filling phase.Present/Increased[12]

Data compiled from multiple sources indicating expected trends.

Protocol 3: Bladder Outlet Obstruction (BOO) Model in Rats

This protocol describes the surgical creation of BOO to induce OAB symptoms.

Materials:

  • Female Sprague-Dawley rats

  • Surgical instruments

  • Suture material

  • Anesthesia

  • Osmotic pumps (for continuous drug delivery)

  • Urodynamic measurement system

Procedure:

  • Surgical Induction of BOO:

    • Anesthetize the rat.

    • Make an abdominal incision to expose the proximal urethra.

    • Create a partial obstruction by tying a ligature around the urethra, often over a rod of a specific diameter which is then removed.[13]

    • A sham operation group should undergo the same procedure without the ligature placement.

  • Post-Surgical Recovery and Treatment:

    • Allow rats to recover for a period (e.g., 2 weeks) for OAB symptoms to develop.

    • For continuous this compound administration, implant a subcutaneous osmotic pump. A dose of 0.3 mg/kg/h for 14 days has been reported.[1][8]

  • Urodynamic Measurement (Cystometry):

    • After the treatment period, perform cystometry in awake or anesthetized rats as previously described.

  • Data Analysis:

    • Compare urodynamic parameters among sham, BOO vehicle-treated, and BOO this compound-treated groups (see Table 3).

Table 3: Urodynamic Parameters in the Bladder Outlet Obstruction (BOO) Model and the Effect of this compound

ParameterSham GroupBOO + Vehicle GroupBOO + this compound Group
Non-Voiding Contractions (NVCs) Low frequencyIncreased frequencySignificantly fewer than BOO + Vehicle[8]
Peak Pressure NormalSignificantly higherSignificantly higher than sham
Residual Urine Volume LowIncreasedIncreased compared to sham
Voiding Efficiency HighLowerLower than sham
Bladder Blood Flow NormalSignificantly decreasedSignificantly increased compared to BOO + Vehicle[8]

Data based on a study by Majima et al. (2020), which investigated the effects of this compound in a rat model of BOO.[1][8]

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy in treating overactive bladder. The cyclophosphamide-induced cystitis model is useful for studying OAB with an inflammatory component, the spontaneously hypertensive rat model is relevant for investigating OAB with a potential vascular link, and the bladder outlet obstruction model is valuable for mimicking OAB secondary to physical obstruction. Consistent and detailed application of these protocols will yield reliable and reproducible data to support the development of novel therapies for OAB.

References

Optimal Dosage of Mirabegron for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a selective β3-adrenergic receptor agonist, is a key compound in the study of overactive bladder (OAB) and related bladder dysfunctions. Establishing the optimal dosage in preclinical rodent models is crucial for obtaining reliable and translatable data. This document provides a comprehensive overview of this compound dosages used in in vivo rodent studies, detailed experimental protocols for common research models, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various in vivo studies in rats and mice. These tables are intended to serve as a guide for researchers in designing their own experimental protocols.

Table 1: this compound Dosage in Rat Studies

Rodent ModelStrainRoute of AdministrationDosageTreatment DurationKey Findings
Normal Bladder FunctionSprague-DawleyIntravenous (cumulative)0.1, 0.3, and 1.0 mg/kgSingle administrationDose-dependent decrease in bladder afferent activity[1]
Bladder Outlet Obstruction (BOO)Sprague-DawleySubcutaneous (osmotic pump)0.3 mg/kg/h14 daysImproved bladder blood flow and reduced non-voiding contractions
Bladder Outlet Obstruction (BOO)Sprague-DawleySubcutaneous (osmotic pump)0.2 mg/kg/hr2 and 4 weeksImproved bladder contractility and reduced fibrosis[2]
Pharmacokinetic StudySprague-DawleyOral20.0 mg/kgSingle doseCharacterization of plasma concentration over time
Pharmacokinetic StudySprague-DawleyIntravenous10.0 mg/kgSingle doseDetermination of bioavailability

Table 2: this compound Dosage in Mouse Studies

Rodent ModelStrainRoute of AdministrationDosageTreatment DurationKey Findings
Overactive Bladder (OAB)C57BL/6Oral (in drinking water)2 mg/kg/day10 and 20 daysPrevention of central sensitization associated with OAB[3]
High-Fat Diet-Induced ObesityC57BL/6JSubcutaneous (osmotic pump)2 mg/kg/day3 weeksReduced body weight and improved glucose tolerance[4]
Psychological Stress-Induced Voiding DysfunctionFemale MiceOral (in drinking water)Not specified, but effective10 daysReduced urinary frequency

Signaling Pathway of this compound

This compound selectively activates β3-adrenergic receptors primarily located on the detrusor (bladder) smooth muscle. This activation initiates a signaling cascade that leads to muscle relaxation and increased bladder capacity.

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Detrusor Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Increased_Bladder_Capacity Increased Bladder Capacity Smooth_Muscle_Relaxation->Increased_Bladder_Capacity

This compound's mechanism of action on the detrusor muscle.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, distilled water, or a solution of DMSO and polyethylene glycol)

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate syringes and needles for the chosen route of administration

  • Osmotic pumps (for continuous delivery)

Protocol for Oral Administration (Gavage):

  • Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

  • Suspend the this compound powder in the chosen vehicle. The concentration should be calculated to allow for a reasonable administration volume (typically 5-10 ml/kg for rats and mice).

  • Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid dissolution if necessary.

  • Administer the suspension to the rodent using an appropriately sized oral gavage needle.

Protocol for Subcutaneous Administration (Osmotic Pump):

  • Prepare the this compound solution at the desired concentration for the osmotic pump according to the manufacturer's instructions. A common vehicle is a mix of DMSO and polyethylene glycol.[4]

  • Fill the osmotic pumps with the this compound solution under sterile conditions.

  • Anesthetize the rodent using an approved anesthetic protocol.

  • Make a small subcutaneous incision on the back of the animal.

  • Implant the filled osmotic pump into the subcutaneous pocket.

  • Suture the incision and provide appropriate post-operative care.

Induction of Bladder Outlet Obstruction (BOO) in Rats

This model is commonly used to mimic the effects of conditions like benign prostatic hyperplasia, leading to an overactive bladder phenotype.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture material (e.g., 4-0 or 5-0 silk)

  • Metal rod or catheter of a specific diameter (e.g., 0.9 mm or 1.1 mm)[2][5]

  • Sterile saline

  • Analgesics for post-operative care

Surgical Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.[6]

  • Carefully dissect the tissue around the proximal urethra, avoiding damage to surrounding nerves and blood vessels.

  • Place a metal rod or catheter of a specific diameter alongside the urethra.[5]

  • Tie a ligature (e.g., 4-0 silk suture) around the urethra and the rod. The tightness of the ligature should be sufficient to create a partial obstruction without causing complete occlusion.[5]

  • Carefully remove the metal rod, leaving the ligature in place to create the obstruction.

  • Close the abdominal incision in layers.

  • Administer post-operative analgesics and monitor the animal for recovery.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., urodynamics) Animal_Acclimatization->Baseline_Measurements Model_Induction Disease Model Induction (e.g., BOO) Baseline_Measurements->Model_Induction Group_Allocation Random Group Allocation Model_Induction->Group_Allocation Treatment_Phase Treatment Phase (this compound or Vehicle) Group_Allocation->Treatment_Phase Outcome_Assessment Outcome Assessment (e.g., urodynamics, histology) Treatment_Phase->Outcome_Assessment Data_Analysis Data Analysis Outcome_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A generalized workflow for in vivo this compound studies.

Conclusion

The optimal dosage of this compound for in vivo rodent studies is dependent on the specific research question, the rodent model employed, and the intended route of administration. The data and protocols presented here provide a foundation for researchers to design robust and reproducible experiments to further elucidate the therapeutic potential of this compound. It is recommended to conduct pilot studies to determine the most effective dose for a specific experimental setup.

References

Application Notes and Protocols for Assessing Mirabegron's Effect on Urodynamic Parameters in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirabegron is a selective beta-3 adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1][3][4] Preclinical evaluation of novel compounds for OAB often involves urodynamic studies in animal models to characterize their effects on bladder function. This document provides a detailed protocol for assessing the effects of this compound on urodynamic parameters in rats, a commonly used animal model in urological research.

Signaling Pathway of this compound in Bladder Detrusor Muscle

This compound exerts its therapeutic effect by activating β3-ARs on the detrusor muscle cells.[3] This activation initiates a signaling cascade that results in muscle relaxation. The key steps in this pathway are:

  • Binding to β3-AR: this compound selectively binds to and activates the β3-ARs on the surface of the detrusor smooth muscle cells.

  • Activation of Adenylyl Cyclase: This binding activates the enzyme adenylyl cyclase.

  • Increase in cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.

  • Detrusor Muscle Relaxation: Elevated cAMP levels ultimately lead to the relaxation of the detrusor smooth muscle, which increases the bladder's capacity to store urine.[3][4]

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR Beta-3 Adrenergic Receptor This compound->Beta3_AR Binds to AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Leads to Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_cystometry Cystometry cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Surgical_Prep Surgical Preparation Animal_Acclimation->Surgical_Prep Anesthesia Anesthesia (if applicable) Surgical_Prep->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Bladder_Cannulation Bladder Cannulation Laparotomy->Bladder_Cannulation Catheter_Exteriorization Catheter Exteriorization Bladder_Cannulation->Catheter_Exteriorization Wound_Closure Wound Closure Catheter_Exteriorization->Wound_Closure Stabilization Stabilization Period Wound_Closure->Stabilization Baseline_Recording Baseline Urodynamic Recording Stabilization->Baseline_Recording Mirabegron_Admin This compound Administration Baseline_Recording->Mirabegron_Admin Post_Dose_Recording Post-Dose Urodynamic Recording Mirabegron_Admin->Post_Dose_Recording Parameter_Measurement Measurement of Urodynamic Parameters Post_Dose_Recording->Parameter_Measurement Statistical_Analysis Statistical Analysis Parameter_Measurement->Statistical_Analysis

References

Application Notes and Protocols for Investigating Beta-3 Adrenoceptor Function in Adipose Tissue Using Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, a potent and selective beta-3 adrenergic receptor (β3-AR) agonist, has emerged as a valuable pharmacological tool for investigating the therapeutic potential of activating brown and beige adipose tissue.[1][2] Initially approved for the treatment of overactive bladder, its ability to stimulate thermogenesis and lipolysis in adipocytes has garnered significant interest in the context of metabolic diseases such as obesity and type 2 diabetes.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study β3-AR function in adipose tissue, encompassing both in vitro and in vivo experimental models.

Mechanism of Action

This compound selectively binds to and activates β3-ARs, which are predominantly expressed on the surface of brown, beige, and to a lesser extent, white adipocytes.[2] This activation initiates a downstream signaling cascade, leading to increased intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes and transcription factors involved in lipolysis and thermogenesis. A critical target of PKA is Hormone-Sensitive Lipase (HSL), which, upon phosphorylation, translocates to the lipid droplet and catalyzes the breakdown of triglycerides into free fatty acids and glycerol.[4][5] The released fatty acids serve as the primary fuel for uncoupling protein 1 (UCP1)-mediated thermogenesis in the mitochondria of brown and beige adipocytes, a process that dissipates chemical energy as heat.[2][4]

Data Presentation

Table 1: In Vitro Effects of this compound on Adipocytes
Cell TypeSpeciesThis compound ConcentrationEndpoint MeasuredResultReference(s)
Mouse Brown PreadipocytesMouse0.03 - 3 µg/mLUCP1 mRNA expressionIncreased[1]
3T3-L1 White PreadipocytesMouse3 µg/mLUCP1 mRNA expression5.5-fold increase[1]
3T3-L1 White PreadipocytesMouse3 µg/mLPGC1α mRNA expressionIncreased[1]
Human White AdipocytesHumanEC50: 2.55E-09 MGlycerol Release (Lipolysis)Increased[6]
Human Brown AdipocytesHumanEC50: 6.31E-09 MGlycerol Release (Lipolysis)Increased[6]
Table 2: In Vivo Effects of this compound on Adipose Tissue and Metabolism
ModelSpeciesThis compound DoseDurationKey FindingsReference(s)
High-Fat Diet-Induced Obese MiceMouse2 mg/kg/day (osmotic pump)3 weeksReduced body weight and adiposity; Increased UCP1 (14-fold) and CIDEA (4-fold) in iWAT; Improved glucose tolerance and insulin sensitivity.[1]
Healthy WomenHuman100 mg/day4 weeksIncreased BAT metabolic activity; Increased resting energy expenditure; Increased HDL and ApoA1; Improved insulin sensitivity.[3]
Obese, Insulin-Resistant HumansHuman50 mg/day12 weeksIncreased UCP1 (2.4-fold), TMEM26 (4.2-fold), and CIDEA (2.4-fold) protein in subcutaneous WAT; Improved glucose tolerance and β-cell function.[2][4]
Healthy MenHuman200 mg (single dose)AcuteIncreased BAT metabolic activity and resting metabolic rate.[2]

Mandatory Visualization

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta3_AR Beta-3 Adrenergic Receptor (β3-AR) This compound->Beta3_AR Binds to AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates Pgc1a PGC-1α PKA->Pgc1a Activates pHSL Phosphorylated HSL (p-HSL) HSL->pHSL Lipid_Droplet Lipid Droplet pHSL->Lipid_Droplet Translocates to Triglycerides Triglycerides pHSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol Releases Mitochondrion Mitochondrion FFA_Glycerol->Mitochondrion Fuel for UCP1 UCP1 Mitochondrion->UCP1 Mediates Heat Heat UCP1->Heat Generates Gene_Expression ↑ Gene Expression (UCP1, CIDEA, etc.) Pgc1a->Gene_Expression

Caption: Beta-3 adrenoceptor signaling pathway activated by this compound in adipocytes.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Adipocyte Culture (e.g., 3T3-L1, primary human adipocytes) differentiate Differentiate to Mature Adipocytes start_invitro->differentiate treat Treat with this compound (various concentrations) differentiate->treat analysis_invitro Endpoint Analysis treat->analysis_invitro lipolysis Lipolysis Assay (Glycerol Release) analysis_invitro->lipolysis gene_exp Gene Expression Analysis (qPCR for UCP1, CIDEA, PGC-1α) analysis_invitro->gene_exp protein_exp Protein Expression Analysis (Western Blot for UCP1, p-HSL) analysis_invitro->protein_exp glucose_uptake Glucose Uptake Assay analysis_invitro->glucose_uptake start_invivo Animal Model (e.g., C57BL/6J mice on HFD) administer Administer this compound (e.g., osmotic pump, gavage) start_invivo->administer monitor Monitor Metabolic Parameters (Body weight, food intake, glucose tolerance) administer->monitor tissue_collection Tissue Collection (Adipose tissue, blood) monitor->tissue_collection analysis_invivo Endpoint Analysis tissue_collection->analysis_invivo histology Histology/Immunohistochemistry (H&E, UCP1 staining) analysis_invivo->histology gene_exp_invivo Gene Expression Analysis (qPCR) analysis_invivo->gene_exp_invivo protein_exp_invivo Protein Expression Analysis (Western Blot) analysis_invivo->protein_exp_invivo

Caption: Experimental workflow for investigating this compound's effects on adipose tissue.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation and this compound Treatment

1.1. Cell Culture and Differentiation of 3T3-L1 Preadipocytes

  • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin at 37°C in a 10% CO2 incubator.

  • Grow cells to confluence. Two days post-confluency (Day 0), induce differentiation by changing the medium to a differentiation cocktail containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[7]

  • On Day 2, replace the differentiation medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Full differentiation is typically achieved by Day 8, characterized by the accumulation of lipid droplets.[7]

1.2. This compound Treatment of Differentiated Adipocytes

  • On Day 8 of differentiation, prepare stock solutions of this compound in DMSO.

  • Treat the mature 3T3-L1 adipocytes with varying concentrations of this compound (e.g., 0.03, 0.3, 3 µg/mL) or vehicle (DMSO) for the desired duration (e.g., 6 hours for acute gene expression studies).[1]

  • Following treatment, harvest cells for downstream analysis (qPCR, Western blot, etc.) or collect the culture medium for lipolysis assays.

Protocol 2: Glycerol Release (Lipolysis) Assay
  • Following this compound treatment, collect the cell culture medium.

  • Centrifuge the medium to remove any cellular debris.

  • Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.[8][9]

  • Normalize the glycerol release to the total protein content of the cells in each well.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Isolate total RNA from this compound-treated and control adipocytes or adipose tissue samples using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green chemistry and primers specific for target genes (e.g., UCP1, CIDEA, PGC1α) and a housekeeping gene for normalization (e.g., 36B4 or TFIIB).[1][10]

  • Primer sequences (mouse):

    • UCP1: Fwd: 5'-GGCCTCTACGACTCAGTCCA-3', Rev: 5'-TAAGCCGGCTGAGATCTTGT-3'[10]

    • CIDEA: Fwd: 5'-TGCTCTTCTGTATCGCCCAGT-3', Rev: 5'-GCCGTGTTAAGGAATCTGCTG-3'[10]

    • TFIIB: Fwd: 5'-TGGAGATTTGTCCACCATGA-3', Rev: 5'-GAATTGCCAAACTCATCAAAACT-3'[10]

  • Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Western Blot Analysis for Protein Expression
  • Lyse this compound-treated and control adipocytes or homogenize adipose tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., UCP1, phospho-HSL, total HSL) overnight at 4°C. (Antibody examples: UCP1 - Abcam ab10983; p-HSL (Ser660) - Cell Signaling Technology).[5][11]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Protocol 5: In Vivo this compound Administration in Mice
  • House C57BL/6J mice and feed them a high-fat diet for several weeks to induce obesity.[1]

  • Load ALZET osmotic pumps (e.g., model 2004) with this compound dissolved in a vehicle such as DMSO and polyethylene glycol. A typical dose is 2 mg/kg/day.[1]

  • Implant the osmotic pumps subcutaneously in the back of the mice under anesthesia.[1]

  • Monitor body weight, food intake, and other metabolic parameters throughout the study.

  • At the end of the treatment period, euthanize the mice and collect adipose tissue and blood for downstream analysis.

Protocol 6: Immunohistochemistry (IHC) for Adipose Tissue Browning
  • Fix adipose tissue samples in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5-µm sections and mount them on slides.

  • Perform antigen retrieval by heating the slides in a citrate buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate the sections with a primary antibody against UCP1 (e.g., Abcam ab10983) overnight at 4°C.[11][12]

  • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

  • Develop the signal with a DAB substrate and counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image the sections and quantify the UCP1-positive area to assess the degree of browning.

Protocol 7: Human Brown Adipose Tissue (BAT) Imaging with PET/CT
  • Administer a single oral dose of this compound (e.g., 200 mg) to the study participant.[13]

  • After a specified time (e.g., 2-3 hours) to allow for drug absorption and BAT activation, inject the radiotracer [18F]-fluorodeoxyglucose (18F-FDG).[3][14]

  • Allow for a 60-minute uptake period in a thermoneutral environment.

  • Acquire whole-body PET/CT images.

  • Analyze the images to quantify BAT volume and metabolic activity (Standardized Uptake Value, SUV) in regions such as the supraclavicular and paraspinal areas.[13][15]

Conclusion

This compound serves as a powerful tool for elucidating the role of β3-AR signaling in adipose tissue function and overall energy metabolism. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound in both cellular and whole-body systems. By employing these methodologies, the scientific community can further explore the potential of targeting β3-ARs for the treatment of metabolic disorders.

References

Application Notes and Protocols for the Quantification of Mirabegron using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Mirabegron in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on established and validated techniques to ensure accuracy, precision, and robustness, making them suitable for routine quality control and stability testing.

Introduction

This compound is a potent and selective beta-3 adrenergic agonist used for the treatment of overactive bladder.[1][2] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This application note details several validated RP-HPLC methods for the determination of this compound.

Comparative Summary of HPLC Methods for this compound Quantification

Several RP-HPLC methods have been developed and validated for the quantification of this compound. A summary of the key chromatographic parameters from various studies is presented in the tables below for easy comparison.

Table 1: Chromatographic Conditions for this compound Quantification

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Stationary Phase Restek C18 (250 x 4.6 mm, 5µm)[1]Puratis C18 (250 x 4.6mm, 5µm)[4]Eclipse XDB C18 (250 x 4.6 mm, 5 µm)[5]Symmetry C18 (150 x 4.6 mm, 3.5 µm)[2]OROSIL C18 (150 x 4.6 mm, 3µm)[6]
Mobile Phase Potassium dihydrogen phosphate buffer (pH 7.0) and Acetonitrile (60:40 v/v)[1]Mobile Phase A: 20 mM Ammonium acetate (pH 4.5); Mobile Phase B: Methanol (Gradient)[4]Methanol and Acetonitrile (95:5 v/v)[5]Potassium dihydrogen phosphate (pH 3.4 with TFA) and Acetonitrile (35:65% v/v)[2]Methanol and Phosphate buffer (60:40% v/v)[6]
Flow Rate 1.0 mL/min[1]Not Specified1.0 mL/min[5]1.0 mL/min[2]0.5 mL/min[6]
Detection Wavelength 249 nm[1]247 nm[4]251 nm[5]240 nm[2]270 nm[6]
Column Temperature 45°C[1]25°C[4]Not SpecifiedNot SpecifiedNot Specified
Injection Volume Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Run Time Not Specified< 6 minutes[7]5.813 min (Retention Time)[5]6 minutes[2]Not Specified

Table 2: Method Validation Parameters for this compound Quantification

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 10 - 100[1]Not Specified0.2 - 1.0[5]12.5 - 75[2]6.3 - 150[6]
Correlation Coefficient (r²) Not Specified> 0.99[4]0.999[5]0.999[2]Not Specified
LOD (µg/mL) Not Specified0.04 ppm (as impurity)[4]0.0459[5]1.5[2]Not Specified
LOQ (µg/mL) Not Specified0.14 ppm (as impurity)[4]0.1391[5]4.5[2]Not Specified
Accuracy (% Recovery) Not Specified99.67 - 104.98 (for impurities)[4]99.6 - 99.8[5]Not Specified98.86 - 100.64[6]
Precision (%RSD) Not SpecifiedNot SpecifiedIntraday: 0.06494, Interday: 0.135251[5]System: 0.61, Repeatability: 0.87, Intermediate: 0.48[2]Not Specified

Experimental Protocols

This section provides a detailed protocol for a representative RP-HPLC method for the quantification of this compound in extended-release tablets, based on a validated method.[1]

Method 1: RP-HPLC for this compound in Extended-Release Tablets

1. Instrumentation and Materials

  • HPLC system with a UV/VIS detector (e.g., Agilent 1260 Infinity Quaternary LC)[1]

  • Data acquisition and processing software (e.g., Chemstation)[1]

  • Analytical column: Restek C18 (250 mm × 4.6 mm, 5μm)[1]

  • Ultrasonic bath

  • 0.45 µm PTFE syringe filters

  • This compound reference standard (purity 99.7%)[1]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Purified water (LC-grade)[1]

2. Preparation of Solutions

  • Mobile Phase: Prepare a buffer solution of potassium dihydrogen phosphate and adjust the pH to 7.0. Mix the buffer and acetonitrile in a ratio of 60:40 (v/v). Sonicate for 15 minutes to degas the solution.[1]

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solution (50 µg/mL): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and make up to the mark with the mobile phase. Filter the solution through a 0.45 µm PTFE filter.[1]

3. Sample Preparation

  • Weigh and powder twenty this compound extended-release tablets.

  • Accurately weigh a quantity of the tablet powder equivalent to 25.0 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.[1]

  • Filter the solution.

  • Further dilute 2 mL of the filtered solution to 20 mL with the mobile phase to get a final concentration of 50 µg/mL.[1]

  • Filter this final solution through a 0.45 µm PTFE filter before injection.[1]

4. Chromatographic Conditions

  • Column: Restek C18 (250 mm × 4.6 mm, 5μm)[1]

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 7.0) and Acetonitrile (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 249 nm[1]

  • Column Temperature: 45°C[1]

  • Injection Volume: 10 µL (Typical, can be optimized)

5. System Suitability Before sample analysis, inject the working standard solution five times to check for system suitability. The acceptance criteria are typically:

  • Tailing factor < 1.5[1]

  • Theoretical plates: As per USP guidelines

  • Relative Standard Deviation (RSD) of peak areas < 2.0%

6. Analysis Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The quantification of this compound in the sample is performed by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow for this compound Quantification by HPLC

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:ACN 60:40) sys_suit System Suitability Test (5 injections of standard) prep_mobile->sys_suit prep_std Prepare Standard Stock Solution (500 µg/mL) prep_work_std Prepare Working Standard (50 µg/mL) prep_work_std->sys_suit analysis Inject Standard and Sample Solutions prep_work_std->analysis prep_sample Prepare Sample Solution (from tablets) prep_sample->analysis sys_suit->analysis If passes integration Peak Integration and Chromatogram Generation analysis->integration quantification Quantification of this compound integration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

This diagram illustrates the key steps involved in the HPLC analysis of this compound, from the initial preparation of solutions to the final quantification of the analyte. The workflow ensures a systematic and controlled process, which is essential for achieving reliable and reproducible results in a research or quality control setting.

References

Application Notes and Protocols for Immunohistochemical Staining of Beta-3 Adrenergic Receptors in Mirabegron-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a selective beta-3 adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its primary mechanism of action involves the activation of β3-ARs in the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[1] Elevated cAMP induces the relaxation of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][3] Immunohistochemistry (IHC) is a valuable technique to visualize the distribution and quantify the expression of β3-ARs in bladder tissues, providing insights into the pharmacological effects of this compound and its potential impact on receptor density and localization. In human bladder tissue, β3-AR mRNA constitutes a significant majority (approximately 97%) of the total β-AR mRNA, highlighting its importance as a therapeutic target in this organ.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the assessment of beta-3 adrenergic receptors in the context of overactive bladder and this compound treatment. While direct quantitative immunohistochemical data on bladder tissue post-Mirabegron treatment is limited in publicly available literature, the following data from a study on urinary β3-AR levels provide a quantitative measure of the receptor's response to the drug. Additionally, a second table presents quantitative IHC data comparing β3-AR expression in the bladder mucosa of OAB patients and control subjects, demonstrating a methodology for quantitative IHC analysis in this tissue.

Table 1: Urinary Beta-3 Adrenergic Receptor Levels in OAB Patients Before and After this compound Treatment

This table presents data on the urinary beta-3 adrenergic receptor to creatinine ratio (β3-AR/Cr) in female patients with overactive bladder (OAB) before and after a 12-week treatment with this compound (50 mg/day). The data indicates a significant increase in urinary β3-AR levels following treatment.[5]

Patient GroupTime PointMean Urinary β3-AR/Cr RatioStandard Deviationp-value
OAB Patients (n=23)Before Treatment0.650.26< 0.001
After 12 Weeks of this compound1.330.54

Data adapted from a study on urinary biomarkers for OAB.[5]

Table 2: Quantitative Immunohistochemical Analysis of Beta-3 Adrenergic Receptor Expression in Bladder Mucosa of OAB Patients vs. Control Subjects

This table summarizes the quantitative analysis of β3-AR expression in the bladder mucosa, as determined by immunohistochemistry (IHC) scores. The study compared a cohort of patients with overactive bladder (OAB) to a control group.

GroupNumber of SubjectsMean IHC Score for β3-ARStandard Deviation
OAB Patients1899.055.66
Control Patients7158.882.22

IHC scores were determined through quantitative analysis of the staining intensity.[6]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound in a bladder detrusor smooth muscle cell.

Mirabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta3_AR Beta-3 Adrenergic Receptor (β3-AR) This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound binds to and activates the beta-3 adrenergic receptor, initiating a signaling cascade that results in detrusor muscle relaxation.

Immunohistochemistry Experimental Workflow

The diagram below outlines the key steps for the immunohistochemical staining of beta-3 adrenergic receptors in paraffin-embedded bladder tissue.

IHC_Workflow node_start Start: Paraffin-Embedded Bladder Tissue Section node_deparaffin Deparaffinization and Rehydration node_start->node_deparaffin node_retrieval Antigen Retrieval node_deparaffin->node_retrieval node_blocking Blocking of Non-specific Binding node_retrieval->node_blocking node_primary_ab Primary Antibody Incubation (Anti-β3-AR) node_blocking->node_primary_ab node_secondary_ab Secondary Antibody Incubation node_primary_ab->node_secondary_ab node_detection Detection (e.g., DAB) node_secondary_ab->node_detection node_counterstain Counterstaining (e.g., Hematoxylin) node_detection->node_counterstain node_dehydration Dehydration and Mounting node_counterstain->node_dehydration node_analysis Microscopic Analysis and Quantification node_dehydration->node_analysis

Caption: A stepwise workflow for the immunohistochemical detection of beta-3 adrenergic receptors in bladder tissue sections.

Experimental Protocols

Immunohistochemical Staining Protocol for Beta-3 Adrenergic Receptors in Paraffin-Embedded Human Bladder Tissue

This protocol provides a general guideline for the immunohistochemical staining of β3-AR in formalin-fixed, paraffin-embedded human bladder tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue samples.

Materials:

  • Formalin-fixed, paraffin-embedded human bladder tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit polyclonal anti-β3-Adrenergic Receptor antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen system

  • Hematoxylin counterstain

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS.

  • Blocking:

    • Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-β3-AR antibody to its optimal concentration in a suitable antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate sections with the streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate sections with the DAB substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain sections with hematoxylin for 30-60 seconds.

    • Rinse slides with deionized water.

    • "Blue" the sections in running tap water or a bluing reagent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear the sections in two changes of xylene.

    • Apply a drop of mounting medium to the section and cover with a coverslip.

  • Analysis:

    • Examine the slides under a light microscope. β3-AR positive staining will appear as brown precipitate, while nuclei will be stained blue.

    • For quantitative analysis, digital images of the stained sections can be captured and analyzed using image analysis software to determine the staining intensity and the percentage of positive cells (e.g., H-score).

References

Application Notes and Protocols for Organ Bath Studies of Mirabegron on Ureteral Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of Mirabegron, a β3-adrenoceptor agonist, on ureteral smooth muscle contractility using isolated organ bath techniques.

Introduction

This compound is a selective β3-adrenoceptor agonist approved for the treatment of overactive bladder.[1] Emerging research suggests its potential therapeutic application in facilitating the passage of ureteral stones and alleviating ureteral stent-related symptoms due to its relaxant effect on ureteral smooth muscle.[2][3][4] Organ bath studies are a fundamental in vitro method to characterize the pharmacological effects of compounds like this compound on isolated smooth muscle tissues. This document outlines the necessary equipment, reagents, and step-by-step protocols for conducting such studies.

Signaling Pathway of this compound in Ureteral Smooth Muscle

This compound primarily exerts its relaxant effect on ureteral smooth muscle by activating β3-adrenergic receptors.[2][4] This activation initiates a downstream signaling cascade involving the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5][6] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which is thought to phosphorylate various intracellular targets, ultimately resulting in smooth muscle relaxation. Some studies also suggest a potential dual mechanism involving α1-adrenoceptor antagonism at higher concentrations.[2]

Mirabegron_Signaling_Pathway cluster_cell Ureteral Smooth Muscle Cell This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR Binds to Gs Gs protein Beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow A 1. Ureteral Tissue Isolation (e.g., Human or Porcine) B 2. Preparation of Ureteral Strips A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration Period (approx. 60 min) C->D E 5. Viability Test (e.g., KCl administration) D->E F 6. Washout E->F G 7. Induction of Contraction (e.g., Phenylephrine, KCl) F->G H 8. Cumulative Addition of this compound G->H I 9. Data Acquisition and Analysis H->I

References

Troubleshooting & Optimization

Mirabegron in In Vitro Studies: A Technical Support Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mirabegron, a potent β3-adrenergic receptor agonist, presents a significant challenge in in vitro experimental setups due to its characteristically low solubility in aqueous buffers. This technical support center provides a comprehensive guide with frequently asked questions (FAQs) and troubleshooting protocols to enable consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in my aqueous buffer?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II or III drug, indicating low solubility.[1] Its molecular structure lends itself to poor solubility in water and aqueous solutions. One study reported its aqueous solubility to be as low as 0.082 mg/mL.[1] This inherent hydrophobicity is the primary reason for the solubility challenges encountered when preparing solutions for in vitro assays in buffers like Phosphate-Buffered Saline (PBS) or cell culture media.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening?

This common issue is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is an effective organic solvent for this compound. However, when a concentrated DMSO stock solution is introduced into an aqueous environment like cell culture media, the overall solvent character shifts to predominantly aqueous. This compound is not readily soluble in this new environment and consequently precipitates out of the solution. The key to preventing this is to ensure the final concentration of DMSO is kept to a minimum.

Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?

To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v), with an ideal concentration of 0.1% or lower.[2][3] It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.[4][5]

Q4: How should I prepare a this compound stock solution?

A stock solution should be prepared by dissolving this compound in an organic solvent. DMSO is a commonly used and effective solvent for this purpose.[2] this compound is also soluble in ethanol and dimethylformamide (DMF).[2]

Q5: How long can I store my this compound solutions?

For optimal stability, it is recommended to prepare aqueous working solutions of this compound fresh for each experiment. One source suggests not storing aqueous solutions for more than one day.[2] DMSO stock solutions can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Studies on this compound's stability have shown it to be stable in rat plasma at room temperature for 12 hours and after three freeze-thaw cycles.[6] However, it does show degradation under acidic, alkaline, and oxidative stress conditions.[7]

Experimental Protocols & Troubleshooting

Protocol for Preparing this compound Working Solution

This protocol is designed to minimize precipitation and ensure a homogenous solution for your in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Target aqueous buffer (e.g., PBS, DMEM/F-12), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the required amount of this compound powder and dissolve it in a small volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).

    • Ensure complete dissolution by vortexing vigorously. Gentle warming (to no more than 37°C) or brief sonication can aid in this process. Visually inspect the solution to ensure no solid particles remain.

  • Serial Dilution (if necessary):

    • If a very low final concentration is required, it may be beneficial to perform an intermediate dilution of the DMSO stock solution in DMSO.

  • Dilution into Aqueous Buffer:

    • Pre-warm your target aqueous buffer to 37°C.

    • While vortexing the pre-warmed buffer, slowly add the this compound-DMSO stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to disperse the drug molecules before they have a chance to aggregate and precipitate.

    • Crucially, ensure the final DMSO concentration remains at or below 0.5%, and ideally at 0.1% or less.

  • Final Quality Control:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Final concentration of this compound is too high.Decrease the final working concentration of this compound.
Final DMSO concentration is too high.Prepare a more concentrated stock solution in DMSO so a smaller volume is needed for dilution, thereby lowering the final DMSO percentage.
"Solvent-shifting" effect.Add the DMSO stock to the aqueous buffer while vigorously vortexing to ensure rapid dispersion.
Temperature of the aqueous buffer is too low.Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.
Solution is initially clear but becomes cloudy over time Metastable supersaturated solution.The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration.
Temperature fluctuations.Maintain a constant temperature during your experiment. A decrease in temperature can lower solubility.
Interaction with buffer components.Certain salts or proteins in complex media could promote precipitation. If possible, test the solubility in a simpler buffer first (e.g., PBS).
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Incomplete initial dissolution in DMSO.Ensure the this compound is fully dissolved in the DMSO stock. Use of gentle warming or sonication can be helpful.

Quantitative Data on this compound Solubility

Quantitative solubility data for this compound in various in vitro buffers is limited in publicly available literature. The following table summarizes the available data. It is highly recommended that researchers empirically determine the solubility of this compound in their specific experimental system.

Solvent/Buffer Solubility Reference
Water~0.082 mg/mL[1]
DMSO~5 mg/mL[2]
Ethanol~3 mg/mL[2]
Dimethylformamide (DMF)~5 mg/mL[2]
1:6 DMSO:PBS (pH 7.2)~0.1 mg/mL[2]
Water (with Poloxamer)198.48 µg/mL[8]
0.1N HClVery soluble[9]
Phosphate Buffer (pH 6.8)Used for dissolution testing[8][10][11]
Acetate Buffer (pH 4.5)Used for dissolution testing[12]

Signaling Pathway & Experimental Workflow Diagrams

This compound Signaling Pathway

This compound is a selective agonist for the β3-adrenergic receptor (β3-AR).[13] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] This rise in cAMP activates Protein Kinase A (PKA), which ultimately results in the relaxation of detrusor smooth muscle.[15] Some studies suggest that this compound may also induce relaxation through cAMP-independent pathways.[1]

Mirabegron_Signaling_Pathway This compound This compound B3AR β3-Adrenergic Receptor This compound->B3AR binds to Independent cAMP-Independent Pathways This compound->Independent AC Adenylyl Cyclase B3AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Smooth Muscle Relaxation PKA->Relaxation leads to Independent->Relaxation

Caption: this compound's primary signaling pathway.

Experimental Workflow for Preparing this compound Solution

The following diagram illustrates the recommended workflow for preparing a this compound working solution for in vitro experiments.

Mirabegron_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex/Sonicate until clear dissolve->vortex stock Concentrated Stock Solution vortex->stock add 5. Add Stock to Buffer (while vortexing) stock->add prewarm 4. Pre-warm Aqueous Buffer (37°C) prewarm->add check 6. Final DMSO ≤ 0.5% add->check inspect 7. Inspect for Precipitation check->inspect working Final Working Solution inspect->working

References

Optimizing Mirabegron Administration in Preclinical Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Mirabegron in preclinical animal models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative pharmacokinetic data to facilitate successful and reproducible studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the administration of this compound in preclinical settings.

Question Answer
Why is the oral bioavailability of this compound low and variable in my animal model? This compound exhibits poor aqueous solubility and is a substrate for efflux transporters like P-glycoprotein in the gut, which actively pumps the compound back into the intestinal lumen, limiting its absorption.[1][2][3] To address this, consider using formulations such as co-amorphous dispersions or solid lipid nanoparticles, which have been shown to enhance solubility and bioavailability.[1][2]
My this compound formulation for injection is precipitating. What can I do? Precipitation can occur due to this compound's low solubility in aqueous solutions. Ensure the pH of your vehicle is optimized. For intravenous administration, consider using a co-solvent system, such as a mixture of polyethylene glycol (PEG), ethanol, and water, to improve solubility. Always prepare fresh solutions and visually inspect for precipitates before administration.
I am observing inconsistent plasma concentrations of this compound after oral gavage. What are the possible reasons? Inconsistent plasma levels can result from variability in gastric emptying, intestinal transit time, and the presence of food in the stomach. To minimize this, standardize the fasting period for your animals before dosing. Ensure the gavage technique is consistent to avoid accidental deposition of the compound in the esophagus. Using a consistent and well-suspended formulation is also crucial.
Are there known species differences in this compound metabolism that could affect my results? Yes, significant species differences in drug metabolism exist. While this compound is metabolized by CYP3A4 and CYP2D6 in humans, the specific cytochrome P450 enzymes and their activity levels can vary in preclinical models like rats and mice.[4] This can lead to differences in clearance and metabolite profiles, impacting the pharmacokinetic and pharmacodynamic outcomes. It is advisable to consult literature specific to your chosen animal model.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the administration of this compound in preclinical research.

Question Answer
What is the primary mechanism of action of this compound? This compound is a selective beta-3 adrenergic receptor (β3-AR) agonist.[5] Activation of β3-ARs in the detrusor muscle of the bladder leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[6][7] This signaling cascade results in the relaxation of the detrusor muscle, leading to increased bladder capacity.[5][6]
What are the recommended administration routes for this compound in preclinical studies? The most common administration routes are oral (gavage), intravenous (IV), and subcutaneous (SC). The choice of route depends on the specific aims of the study. Oral gavage is often used to assess oral bioavailability and efficacy of oral formulations. IV administration is used to determine absolute bioavailability and for studies requiring precise control over plasma concentrations. SC injection can provide a slower, more sustained release profile compared to IV.
What are suitable vehicles for preparing this compound formulations? For oral administration, suspensions in vehicles such as 0.5% methylcellulose or carboxymethylcellulose are commonly used. For intravenous administration, a vehicle containing a mixture of solvents like polyethylene glycol 300 (PEG300), ethanol, and sterile water may be necessary to ensure solubility.[8] For subcutaneous injections, sterile saline or phosphate-buffered saline (PBS) may be suitable if the desired concentration is soluble. Always test the solubility and stability of this compound in your chosen vehicle before in vivo administration.
What are the typical dose ranges for this compound in rats and mice? Doses can vary significantly depending on the study objective and administration route. For oral administration in rats, doses have ranged from 1 to 30 mg/kg.[2] For mice, oral doses are often in a similar range. Intravenous doses are typically lower, often in the range of 0.5 to 5 mg/kg.[8] It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental model and desired therapeutic effect.
How should this compound be stored to ensure its stability? Crystalline this compound is generally stable at room temperature. Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at 2-8°C and protected from light. Stability in your specific vehicle should be confirmed if the solution is to be stored for an extended period.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound across different administration routes and preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral101,5001.08,000~29
Intravenous5--27,600100

Data compiled from multiple sources. Values are approximate and can vary based on the specific study design, animal strain, and formulation.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Oral502,3000.511,000~18
Intravenous5--61,000100

Data compiled from multiple sources. Values are approximate and can vary based on the specific study design, animal strain, and formulation.

Experimental Protocols

This section provides detailed methodologies for the administration of this compound via common routes in preclinical models.

Oral Gavage Administration (Rat/Mouse)
  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration.

    • Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration.

  • Animal Preparation:

    • Fast the animals for a standardized period (e.g., 4-12 hours) before dosing to reduce variability in absorption. Allow free access to water.

    • Record the body weight of each animal to calculate the precise dosing volume.

  • Administration Procedure:

    • Gently restrain the animal.

    • Use a flexible gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for rats, 22-24 gauge for mice).

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly and steadily.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Intravenous Injection (Rat - Tail Vein)
  • Formulation Preparation:

    • Dissolve this compound in a suitable sterile vehicle for intravenous administration (e.g., a solution of PEG300, ethanol, and sterile water).[8]

    • Ensure the solution is clear and free of any particulates. Filter sterilize if necessary.

  • Animal Preparation:

    • Place the rat in a restraining device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water bath (not exceeding 40°C) to dilate the lateral tail veins.[9]

  • Administration Procedure:

    • Disinfect the injection site on the lateral tail vein with an alcohol swab.

    • Use a small gauge needle (e.g., 27-30 gauge) attached to a syringe containing the this compound solution.

    • Insert the needle, bevel up, into the dilated vein.

    • Confirm proper placement by observing a flash of blood in the hub of the needle.

    • Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Subcutaneous Injection (Mouse)
  • Formulation Preparation:

    • Prepare a sterile solution or suspension of this compound in a suitable vehicle (e.g., sterile saline or PBS).

    • Ensure the formulation is at room temperature before injection.

  • Animal Preparation:

    • Record the body weight of the mouse to determine the injection volume.

  • Administration Procedure:

    • Grasp the loose skin over the scruff of the neck or the flank to form a "tent".[10][11]

    • Insert a small gauge needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.[10]

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel.

    • Inject the formulation into the subcutaneous space.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any local reactions at the injection site.

Visualizations

This compound Signaling Pathway

Mirabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Detrusor Muscle Cell This compound This compound Beta3AR Beta-3 Adrenergic Receptor This compound->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound activates the Beta-3 adrenergic receptor, initiating a signaling cascade that leads to detrusor muscle relaxation.

Experimental Workflow: Oral Gavage Formulation Preparation

Oral_Gavage_Workflow start Start weigh_mira Weigh this compound Powder start->weigh_mira prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) start->prep_vehicle suspend Suspend this compound in Vehicle weigh_mira->suspend prep_vehicle->suspend vortex Vortex/Stir Thoroughly to Ensure Homogeneity suspend->vortex load_syringe Load into Gavage Syringe vortex->load_syringe administer Administer to Animal load_syringe->administer end End administer->end

Caption: Workflow for preparing a this compound suspension for oral gavage administration.

References

Identifying and mitigating potential off-target effects of Mirabegron in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Mirabegron in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known on-target signaling pathway?

This compound is a potent and selective agonist of the human β3-adrenergic receptor (β3-AR).[1][2] Its primary therapeutic effect, the relaxation of the detrusor smooth muscle in the urinary bladder, is mediated through the activation of β3-ARs.[1][3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][5] Elevated cAMP is believed to be the key second messenger responsible for the bladder relaxant effect.[2]

G This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta3_AR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP Detrusor_Relaxation Detrusor Muscle Relaxation cAMP->Detrusor_Relaxation Leads to

Caption: On-target signaling pathway of this compound.

Q2: What are the most commonly reported off-target effects of this compound?

While this compound is selective for the β3-AR, it has been shown to interact with other targets, particularly at higher concentrations. The most clinically relevant off-target effects include:

  • CYP2D6 Inhibition: this compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6.[6][7][8][9] This can lead to drug-drug interactions when co-administered with drugs metabolized by this enzyme.[4]

  • β1- and β2-Adrenergic Receptor Interaction: Although this compound has low intrinsic activity at β1- and β2-ARs, stimulation of β1-ARs has been observed at doses higher than the recommended therapeutic range.[1][5] This can have potential cardiovascular implications, such as increased blood pressure.[10]

  • α1-Adrenoceptor Antagonism: Some studies suggest that this compound may act as an antagonist at α1-adrenoceptors, which could be relevant in certain patient populations.[11]

  • Muscarinic Receptor Interaction: There are indications that this compound might have an antagonistic effect on muscarinic receptors in the bladder.[10]

  • Transporter Interaction: this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which may influence its absorption and distribution.[12]

Troubleshooting Guides

Problem 1: Unexpected cardiovascular effects (e.g., increased heart rate, blood pressure) are observed in my in vivo or ex vivo model.

  • Possible Cause: Off-target activation of β1-adrenergic receptors. While this compound is selective for β3-ARs, at higher concentrations it can exhibit activity at β1-ARs, which are prevalent in the cardiovascular system.[1][10]

  • Troubleshooting/Mitigation Strategy:

    • Dose-Response Curve: Perform a comprehensive dose-response curve to determine if the observed effect is concentration-dependent.

    • Selective Antagonists: Use a selective β1-AR antagonist (e.g., atenolol, metoprolol) in a control group to see if the cardiovascular effect is blocked.

    • Comparative Agonists: Compare the effects of this compound with a more highly selective β3-AR agonist, such as Vibegron, which has shown lower activity at β1- and β2-ARs.[13][14]

    • Receptor Expression Analysis: Confirm the expression levels of β1, β2, and β3 receptors in your experimental tissue or cell model.

Problem 2: My experimental results show an unexpected drug-drug interaction when this compound is co-administered with another compound.

  • Possible Cause: Inhibition of CYP2D6 by this compound. This compound is a moderate inhibitor of CYP2D6 and can increase the plasma concentration of co-administered drugs that are substrates of this enzyme.[7][8][9]

  • Troubleshooting/Mitigation Strategy:

    • In Vitro CYP2D6 Inhibition Assay: Conduct an in vitro CYP2D6 inhibition assay using human liver microsomes to quantify the inhibitory potential of this compound in your experimental system.

    • Metabolite Analysis: Analyze the metabolic profile of the co-administered drug in the presence and absence of this compound to determine if the formation of its metabolites is altered.

    • Use of Non-CYP2D6 Substrates: If possible, use alternative compounds in your experiments that are not primarily metabolized by CYP2D6.

    • Consult Drug Interaction Databases: Before starting experiments, consult reputable drug interaction databases to check for known interactions with CYP2D6 substrates.

Problem 3: I am observing inconsistent absorption or cellular uptake of this compound in my experiments.

  • Possible Cause: Interaction with the P-glycoprotein (P-gp) efflux transporter. This compound is a substrate for P-gp, which can actively transport the drug out of cells, affecting its intracellular concentration and absorption.[12]

  • Troubleshooting/Mitigation Strategy:

    • Cell-Based Transporter Assay: Perform a bidirectional transport assay using a cell line that overexpresses P-gp (e.g., MDCK-MDR1 cells) to confirm if this compound is a substrate.

    • P-gp Inhibitors: Include a known P-gp inhibitor (e.g., verapamil, elacridar) in a control group to see if it increases the intracellular accumulation or transport of this compound.

    • Use P-gp Knockout/Knockdown Models: If available, utilize cell lines or animal models where P-gp is knocked out or its expression is reduced to eliminate its influence.

Quantitative Data Summary

Off-TargetInteraction TypeKey Quantitative Data
CYP2D6 Moderate InhibitionIn human liver microsomes, the IC50 value for this compound decreased from 13 µM to 4.3 µM after a 30-minute pre-incubation, indicating time-dependent inhibition.[6]
β1-AR Low Agonist ActivityAt a concentration of 10 µM, this compound showed 3% β1-adrenergic activity relative to the full agonist isoproterenol.[14]
β2-AR Low Agonist ActivityAt a concentration of 10 µM, this compound exhibited 15% β2-adrenergic activity relative to isoproterenol.[14]
P-glycoprotein SubstrateThe apparent Km value for P-gp-mediated transport of this compound in P-gp-expressing cells was 294 µM.[12]
α1-Adrenoceptor BindingMolecular docking simulations have identified potential binding states of this compound to the human α1A-adrenoceptor.
Muscarinic M2 Receptor Binding AffinityThis compound has a reported Ki value of 2.1 mM for human M2 muscarinic receptors.[10]

Key Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP2D6 activity using human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes (HLM) Preincubation Pre-incubate HLM with This compound (or vehicle) and NADPH generating system Prep_HLM->Preincubation Prep_this compound Prepare this compound Stock Solutions Prep_this compound->Preincubation Prep_Substrate Prepare CYP2D6 Probe Substrate (e.g., Dextromethorphan) Add_Substrate Add CYP2D6 Probe Substrate Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with acetonitrile) Incubate->Stop_Reaction Analyze Analyze Metabolite Formation by LC-MS/MS Stop_Reaction->Analyze Calculate Calculate IC50 Value Analyze->Calculate

Caption: Experimental workflow for a CYP2D6 inhibition assay.

Methodology:

  • Prepare Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a CYP2D6 probe substrate (e.g., dextromethorphan or bufuralol).

    • Prepare an NADPH-generating system.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to assess time-dependent inhibition.

    • Initiate the reaction by adding the NADPH-generating system and the CYP2D6 probe substrate.

    • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol for both β1 and β2, or [125I]iodocyanopindolol).

    • Add varying concentrations of unlabeled this compound or a reference compound.

    • For non-specific binding control wells, add a high concentration of a non-selective antagonist (e.g., propranolol).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Protocol 3: Cell-Based P-glycoprotein (P-gp) Transport Assay

This protocol describes a bidirectional transport assay to evaluate whether this compound is a substrate of P-gp.

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Seed_Cells Seed P-gp overexpressing cells (e.g., MDCK-MDR1) on permeable supports Culture_Cells Culture until a confluent monolayer forms Seed_Cells->Culture_Cells Add_Mirabegron_A Add this compound to Apical (A) side Culture_Cells->Add_Mirabegron_A Add_Mirabegron_B Add this compound to Basolateral (B) side Culture_Cells->Add_Mirabegron_B Sample_A Sample from Basolateral (B) side (A to B transport) Add_Mirabegron_A->Sample_A Sample_B Sample from Apical (A) side (B to A transport) Add_Mirabegron_B->Sample_B Quantify Quantify this compound concentration by LC-MS/MS Sample_A->Quantify Sample_B->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow for a bidirectional P-gp transport assay.

Methodology:

  • Cell Culture:

    • Seed a P-gp overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK) onto permeable filter supports in a transwell plate.

    • Culture the cells for several days to allow the formation of a confluent and polarized monolayer.

  • Transport Assay:

    • Wash the cell monolayers with transport buffer.

    • To assess apical-to-basolateral (A-to-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To assess basolateral-to-apical (B-to-A) transport, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plate at 37°C.

    • At specified time points, collect samples from the receiver chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 in the P-gp overexpressing cells compared to the parental cells suggests that this compound is a P-gp substrate.

References

Troubleshooting inconsistent results in Mirabegron dose-response assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in Mirabegron dose-response assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound dose-response experiments.

Q1: Why am I seeing high variability between my replicate wells?

A: High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate leads to different cell numbers per well, affecting the magnitude of the response. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Inaccuracy: Small volume errors during serial dilutions or when adding compounds to the plate can significantly alter final concentrations. Calibrate pipettes regularly and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which concentrates reagents and affects cell health. To mitigate this, fill the outer wells with sterile saline or media and do not use them for experimental data.

  • Temperature Gradients: Uneven temperature across the plate during incubation can affect cellular metabolism and signaling. Ensure the incubator provides uniform temperature distribution.

Q2: My assay shows a very weak or no response to this compound, even at high concentrations. What could be wrong?

A: A diminished or absent signal often points to issues with the biological system or key reagents.

  • Low β3-Adrenergic Receptor (β3-AR) Expression: The cell line used may not express sufficient levels of the β3-AR. Verify receptor expression using methods like qPCR or Western blot. Using cells with a high passage number can also lead to decreased receptor expression over time.

  • cAMP Degradation: this compound's mechanism involves stimulating cAMP production.[1] Cellular phosphodiesterases (PDEs) rapidly degrade cAMP. It is crucial to include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the stimulation buffer to allow for cAMP accumulation.[2]

  • This compound Degradation: Ensure your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. Prepare single-use aliquots.

  • Cell Health: Only use healthy cells in the logarithmic growth phase. Over-confluent, starved, or contaminated (e.g., mycoplasma) cells will not respond optimally.

Q3: The basal signal (response in vehicle-treated wells) is too high. How can I lower it?

A: A high basal signal reduces the assay window and can mask the agonist effect.

  • High Cell Density: Seeding too many cells per well can lead to elevated basal cAMP levels.[2] Optimize cell density to find a balance between a robust signal and a low background.

  • Constitutive Receptor Activity: In systems where the β3-AR is overexpressed, the receptor may signal spontaneously without an agonist, leading to a high basal response.[3]

  • Serum Components: Components in fetal bovine serum (FBS) can sometimes stimulate the cells. Consider reducing the serum concentration or serum-starving the cells for a few hours before the assay.

Q4: The EC50 value for this compound is inconsistent between experiments. Why does it keep shifting?

A: Fluctuations in EC50 values are a common challenge in cell-based assays.

  • Assay Conditions: The EC50 value is highly dependent on assay conditions. Factors like cell density, incubation time, and concentration of the PDE inhibitor can all influence the result.[2] Maintain these parameters consistently across all experiments.

  • Receptor Density: The level of receptor expression can affect the apparent potency of an agonist.[3] Variations in cell passage number or culture conditions can alter receptor density, leading to EC50 shifts.

  • Reagent Stability: Ensure all reagents, especially the this compound stock and dilution series, are prepared fresh or properly stored to avoid degradation, which would lead to a rightward shift (lower potency).

  • Data Analysis: Use a consistent non-linear regression model (e.g., three or four-parameter logistic fit) to analyze your data. Ensure your dose-response curve has a clearly defined top and bottom plateau for accurate EC50 calculation.[4]

Data Presentation: this compound In Vitro Parameters

The following table summarizes key quantitative data for this compound from published studies. These values can serve as a benchmark for your experiments.

ParameterTypical ValueCell System / Assay TypeReference
EC₅₀ (β₃-AR) 10.0 (± 0.56) nMCHO-K1 cells expressing human β₃-AR[5]
EC₅₀ (β₃-AR) Nanomolar rangeBiochemical assays[6]
Effective Concentration Range 10⁻⁹ M to 10⁻⁴⁵ MIsolated human ureter strips[7]
Inhibitory Concentration (IC₅₀) >100 µMCYP1A2, CYP2B6, CYP2C8, CYP2C9, etc.[8]
Time-dependent IC₅₀ 4.3 µMCYP2D6 (after 30-min pre-incubation)[8]

Experimental Protocols

Protocol: this compound Dose-Response via cAMP Accumulation Assay (HTRF)

This protocol outlines a typical workflow for measuring this compound-induced cAMP accumulation in a cell line expressing the human β3-adrenergic receptor (e.g., CHO-K1 β3-AR).

1. Materials and Reagents:

  • CHO-K1 cell line stably expressing human β3-AR

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic)

  • This compound powder

  • DMSO (for stock solution)

  • Stimulation Buffer (e.g., HBSS or serum-free medium)

  • IBMX (PDE inhibitor)

  • cAMP Assay Kit (e.g., HTRF, FRET, or ELISA-based)

  • Solid white 384-well assay plates

  • Isoproterenol (non-selective beta-adrenergic agonist, for use as a positive control)

2. Cell Preparation:

  • Culture cells under standard conditions (37°C, 5% CO₂).

  • Harvest cells when they reach 80-90% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

  • Resuspend cells in culture medium and perform a cell count.

  • Dilute the cell suspension to the optimized seeding density (e.g., 2,500 - 10,000 cells/well, determined empirically).

  • Seed the cells into a 384-well white assay plate and incubate overnight.

3. Compound Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.

  • On the day of the assay, thaw an aliquot of this compound. Prepare a serial dilution series (e.g., 11-point, 1:3 dilution) in stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM).

  • Also prepare solutions for your controls: vehicle (stimulation buffer + IBMX + same final % DMSO as compound wells) and a positive control (e.g., Isoproterenol).

4. Stimulation:

  • Gently remove the culture medium from the cell plate.

  • Add the prepared compound dilutions, vehicle, and positive control to the appropriate wells.

  • Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes).

5. Detection:

  • Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., for HTRF, add the d2-labeled cAMP and anti-cAMP cryptate-conjugate).

  • Incubate for the recommended time (e.g., 60 minutes at room temperature).

  • Read the plate on a compatible plate reader.

6. Data Analysis:

  • Calculate the response for each concentration (e.g., HTRF ratio).

  • Normalize the data, setting the vehicle control as 0% and the maximal response of a full agonist (like Isoproterenol) as 100%.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a non-linear regression curve (sigmoidal, 4PL) to determine the EC50 and Emax values.

Visualizations

This compound Signaling Pathway

Mirabegron_Signaling This compound This compound Beta3AR β3-Adrenergic Receptor (GPCR) This compound->Beta3AR Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Mechanism of action for this compound at the β3-adrenergic receptor.

Experimental Workflow for Dose-Response Assay

Assay_Workflow start Start plate_cells 1. Seed Cells in Assay Plate start->plate_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight prepare_compounds 3. Prepare this compound Serial Dilutions incubate_overnight->prepare_compounds add_compounds 4. Add Compounds to Cells prepare_compounds->add_compounds incubate_stim 5. Incubate for Stimulation (e.g., 30 min, 37°C) add_compounds->incubate_stim lyse_detect 6. Lyse Cells & Add Detection Reagents incubate_stim->lyse_detect read_plate 7. Read Plate on Reader lyse_detect->read_plate analyze_data 8. Analyze Data (Normalize & Curve Fit) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based this compound dose-response assay.

Troubleshooting Logic Diagram

Troubleshooting_Tree start Inconsistent Results q_response Is there low or no response to this compound? start->q_response q_variability Is there high variability between replicates? start->q_variability q_ec50 Is the EC50 value shifting? start->q_ec50 a_pde Check for PDE Inhibitor (e.g., IBMX) in buffer. q_response->a_pde Yes a_receptor Verify β3-AR expression in cell line (qPCR/WB). q_response->a_receptor Yes a_compound Confirm this compound stock integrity and concentration. q_response->a_compound Yes a_cell_health Check cell health, passage #, and for contamination. q_response->a_cell_health Yes a_seeding Review cell seeding protocol. Ensure homogenous suspension. q_variability->a_seeding Yes a_pipetting Calibrate pipettes. Check technique. q_variability->a_pipetting Yes a_edge Mitigate edge effects. Use outer wells as buffer. q_variability->a_edge Yes a_consistency Standardize cell density, incubation times, and reagents. q_ec50->a_consistency Yes a_passage Use cells within a narrow passage number range. q_ec50->a_passage Yes a_analysis Use consistent data analysis model. q_ec50->a_analysis Yes

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Addressing tachyphylaxis to Mirabegron in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with potential tachyphylaxis to Mirabegron in long-term cell culture experiments.

Troubleshooting Guides

Tachyphylaxis, a rapid decrease in response to a drug following its initial administration, can be a concern in long-term cell culture experiments. While the β3-adrenergic receptor (β3-AR), the target of this compound, is generally considered more resistant to agonist-induced desensitization than β1- and β2-ARs, reduced efficacy over time can still be observed due to various factors.[1] This guide provides insights into potential causes and solutions.

Table 1: Troubleshooting Diminished this compound Efficacy in Long-Term Cell Culture

Observed Problem Potential Cause Recommended Solution
Gradual decrease in downstream signaling (e.g., cAMP levels) over several days/weeks. Receptor Desensitization/Downregulation: Prolonged agonist exposure can lead to phosphorylation, internalization, and degradation of β3-ARs, although this is less pronounced than with other β-ARs.[1][2]1. Intermittent Dosing: Introduce washout periods where this compound is removed from the culture medium to allow for receptor resensitization. 2. Dose Reduction: After an initial effective dose, try maintaining the culture with a lower concentration of this compound. 3. Receptor Expression Analysis: Quantify β3-AR mRNA and protein levels at different time points to confirm downregulation.
Inconsistent or variable response to this compound across experiments. Cell Culture Instability: Issues like genetic drift in cell lines, mycoplasma contamination, or inconsistent cell passage numbers can affect receptor expression and signaling.[3][]1. Cell Line Authentication: Regularly authenticate your cell line using methods like STR profiling. 2. Mycoplasma Testing: Routinely test for mycoplasma contamination. 3. Standardize Passaging: Maintain a consistent passaging schedule and use cells within a defined passage number range for all experiments.
Sudden loss of this compound effect. Reagent Instability: this compound, like any chemical compound, can degrade in solution over time, especially when stored improperly or subjected to multiple freeze-thaw cycles.1. Fresh Stock Preparation: Prepare fresh stock solutions of this compound regularly. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C. 3. Quality Control: Periodically test the activity of your this compound stock on naive cells to ensure its potency.
Reduced cell viability or changes in cell morphology with prolonged treatment. Cellular Toxicity: High concentrations of this compound or its metabolites, or the solvent used, may induce cytotoxicity over long-term exposure.[5]1. Dose-Response and Viability Assays: Perform long-term viability assays (e.g., MTT, trypan blue exclusion) at various this compound concentrations to determine the optimal non-toxic dose. 2. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below cytotoxic levels. 3. Media Changes: Increase the frequency of media changes to prevent the accumulation of potentially toxic metabolites.

Frequently Asked Questions (FAQs)

Q1: Is tachyphylaxis to this compound expected in all cell lines expressing β3-AR?

A1: Not necessarily. The susceptibility of β3-AR to agonist-induced desensitization can be cell-type dependent.[6] Some studies have shown that in certain cell types, the β3-AR is relatively resistant to desensitization.[1][2] Therefore, it is crucial to empirically determine the long-term effects of this compound in your specific cell model.

Q2: What are appropriate positive and negative controls for a long-term this compound experiment?

A2:

  • Positive Control (for desensitization): Isoproterenol, a non-selective β-agonist, can be used as a positive control as it is known to induce more rapid desensitization of β-adrenergic receptors.

  • Vehicle Control: A vehicle-treated group (e.g., DMSO in media) is essential to control for any effects of the solvent on the cells over the long term.

  • Untreated Control: An untreated cell group should also be maintained to monitor baseline cell health and signaling over the course of the experiment.

Q3: How can I confirm that my cell line is still expressing functional β3-ARs after long-term culture?

A3: You can perform a functional check by treating a subset of your long-term cultured cells with a high concentration of a β3-AR agonist (like this compound or a positive control like isoproterenol) for a short period and measuring the acute response (e.g., cAMP production). A robust response indicates the presence of functional receptors. Additionally, you can perform RT-qPCR or Western blotting to assess receptor expression at the mRNA and protein levels, respectively.

Q4: What concentrations of this compound are typically used in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the specific β3-AR expression level. In vitro studies have used a range of concentrations, with EC50 values for β3-AR activation reported to be in the nanomolar range (e.g., around 10 nM in HEK293 cells expressing β3-AR).[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q5: Can the choice of cell line impact the likelihood of observing tachyphylaxis?

A5: Yes. The machinery for receptor desensitization (e.g., G protein-coupled receptor kinases (GRKs) and arrestins) can vary between cell lines. Commonly used cell lines for studying β3-AR include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells, often stably transfected to express the human β3-AR.[7][9] The endogenous expression of regulatory proteins in these cells can influence the degree of tachyphylaxis observed.

Experimental Protocols

Protocol 1: Assessment of β3-AR Desensitization via cAMP Measurement

This protocol is designed to determine if long-term exposure to this compound leads to a reduction in the signaling capacity of the β3-AR.

Materials:

  • β3-AR expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human β3-AR)

  • Complete culture medium

  • This compound

  • Isoproterenol (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the β3-AR expressing cells in a multi-well plate at a density that will allow for long-term culture without overgrowth.

  • Long-Term Treatment: Treat the cells with the desired concentration of this compound or vehicle for the intended long-term duration (e.g., 24, 48, 72 hours, or longer). Change the media with fresh this compound/vehicle as required by your cell line's culture conditions.

  • Washout Step: After the long-term treatment period, gently wash the cells twice with pre-warmed serum-free medium to remove any residual agonist.

  • Acute Re-stimulation: Add fresh medium containing a PDE inhibitor (to prevent cAMP degradation) and allow it to equilibrate for 10-15 minutes. Then, acutely re-stimulate the cells with a range of concentrations of this compound or a fixed high concentration of isoproterenol for a short period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis: Compare the cAMP response in the long-term this compound-treated cells to the vehicle-treated cells. A rightward shift in the EC50 or a decrease in the maximal response (Emax) in the this compound-treated group is indicative of desensitization.

Table 2: Example Data Presentation for cAMP Desensitization Assay

Long-Term Treatment Acute Stimulant EC50 (nM) Emax (% of Vehicle Control)
VehicleThis compound12.5100%
This compound (1 µM, 48h)This compound45.275%
VehicleIsoproterenol5.8100%
This compound (1 µM, 48h)Isoproterenol15.182%

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Relaxation) PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway via the β3-adrenergic receptor.

Tachyphylaxis_Workflow cluster_0 Phase 1: Long-Term Treatment cluster_1 Phase 2: Washout & Re-stimulation cluster_2 Phase 3: Analysis Start Seed β3-AR Expressing Cells Treat Treat with this compound or Vehicle (e.g., 48h) Start->Treat Wash Washout Residual Agonist Treat->Wash Restimulate Acute Re-stimulation with This compound or Isoproterenol Wash->Restimulate Assay Measure cAMP Levels Restimulate->Assay Analyze Compare Dose-Response Curves (Vehicle vs. This compound-Treated) Assay->Analyze Result Tachyphylaxis? (Decreased Emax / Increased EC50) Analyze->Result

Caption: Experimental workflow to assess this compound-induced tachyphylaxis.

Troubleshooting_Logic Problem Diminished this compound Effect Observed Is_it_sudden Is the loss of effect sudden? Problem->Is_it_sudden Is_it_gradual Is the loss of effect gradual? Problem->Is_it_gradual Is_it_sudden->Is_it_gradual No Check_Reagents Check this compound Stock (Prepare fresh solution) Is_it_sudden->Check_Reagents Yes Check_Culture Assess Cell Health & Viability (Morphology, Contamination) Is_it_gradual->Check_Culture Yes Authenticate_Cells Authenticate Cell Line (STR Profiling, Mycoplasma Test) Is_it_gradual->Authenticate_Cells If inconsistent across experiments Assess_Desensitization Perform Desensitization Assay (e.g., cAMP measurement) Check_Culture->Assess_Desensitization Optimize_Dosing Optimize Dosing Strategy (Intermittent, Lower Dose) Assess_Desensitization->Optimize_Dosing

Caption: Logical troubleshooting flow for addressing reduced this compound efficacy.

References

Control experiments to account for Mirabegron's non-beta-3 receptor effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mirabegron. The focus is on designing and interpreting control experiments to account for its known non-beta-3 adrenergic receptor activities.

Frequently Asked Questions (FAQs)

Q1: We observe a greater-than-expected relaxation of bladder smooth muscle in our ex vivo model. How can we determine if this compound's muscarinic receptor antagonism is contributing to this effect?

A1: This is a common observation. To dissect the contribution of muscarinic receptor blockade from the primary beta-3 adrenergic agonism, you should perform a functional assay in the presence of selective antagonists. Pre-incubating the bladder tissue with a high-affinity muscarinic receptor antagonist, such as atropine, before applying this compound will block any effects mediated by muscarinic receptors. If the relaxation effect of this compound is diminished in the presence of atropine, it indicates a contribution from its muscarinic antagonist properties. A parallel experiment using a beta-3 adrenergic receptor antagonist, like SR59230A, will help to isolate the muscarinic component.

Q2: Our in vitro study involves co-administering another drug with this compound, and we are seeing altered metabolism of the co-administered drug. Could this compound be the cause?

A2: Yes, this is possible. This compound is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6 and a weak inhibitor of CYP3A4.[1][2][3] If your co-administered drug is a substrate for either of these enzymes, its metabolism could be inhibited by this compound, leading to altered pharmacokinetic and pharmacodynamic profiles. To confirm this, you can perform an in vitro CYP inhibition assay using human liver microsomes or recombinant CYP enzymes.

Q3: We are studying the effects of this compound on urethral or prostate smooth muscle tone and observe unexpected relaxation. What could be the underlying mechanism?

A3: this compound has been shown to exhibit antagonistic effects at alpha-1A and alpha-1D adrenoceptors, particularly in rodent urinary tract tissues.[1] This off-target effect could contribute to smooth muscle relaxation in tissues where alpha-1 adrenoceptors play a contractile role. To investigate this, you can perform a functional assay using an alpha-1 adrenergic agonist, such as phenylephrine, to pre-contract the tissue. If this compound attenuates the phenylephrine-induced contraction, it suggests alpha-1 adrenoceptor antagonism.

Q4: In our cellular assays, we are detecting a slight increase in cAMP levels in cells that do not express beta-3 adrenoceptors. What could be the reason?

A4: this compound has been reported to have weak partial agonist activity at beta-1 and beta-2 adrenergic receptors, especially at higher concentrations.[4] To determine if the observed cAMP increase is due to off-target beta-1 or beta-2 adrenoceptor activation, you can use cell lines selectively expressing these receptors. Additionally, pre-treatment with selective beta-1 (e.g., atenolol) or beta-2 (e.g., ICI-118,551) antagonists before this compound application can help to identify the specific receptor involved.

Troubleshooting Guides

Issue 1: Differentiating Beta-3 Agonism from Muscarinic Antagonism in Bladder Relaxation Assays

Symptoms:

  • Potentiation of bladder relaxation beyond what is expected from beta-3 agonism alone.

  • Difficulty in obtaining a clear dose-response curve for this compound's relaxant effect.

Troubleshooting Steps:

  • Selective Antagonist Co-incubation:

    • Pre-incubate bladder strips with a muscarinic antagonist (e.g., atropine, 1 µM) for 30 minutes before adding this compound.

    • In a parallel experiment, pre-incubate with a beta-3 antagonist (e.g., SR59230A, 100 nM).

    • A third group with no antagonist will serve as the control.

  • Cholinergic Agonist Challenge:

    • Pre-contract bladder strips with a cholinergic agonist like carbachol.

    • Observe the relaxant effect of this compound on the pre-contracted tissue. A significant relaxation suggests muscarinic receptor blockade.[5]

  • Data Analysis:

    • Compare the EC50 values of this compound in the absence and presence of the antagonists. A rightward shift in the dose-response curve in the presence of a beta-3 antagonist confirms on-target activity, while a reduction in the maximal relaxation in the presence of a muscarinic antagonist points to off-target effects.

Issue 2: Investigating Potential CYP450 Inhibition by this compound

Symptoms:

  • Unexpected increase in the concentration of a co-administered drug in an in vitro system.

  • Altered cellular response to a co-administered drug in the presence of this compound.

Troubleshooting Steps:

  • In Vitro CYP Inhibition Assay:

    • Utilize human liver microsomes or recombinant CYP2D6 and CYP3A4 enzymes.

    • Use a known substrate for each enzyme (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • Incubate the enzyme, substrate, and varying concentrations of this compound.

  • Metabolite Quantification:

    • Measure the formation of the substrate's metabolite using LC-MS/MS.

    • A decrease in metabolite formation with increasing this compound concentration indicates inhibition.

  • IC50 Determination:

    • Calculate the IC50 value of this compound for each CYP enzyme to quantify its inhibitory potency.

Quantitative Data Summary

Off-Target EffectReceptor/EnzymeParameterValueSpecies/System
Muscarinic AntagonismMuscarinic ReceptorspEC50 (high affinity)7.06Rat Bladder
pEC50 (low affinity)4.97Rat Bladder
CYP InhibitionCYP2D6IC50 (recombinant)0.67 µMHuman
IC50 (microsomes)13 µMHuman
CYP3A4IC50 (recombinant)42.5 µMHuman
Beta-1 AgonismBeta-1 AdrenoceptorIntrinsic ActivityWeak Partial AgonistRat
Beta-2 AgonismBeta-2 AdrenoceptorIntrinsic ActivityNo Agonist ActivityRat

Experimental Protocols

Protocol 1: Functional Assay for Muscarinic Receptor Antagonism in Isolated Bladder Strips

Objective: To determine the contribution of muscarinic receptor antagonism to this compound-induced bladder relaxation.

Methodology:

  • Tissue Preparation: Isolate urinary bladder from a suitable animal model (e.g., rat) and prepare longitudinal smooth muscle strips.

  • Organ Bath Setup: Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Pre-contraction: After equilibration, pre-contract the tissues with a submaximal concentration of carbachol (e.g., 1 µM).

  • This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Control Experiment: In a parallel set of experiments, pre-incubate the bladder strips with a muscarinic antagonist (e.g., atropine, 1 µM) for 30 minutes before the carbachol-induced contraction and subsequent this compound application.

  • Data Analysis: Express the relaxation as a percentage of the carbachol-induced contraction. Compare the dose-response curves of this compound in the presence and absence of the muscarinic antagonist.

Protocol 2: In Vitro Assay for CYP2D6 Inhibition

Objective: To assess the inhibitory potential of this compound on CYP2D6 activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2D6), a CYP2D6-specific substrate (e.g., bufuralol), and an NADPH-generating system in a suitable buffer.

  • This compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., quinidine) and a vehicle control.

  • Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-generating system and incubate at 37°C. Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

  • Metabolite Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxybufuralol) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway_Mirabegron_Off_Target cluster_beta3 Primary Target cluster_off_target Off-Target Effects This compound This compound Beta3_AR Beta-3 Adrenergic Receptor This compound->Beta3_AR Muscarinic_R Muscarinic Receptor This compound->Muscarinic_R Antagonism Alpha1_AR Alpha-1 Adrenergic Receptor This compound->Alpha1_AR Antagonism CYP2D6 CYP2D6 Enzyme This compound->CYP2D6 Inhibition Beta1_AR Beta-1 Adrenergic Receptor This compound->Beta1_AR Weak Agonism Relaxation Detrusor Muscle Relaxation Beta3_AR->Relaxation Agonism Experimental_Workflow_Muscarinic_Antagonism cluster_protocol Protocol Workflow cluster_control Control Group cluster_analysis Data Analysis A Isolate Bladder Strips B Mount in Organ Bath A->B C Pre-contract with Carbachol B->C F Pre-incubate with Atropine B->F D Add this compound (Cumulative Doses) C->D E Record Relaxation D->E G Compare Dose-Response Curves (+/- Atropine) E->G F->C Troubleshooting_Logic_CYP_Interaction Start Altered metabolism of co-administered drug? Check_Substrate Is the drug a CYP2D6/3A4 substrate? Start->Check_Substrate Perform_Assay Perform in vitro CYP inhibition assay Check_Substrate->Perform_Assay Yes Conclusion_Negative Other factors may be involved Check_Substrate->Conclusion_Negative No Inhibition_Observed Inhibition observed? Perform_Assay->Inhibition_Observed Conclusion_Positive This compound is likely the cause Inhibition_Observed->Conclusion_Positive Yes Inhibition_Observed->Conclusion_Negative No

References

Technical Support Center: Improving the Translational Relevance of Preclinical Mirabegron Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of Mirabegron. Our goal is to enhance the translational relevance of your findings by addressing common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your preclinical research with this compound, providing potential explanations and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Overactive Bladder (OAB) Animal Models

Question: We are observing variable or weak effects of this compound on bladder function (e.g., bladder capacity, micturition frequency) in our rat/mouse model of OAB compared to what is reported in the literature. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Species Differences in β3-Adrenoceptor Pharmacology: The affinity and potency of this compound can vary significantly between species. Rodent β3-adrenoceptors, for instance, have a high expression in adipose tissue, which was an initial focus for the development of β3-agonists for metabolic diseases.[1][2][3] The pharmacological profile at the human β3-adrenoceptor, which is crucial for its effects on the bladder, may not be perfectly mirrored in your animal model.

    • Solution: Review the available data on this compound's receptor pharmacology across different species (see Table 1). Consider using a species with a β3-adrenoceptor profile more homologous to humans, such as the cynomolgus monkey, if feasible.[4]

  • Inappropriate Animal Model: The chosen OAB model may not be suitable for evaluating the specific mechanism of this compound. For example, a model with severe detrusor muscle hypertrophy might show a blunted response.

    • Solution: Ensure your OAB model is relevant to the clinical condition. Models like those induced by stroke or partial bladder outlet obstruction have been used to demonstrate this compound's efficacy.[5]

  • Suboptimal Dosing Regimen: The dose of this compound may be insufficient to achieve therapeutic plasma concentrations in your chosen species due to differences in pharmacokinetics.

    • Solution: Consult pharmacokinetic data for your animal model (see Table 2) to ensure your dosing regimen is appropriate to achieve plasma concentrations comparable to those found to be effective in humans.[4] Consider conducting a dose-response study to determine the optimal dose for your specific model and endpoint.

  • Procedural Issues with Cystometry: The method of cystometry can significantly impact the results. Anesthesia, restraint, and catheterization can all influence bladder function.[6]

    • Solution: Refer to the detailed cystometry protocol provided in the "Experimental Protocols" section. Whenever possible, use conscious, unrestrained animals to minimize confounding factors.[6] Ensure proper calibration of equipment and consistent surgical procedures.

Issue 2: Unexpected Off-Target Effects Observed in Preclinical Studies

Question: We are observing cardiovascular effects (e.g., increased heart rate, blood pressure) or other unexpected physiological changes in our animal models at doses we believed to be selective for the β3-adrenoceptor. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Dose-Dependent Selectivity: While this compound is selective for the β3-adrenoceptor, this selectivity is not absolute and can be lost at higher concentrations.[7] At supra-therapeutic doses, this compound can interact with β1- and β2-adrenoceptors, which could explain cardiovascular effects.[1][7]

    • Solution: Carefully review the dose-response relationship in your study. If the off-target effects are only seen at the highest doses, consider if these concentrations are clinically relevant. Refer to Table 1 for the selectivity profile of this compound.

  • Binding to Other Receptors: Preclinical studies have shown that this compound can bind to other receptors, such as α1-adrenoceptors and M2 muscarinic receptors, albeit with lower affinity than for the β3-adrenoceptor.[3][8]

    • Solution: Evaluate whether the observed off-target effects are consistent with the pharmacology of these other receptors. For example, α1-adrenoceptor antagonism could lead to changes in blood pressure.

  • Species-Specific Metabolism: The metabolic profile of this compound can differ between species, potentially leading to the formation of active metabolites with different receptor selectivity profiles.

    • Solution: Investigate the known metabolites of this compound in your animal model and their potential pharmacological activity.

Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Question: this compound shows high potency in our in vitro assays (e.g., receptor binding, isolated tissue relaxation), but we are struggling to reproduce this level of efficacy in vivo. What could explain this disconnect?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetic Properties: Poor oral bioavailability, rapid metabolism, or high plasma protein binding in your chosen species can lead to lower-than-expected free drug concentrations at the receptor site in vivo.

    • Solution: Analyze the pharmacokinetic profile of this compound in your animal model (see Table 2). Measure plasma concentrations of this compound in your in vivo studies to correlate exposure with efficacy.

  • Receptor Density and Coupling: The density of β3-adrenoceptors and their downstream signaling efficiency can vary between in vitro systems and the in vivo environment, as well as between healthy and diseased tissues.

    • Solution: If possible, measure β3-adrenoceptor expression levels in the target tissue of your animal model.

  • Complexity of In Vivo Physiology: The physiological regulation of bladder function in vivo is complex, involving neural and hormonal inputs that are absent in simplified in vitro preparations.

    • Solution: Acknowledge the inherent limitations of in vitro models and use them as a guide for designing more complex in vivo experiments.

Frequently Asked Questions (FAQs)

Mechanism of Action

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective agonist of the β3-adrenoceptor. In the urinary bladder, activation of β3-adrenoceptors leads to the relaxation of the detrusor smooth muscle, which increases bladder capacity and reduces the symptoms of overactive bladder.[9][10]

Q2: How does β3-adrenoceptor activation lead to detrusor muscle relaxation?

A2: The binding of this compound to the β3-adrenoceptor initiates a signaling cascade that results in an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of the detrusor smooth muscle.

Data Presentation

Table 1: Comparative Receptor Pharmacology of this compound

ReceptorSpecies/SystemAssay TypeParameterValueReference(s)
β3-Adrenoceptor Human (CHO cells)Functional (cAMP)EC5022.4 nM
Monkey (CHO cells)Functional (cAMP)EC5032 nM[4]
RatFunctional (cAMP)-Full agonist[1]
β1-Adrenoceptor Human (CHO cells)Functional (cAMP)Selectivity vs. β3>440-fold
RatFunctional (cAMP)-Weak partial agonist[1]
β2-Adrenoceptor Human (CHO cells)Functional (cAMP)Selectivity vs. β3>440-fold
RatFunctional (cAMP)-No agonist activity[1]
α1A-Adrenoceptor Human (HEK293 cells)BindingpKi6.36[8]
α1D-Adrenoceptor Human (HEK293 cells)BindingpKi4.59[8]
M2 Muscarinic Receptor HumanBindingKi2.1 µM[3][8]

Table 2: Comparative Pharmacokinetics of this compound

SpeciesDose & RouteTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)Reference(s)
Human 50 mg oral~3-416.1-39.2~4035[5][11]
Cynomolgus Monkey 3 mg/kg oral----[4]
Rat 50 mg/kg oral----[12]
Mouse 50 mg/kg oral----[12]

Note: Comprehensive, directly comparable pharmacokinetic data across all species is limited in the public domain. The provided values are based on available literature and may vary depending on the study design.

Table 3: Preclinical Efficacy of this compound in Rat OAB Models

Rat ModelDose (mg/kg)RouteEffectReference(s)
Normal, conscious1 and 3, oralOralDecreased micturition frequency, increased mean voided volume[4]
Bladder Outlet Obstruction0.3/h, s.c.SubcutaneousDecreased non-voiding contractions[5]
Normal, anesthetized0.1, 0.3, 1, i.v.IntravenousDose-dependent decrease in afferent nerve activity

Experimental Protocols

Protocol 1: Cystometry in Conscious, Unrestrained Rats

Objective: To assess bladder function (e.g., bladder capacity, micturition pressure, micturition interval) in a conscious and freely moving rat model of OAB.

Materials:

  • 2-channel swivel for simultaneous infusion and pressure recording

  • Infusion pump

  • Pressure transducer

  • Data acquisition system

  • Metabolic cages

  • PE-50 tubing for bladder catheterization

  • Surgical instruments for catheter implantation

Procedure:

  • Catheter Implantation (performed 3-5 days prior to cystometry): a. Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). b. Make a midline abdominal incision to expose the bladder. c. Insert a PE-50 catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture. d. Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it. e. Close the abdominal incision in layers. f. Allow the animal to recover for 3-5 days.

  • Cystometry: a. Place the rat in a metabolic cage and allow it to acclimatize for at least 30 minutes. b. Connect the exteriorized bladder catheter to the 2-channel swivel. c. Connect one channel of the swivel to the infusion pump and the other to the pressure transducer. d. Begin continuous infusion of sterile saline at room temperature into the bladder at a constant rate (e.g., 10 mL/h). e. Record intravesical pressure continuously. Micturition events are identified by a sharp rise in intravesical pressure followed by the expulsion of urine. f. Allow the recording to continue for a predetermined period (e.g., 2-3 hours) to collect data from multiple micturition cycles.

  • Data Analysis:

    • Bladder Capacity: The volume of saline infused between two micturition events.

    • Micturition Pressure: The peak intravesical pressure during a micturition contraction.

    • Micturition Interval: The time between two consecutive micturition events.

    • Basal Pressure: The lowest intravesical pressure recorded between micturition events.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose homeostasis.

Materials:

  • Glucometer and test strips

  • Oral gavage needles

  • Glucose solution (e.g., 20% dextrose)

  • This compound formulation for oral administration

  • Animal scale

Procedure:

  • Acclimatization and Fasting: a. House the mice in a controlled environment. b. Fast the mice overnight (approximately 16 hours) before the test, with free access to water.

  • Baseline Measurements: a. Weigh each mouse. b. Obtain a baseline blood glucose reading (time 0) from a tail snip.

  • Drug Administration: a. Administer this compound or vehicle orally at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).

  • Glucose Challenge: a. Administer a bolus of glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: a. Collect blood samples from the tail at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). b. Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point to generate a glucose tolerance curve.

    • Calculate the area under the curve (AUC) for the glucose tolerance curve to quantify the overall glucose excursion.

Visualizations

Signaling Pathways and Workflows

mirabegron_moa cluster_cell Detrusor Smooth Muscle Cell b3ar β3-Adrenoceptor ac Adenylyl Cyclase b3ar->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates relaxation Muscle Relaxation (Increased Bladder Capacity) pka->relaxation Leads to This compound This compound This compound->b3ar Agonist

Caption: this compound's Mechanism of Action in Detrusor Muscle.

preclinical_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Ki determination) functional_assay Functional Assays (EC50, Emax) receptor_binding->functional_assay pk_studies Pharmacokinetic Studies (PK parameters in relevant species) functional_assay->pk_studies efficacy_models Efficacy Models (e.g., Rat OAB, Mouse Metabolic) pk_studies->efficacy_models safety_pharm Safety Pharmacology (e.g., Cardiovascular assessment) efficacy_models->safety_pharm translational_analysis Translational Analysis (Comparison to Human Data) safety_pharm->translational_analysis

Caption: Preclinical to Clinical Translation Workflow for this compound.

References

Analytical methods for detecting Mirabegron metabolites in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Mirabegron and its metabolites in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound and its metabolites in biological matrices?

A1: The most prevalent and robust methods for the quantification of this compound and its metabolites in biological samples such as plasma and urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4][5] These techniques offer high sensitivity, selectivity, and accuracy, which are crucial for pharmacokinetic and metabolism studies.[2][5][6][7]

Q2: Which metabolites of this compound are typically monitored in pharmacokinetic studies?

A2: Pharmacokinetic studies often involve the monitoring of this compound along with its eight major metabolites, identified as M5, M8, and M11 through M16.[1][6][7][8] The primary metabolic pathways include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation.[8]

Q3: What are the recommended sample preparation techniques for this compound analysis in plasma?

A3: Several sample preparation techniques have been successfully employed, including:

  • Solid-Phase Extraction (SPE): Often used for cleaner extracts.[1][8] Mixed-mode cation exchange SPE plates have been utilized for some metabolites.[6][7]

  • Liquid-Liquid Extraction (LLE): A common and effective method for isolating this compound and some of its metabolites.[1][8][9]

  • Protein Precipitation (PPT): A simpler and faster technique, often performed using acetonitrile.[2][4][8]

  • Supported Liquid Extraction (SLE): Has been used in miniaturized assays to reduce sample volume.[6][7]

The choice of technique depends on the specific analytes, required sensitivity, and laboratory workflow.

Q4: What are the typical calibration ranges for this compound in plasma and urine?

A4: Calibration curve ranges for this compound can vary depending on the study and the sensitivity of the instrument. Commonly reported ranges are:

  • In plasma: 0.20 to 100 ng/mL[9], 1.0 to 500 ng/mL[9], and 5 to 2500 ng/mL.[2][4]

  • In urine: 2.0 to 1,000 ng/mL.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and recovery. 3. Matrix effects (ion suppression or enhancement).1. Optimize mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature). Consider using a more sensitive ionization technique if available (e.g., Heated Electrospray Ionization).[1][8] 2. Evaluate and optimize the sample preparation method to improve recovery. Test different SPE sorbents or LLE solvents. 3. Dilute the sample, use a more efficient sample cleanup method, or employ a stable isotope-labeled internal standard to compensate for matrix effects.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Interference from the biological matrix.1. Use high-purity solvents and additives. Purge the LC system thoroughly. 2. Improve the sample cleanup procedure to remove more interfering substances.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations in the column compartment. 3. Column equilibration issues.1. Ensure the pump is working correctly and the mobile phase is properly degassed and mixed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Carryover 1. Adsorption of the analyte onto the injector, column, or other parts of the LC system.1. Optimize the injector wash procedure with a strong solvent. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. If carryover persists, consider using a different column or deactivating the problematic surfaces.

Quantitative Data Summary

Table 1: LC-MS/MS and UPLC-MS/MS Method Parameters for this compound Analysis

ParameterMethod 1 (LC-MS/MS)[1]Method 2 (UPLC-MS/MS)[2][4]Method 3 (LC-MS/MS)[9]
Biological Matrix Human PlasmaRat PlasmaHuman Plasma & Urine
Sample Preparation SPE or LLEProtein PrecipitationLLE (Plasma), Dilution (Urine)
Chromatographic Column Inertsil C8-3UPLC® BEH C18 (2.1mm × 50 mm, 1.7 µm)Not Specified
Ionization Mode APCI (this compound), HESI (Metabolites)ESI PositiveAPCI
Linearity Range Not Specified5 - 2500 ng/mL0.2 - 100 ng/mL (Plasma), 2.0 - 1000 ng/mL (Urine)
Lower Limit of Quantification (LLOQ) Not Specified5 ng/mL0.2 ng/mL (Plasma)
Intra-day Precision Not Specified≤11.06%<5.8% (Plasma), <7.2% (Urine)
Inter-day Precision Not Specified≤11.43%Not Specified
Accuracy (Relative Error) Not SpecifiedNot Specified-5.0% to 10.0% (Plasma), -6.9% to 13.0% (Urine)

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Human Plasma[1][8]

This protocol is a composite based on the described methods for analyzing this compound and its eight metabolites (M5, M8, M11-M16). Four separate assays were developed.

1. Sample Preparation (Example: LLE for this compound)

  • To a plasma sample, add an internal standard.

  • Add the extraction solvent (e.g., a mixture of organic solvents).

  • Vortex mix thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • For this compound:

    • Column: Inertsil C8-3

    • Mobile Phase: Specific composition not detailed, but typically a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • For Metabolites (M5, M8, M11-M16):

    • Column: Phenomenex Synergi Fusion-RP C18

    • Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent.

3. Mass Spectrometric Conditions

  • For this compound:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI)

  • For Metabolites:

    • Ionization: Heated Electrospray Ionization (HESI)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Protocol 2: UPLC-MS/MS Analysis of this compound in Rat Plasma[2][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 30 µL of internal standard solution (Tolterodine, 50 ng/mL).

  • Add 200 µL of acetonitrile.

  • Vortex for 2.0 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

2. Chromatographic Conditions

  • Column: UPLC® BEH C18 (2.1mm × 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Gradient:

    • 0.3 min: 45% B

    • 0.3 - 1.3 min: Linear gradient to 95% B

    • 1.3 - 2.3 min: Hold at 95% B

    • 2.3 - 2.5 min: Return to 45% B

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: m/z 397.3 → 379.6

    • Tolterodine (IS): m/z 326.4 → 121.0

  • Collision Gas: Argon

Visualizations

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis UPLC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (30 µL) plasma->is ppt 3. Add Acetonitrile (200 µL) is->ppt vortex 4. Vortex (2 min) ppt->vortex centrifuge 5. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject Supernatant (2 µL) supernatant->injection uplc 8. UPLC Separation injection->uplc msms 9. MS/MS Detection (MRM) uplc->msms data 10. Data Acquisition msms->data

Caption: Workflow for this compound analysis in rat plasma using UPLC-MS/MS.

G cluster_troubleshooting Troubleshooting Logic: Low Signal Intensity start Low Signal Intensity Observed check_ms Check MS/MS Parameters (Ionization, Gas Flows) start->check_ms check_recovery Evaluate Sample Recovery start->check_recovery check_matrix Investigate Matrix Effects start->check_matrix optimize_ms Optimize Source Conditions check_ms->optimize_ms optimize_prep Optimize Sample Preparation check_recovery->optimize_prep mitigate_matrix Mitigate Matrix Effects (Dilution, IS) check_matrix->mitigate_matrix resolved Signal Restored optimize_ms->resolved optimize_prep->resolved mitigate_matrix->resolved

Caption: Troubleshooting workflow for low signal intensity in LC-MS/MS analysis.

References

Best practices for long-term storage and stability of Mirabegron solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Mirabegron solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise when working with this compound solutions.

IssuePossible Cause(s)Recommended Action(s)
Precipitation in aqueous solution after dilution from an organic stock. This compound has low aqueous solubility. The concentration in the final aqueous solution may be too high.- Ensure the final concentration in the aqueous buffer is within the solubility limits (approximately 0.1 mg/mL in a 1:6 DMSO:PBS solution). - Prepare fresh aqueous solutions daily. It is not recommended to store aqueous solutions for more than one day[1]. - For cell-based assays, ensure the final DMSO concentration is compatible with your cell line.
Unexpected peaks in HPLC/UPLC chromatogram. This could indicate degradation of this compound or contamination.- Review the storage conditions of your solution. This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions[2]. - Ensure high-purity solvents and reagents are used. A Strecker-like degradation can occur in the presence of formaldehyde and cyanide impurities[3]. - Prepare a fresh solution from solid this compound and re-analyze.
Loss of potency or inconsistent results in biological assays. This is likely due to the degradation of this compound in the solution.- Prepare fresh stock solutions. Solid this compound is stable for at least four years when stored at -20°C[1]. - If using aqueous solutions, prepare them fresh for each experiment from a stock solution in an organic solvent like DMSO[1]. - For long-term studies, consider conducting periodic purity checks of your stock solution using HPLC.
Color change in the solution. A color change can be an indicator of chemical degradation.- Discard the solution immediately. - Prepare a new solution using fresh, high-purity solvents. - Review your storage procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

1. What is the best solvent for preparing a this compound stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF)[1]. DMSO is a common choice for preparing stock solutions for in vitro studies due to its high solvating power.

2. What are the recommended storage conditions for solid this compound?

Solid this compound is stable for at least four years when stored at -20°C[1].

3. How should I store this compound stock solutions in organic solvents?

For long-term storage, it is recommended to store stock solutions of this compound in a suitable organic solvent, such as DMSO, at -20°C or -80°C. While specific long-term stability data in organic solvents is limited, storing at low temperatures will minimize degradation.

4. How long are aqueous solutions of this compound stable?

Aqueous solutions of this compound are not recommended for storage for more than one day due to the compound's limited stability and solubility in aqueous buffers[1]. It is best practice to prepare fresh aqueous dilutions from your organic stock solution for each experiment.

5. What are the main degradation pathways for this compound?

This compound is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions[2]. It is relatively stable under neutral, thermal, and photolytic stress conditions.

6. What analytical methods are suitable for assessing the stability of this compound solutions?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are the most common and reliable methods for stability testing of this compound[1][4]. These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent compound.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions based on forced degradation studies.

Table 1: Stability of this compound in Plasma

Storage ConditionDurationStability
Room Temperature12 hoursStable
Autosampler (Room Temperature)12 hoursStable
-40°C30 daysStable
Three Freeze-Thaw Cycles-Stable

Data from a study on this compound in rat plasma.

Experimental Protocols

Protocol for Stability Testing of a this compound Solution by HPLC

This protocol outlines a general procedure for assessing the stability of a lab-prepared this compound solution.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve in a suitable volume of high-purity DMSO to achieve a desired concentration (e.g., 10 mg/mL).

  • Aliquot the stock solution into several cryovials for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Initial Analysis (Time Zero):

  • Prepare a working standard solution by diluting the stock solution in the mobile phase to a concentration within the linear range of the HPLC method.

  • Inject the working standard solution into the HPLC system and record the peak area of this compound. This will serve as the baseline (100% purity).

3. Stability Study:

  • Store the aliquots of the stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot.

  • Prepare a working solution from the stored aliquot in the same manner as the initial analysis.

  • Inject the working solution into the HPLC and record the peak area of this compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) peak area.

  • A significant decrease in the peak area of this compound and/or the appearance of new peaks indicates degradation.

5. HPLC Method Parameters (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV at approximately 250 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Note: The specific HPLC method parameters should be optimized and validated for your particular instrument and application.

Visualizations

cluster_prep Solution Preparation cluster_analysis Stability Analysis Solid Solid this compound Dissolve Dissolve in Organic Solvent (e.g., DMSO) Solid->Dissolve Stock Stock Solution (-20°C / -80°C Storage) Dissolve->Stock Dilute Dilute in Aqueous Buffer Stock->Dilute Store Store Aliquots at Desired Temperatures Stock->Store Working Working Solution (Use Immediately) Dilute->Working Analyze Analyze by HPLC at Time Points (T=0, T=1, T=2...) Working->Analyze Initial Analysis (T=0) Store->Analyze Compare Compare Peak Area to T=0 Analyze->Compare Degradation Assess Degradation (%) Compare->Degradation

Experimental workflow for this compound solution stability testing.

cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound Acid Acidic Hydrolysis (e.g., HCl) This compound->Acid Alkaline Alkaline Hydrolysis (e.g., NaOH) This compound->Alkaline Oxidative Oxidative Stress (e.g., H2O2) This compound->Oxidative DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Acid->DP2 Alkaline->DP1 DP3 Degradation Product 3 Alkaline->DP3 DP_Others Other Products Oxidative->DP_Others

Simplified degradation pathways of this compound.

Start Inconsistent Experimental Results CheckSolution Check this compound Solution Start->CheckSolution Precipitate Is there visible precipitate? CheckSolution->Precipitate Age How old is the aqueous solution? Precipitate->Age No Action_RemakeWorking Remake working solution. Ensure final concentration is below solubility limit. Precipitate->Action_RemakeWorking Yes StockAge How old is the stock solution? Age->StockAge < 1 day Action_RemakeFresh Prepare fresh aqueous solution daily. Age->Action_RemakeFresh > 1 day Action_NewStock Prepare new stock solution from solid. StockAge->Action_NewStock Old or multiple freeze-thaws OK Solution appears OK. Consider other experimental variables. StockAge->OK Recent & properly stored

Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Preclinical Showdown: Mirabegron Versus Antimuscarinic Agents in Overactive Bladder Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy of the β3-adrenoceptor agonist Mirabegron against traditional antimuscarinic agents in preclinical models of overactive bladder (OAB), supported by experimental data and detailed protocols.

In the landscape of pharmacotherapy for overactive bladder (OAB), two major classes of drugs stand out: the established antimuscarinic agents and the newer β3-adrenoceptor agonists, represented by this compound. While both aim to alleviate the bothersome symptoms of urinary urgency, frequency, and incontinence, their distinct mechanisms of action offer different therapeutic profiles. This guide delves into the preclinical evidence, comparing the efficacy of this compound with various antimuscarinic agents in rodent models of OAB, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on experimental data.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the therapeutic effect of this compound and antimuscarinic agents lies in their opposing actions on the detrusor (bladder) muscle.

This compound , a selective β3-adrenoceptor agonist, promotes bladder relaxation during the storage phase.[1] Activation of β3-adrenergic receptors in the detrusor muscle leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2][3] This increase in cAMP initiates a signaling cascade that results in the relaxation of the bladder smooth muscle, thereby increasing bladder capacity.[2][3]

Antimuscarinic agents , on the other hand, function by blocking muscarinic receptors (primarily M2 and M3 subtypes) in the bladder. Acetylcholine, the primary neurotransmitter responsible for bladder contraction, is prevented from binding to these receptors.[4][5] This blockade inhibits involuntary detrusor contractions, a hallmark of OAB.[5] The signaling pathway for antimuscarinics involves the inhibition of acetylcholine-induced activation of Gq/11 proteins (by M3 receptors) and Gi proteins (by M2 receptors), which ultimately leads to a decrease in intracellular calcium and inhibition of the RhoA/Rho kinase (ROCK) pathway, preventing muscle contraction.[4][6]

Signaling_Pathways cluster_this compound This compound (β3-Adrenoceptor Agonist) Pathway cluster_Antimuscarinic Antimuscarinic Agent Pathway This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR activates AC Adenylyl Cyclase Beta3_AR->AC stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Antimuscarinic Antimuscarinic Agent M3_Receptor M3 Muscarinic Receptor Antimuscarinic->M3_Receptor blocks ACh Acetylcholine ACh->M3_Receptor binds Contraction Detrusor Muscle Contraction M3_Receptor->Contraction leads to

Caption: Signaling pathways of this compound and Antimuscarinic agents in the bladder.

Head-to-Head Efficacy in Preclinical OAB Models

Direct comparative studies in preclinical models provide valuable insights into the differential effects of these drug classes on bladder function. The cyclophosphamide-induced cystitis model in rats is a widely used and relevant model for OAB, as it mimics the bladder inflammation and hyperactivity seen in the human condition.

Quantitative Comparison of Urodynamic Parameters

The following tables summarize the quantitative data from key preclinical studies comparing this compound with antimuscarinic agents in rat models of OAB.

Table 1: Effects of this compound vs. Solifenacin on Bladder Compliance in a Capacity-Reduced Rat Bladder Model

Treatment (intravenous)Dose (mg/kg)Change in Mean Compliance (Cm)
This compound 1 x 10⁻¹Significantly increased
Solifenacin 1 x 10⁻¹Significantly increased

Data extracted from Tai et al., 2021.[2][7]

Table 2: Effects of this compound vs. Oxybutynin on Bladder Afferent Activity and Microcontractions in Rats

Treatment (intravenous)Dose (mg/kg)Effect on Aδ-fiber Afferent ActivityEffect on C-fiber Afferent ActivityEffect on Bladder Microcontractions
This compound 0.3Significantly decreasedNo significant changeDecreased
This compound 1.0Significantly decreasedSignificantly decreasedDecreased
Oxybutynin 1.0No significant changeNo significant changeNo significant change

Data extracted from Aizawa et al., 2012.[3]

Table 3: Effects of this compound vs. Tolterodine in a Cyclophosphamide-Induced Bladder Overactivity Rat Model

TreatmentOutcome
This compound (monotherapy) Did not significantly alleviate induced overactivity or inflammation
Tolterodine (monotherapy) Did not significantly alleviate induced overactivity or inflammation

Finding from a study by Winder et al., which noted that combination therapy was more effective.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key experiments cited.

Cyclophosphamide-Induced Overactive Bladder Model in Rats

Objective: To induce bladder inflammation and hyperactivity mimicking OAB in rats.

Protocol:

  • Animal Model: Female Sprague-Dawley or Wistar rats are commonly used.

  • Induction Agent: Cyclophosphamide (CYP) is dissolved in saline.

  • Administration: A single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg is administered to induce acute cystitis.[9] Alternatively, for a chronic model, repeated lower doses (e.g., 75 mg/kg i.p. every third day for 10 days) can be used.

  • Model Confirmation: The development of OAB is typically confirmed 24-48 hours after a single CYP injection through urodynamic assessment (cystometry), which shows increased voiding frequency and decreased bladder capacity.

Urodynamic Assessment (Cystometry) in Anesthetized Rats

Objective: To measure various bladder function parameters to assess the effects of drug treatment.

Protocol:

  • Anesthesia: Rats are anesthetized with urethane (1.2 g/kg, subcutaneous).

  • Surgical Preparation: A midline abdominal incision is made to expose the bladder. A catheter is inserted into the bladder dome and secured with a ligature. The other end of the catheter is connected to a pressure transducer and a syringe pump.

  • Cystometry Procedure: Saline is infused into the bladder at a constant rate (e.g., 0.04 mL/min). Intravesical pressure is continuously recorded.

  • Parameters Measured:

    • Bladder Capacity: The volume of infused saline at which a micturition contraction is initiated.

    • Voiding Frequency: The number of micturition cycles within a given time period.

    • Non-voiding Contractions: Rhythmic bladder contractions during the filling phase that do not lead to voiding.

    • Micturition Pressure: The peak intravesical pressure during a voiding contraction.

  • Drug Administration: Test compounds (this compound or antimuscarinics) are typically administered intravenously (i.v.) or intra-arterially (i.a.) after a baseline recording period.

Experimental_Workflow cluster_Model_Induction OAB Model Induction cluster_Urodynamics Urodynamic Assessment cluster_Treatment Treatment and Analysis Rat Sprague-Dawley Rat CYP_Injection Cyclophosphamide (150 mg/kg, i.p.) Rat->CYP_Injection Anesthesia Anesthesia (Urethane) CYP_Injection->Anesthesia 48h Post-Induction Catheterization Bladder Catheterization Anesthesia->Catheterization Cystometry Cystometry (Saline Infusion) Catheterization->Cystometry Data_Acquisition Data Acquisition (Pressure, Volume) Cystometry->Data_Acquisition Drug_Admin Drug Administration (this compound or Antimuscarinic) Data_Acquisition->Drug_Admin Baseline Recording Data_Analysis Analysis of Urodynamic Parameters Drug_Admin->Data_Analysis

Caption: Experimental workflow for preclinical OAB studies in rats.

Conclusion

Preclinical data from rodent models of OAB indicate that both this compound and antimuscarinic agents can improve bladder function, albeit through different mechanisms. This compound demonstrates efficacy in increasing bladder compliance and reducing bladder afferent activity, particularly from Aδ-fibers, which may contribute to its clinical effects on urgency.[2][3] Antimuscarinics like solifenacin also enhance bladder compliance.[2] However, in some studies, oxybutynin did not show a significant effect on bladder afferent activity or microcontractions at the tested dose.[3] Furthermore, in a cyclophosphamide-induced cystitis model, monotherapy with either this compound or tolterodine was found to be insufficient in ameliorating bladder overactivity, suggesting that combination therapy might be a more effective strategy in inflammatory conditions.[5][8]

These preclinical findings underscore the distinct pharmacological profiles of this compound and antimuscarinic agents. The choice between these therapies in a clinical setting may be guided by the specific patient's symptoms and tolerability profile. Further preclinical research, particularly focusing on chronic OAB models and combination therapies, will be instrumental in optimizing treatment strategies for this prevalent condition.

References

A Head-to-Head Comparison of Mirabegron and Vibegron on Beta-3 Adrenoceptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent beta-3 adrenoceptor agonists, Mirabegron and Vibegron. The focus is on their direct interactions with the beta-3 adrenoceptor and the subsequent cellular responses. All presented data is sourced from peer-reviewed experimental studies.

Executive Summary

Both this compound and Vibegron are selective agonists for the beta-3 adrenoceptor, a key target in the treatment of overactive bladder (OAB). However, experimental data reveals significant differences in their potency, selectivity, and maximal efficacy. Vibegron consistently demonstrates higher selectivity for the beta-3 adrenoceptor over beta-1 and beta-2 subtypes and acts as a fuller agonist compared to this compound. This guide will delve into the experimental data that substantiates these differences.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of this compound and Vibegron based on in vitro functional assays.

Table 1: Potency and Maximal Response at the Human Beta-3 Adrenoceptor

CompoundCell LineEC50 (nM)Emax / Intrinsic Activity (%) (relative to Isoproterenol)Citation
Vibegron HEK2932.1399.2[1][2][3]
This compound HEK29310.080.4[1][2][3]

EC50 (Half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 indicates a higher potency. Emax (maximal effect) or Intrinsic Activity reflects the maximum response a drug can produce.

Table 2: Beta-Adrenoceptor Subtype Selectivity

CompoundTarget ReceptorActivity/Selectivity Fold vs. Beta-3Citation
Vibegron Beta-1 Adrenoceptor>7937-fold[4][5][6]
Beta-2 Adrenoceptor>7937-fold[4][5][6]
This compound Beta-1 Adrenoceptor517-fold[4][5][6]
Beta-2 Adrenoceptor496-fold[4][5][6]

Selectivity is a ratio of the drug's potency at the target receptor versus off-target receptors. A higher fold value indicates greater selectivity.

Table 3: Agonist Activity at Beta-1 and Beta-2 Adrenoceptors

CompoundBeta-1 Activity (%)Beta-2 Activity (%)Citation
Vibegron 02[1][2][3]
This compound 315[1][2][3]

Activity is expressed as the percentage of the maximal response of a reference full agonist at a concentration of 10 µM.

Experimental Protocols

The data presented above was primarily generated using functional cellular assays, most notably the cyclic adenosine monophosphate (cAMP) accumulation assay.

cAMP Accumulation Assay

Objective: To quantify the agonist-induced activation of Gs-coupled receptors, such as the beta-3 adrenoceptor, by measuring the intracellular accumulation of the second messenger cAMP.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions. These cells are then transiently or stably transfected with the human gene encoding for the beta-1, beta-2, or beta-3 adrenoceptor.

  • Cell Plating: The transfected cells are seeded into multi-well plates (e.g., 384-well plates) at a predetermined density.

  • Agonist Incubation: The cells are incubated with varying concentrations of the test compounds (this compound or Vibegron) or a reference agonist (e.g., Isoproterenol). This incubation is typically performed in the presence of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Detection: Following incubation, the cells are lysed. The intracellular cAMP concentration is then quantified using a competitive immunoassay. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The fluorescence signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentrations. Dose-response curves are then generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 and Emax values are determined from these curves using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Beta-3 Adrenoceptor Signaling Pathway

Activation of the beta-3 adrenoceptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.

Beta3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound/Vibegron) Beta3AR Beta-3 Adrenoceptor Agonist->Beta3AR Binds to Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

Caption: Canonical Beta-3 Adrenoceptor Signaling Pathway.

Experimental Workflow for cAMP Accumulation Assay

The following diagram illustrates the key steps in the experimental workflow for determining the agonist activity of this compound and Vibegron.

cAMP_Workflow start Start cell_culture Cell Culture & Transfection (CHO/HEK293 with Beta-3 AR) start->cell_culture cell_seeding Cell Seeding (384-well plate) cell_culture->cell_seeding agonist_addition Addition of This compound/Vibegron (Dose-Response) cell_seeding->agonist_addition incubation Incubation (with PDE inhibitor) agonist_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis cAMP_detection cAMP Detection (HTRF Assay) cell_lysis->cAMP_detection data_analysis Data Analysis (Dose-Response Curves, EC50, Emax) cAMP_detection->data_analysis end End data_analysis->end

Caption: Experimental Workflow for cAMP Accumulation Assay.

Conclusion

The direct comparison of this compound and Vibegron through in vitro experimental data reveals a distinct pharmacological profile for each compound. Vibegron exhibits higher potency, greater selectivity, and a more robust maximal response at the human beta-3 adrenoceptor compared to this compound.[1][2][3][4][5][6] These differences in beta-3 adrenoceptor agonism may underlie their respective clinical profiles and are critical considerations for researchers and professionals in the field of drug development.

References

Comparative Analysis of Mirabegron's Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the species-specific pharmacodynamics, pharmacokinetics, and safety of Mirabegron, a β3-adrenoceptor agonist.

This compound, the first clinically approved β3-adrenoceptor agonist, represents a significant development in the management of overactive bladder (OAB). Its primary mechanism involves the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity.[1][2] Understanding the comparative effects of this compound across different animal species is crucial for preclinical research and the development of novel therapeutics. This guide provides an objective analysis of this compound's performance in various animal models, supported by experimental data and detailed methodologies.

Mechanism of Action: The β3-Adrenergic Signaling Pathway

This compound selectively activates β3-adrenergic receptors on the detrusor muscle.[3] This activation stimulates the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle.[2] Animal studies in rats and humans confirm this pathway is central to this compound's therapeutic effect on OAB.[2][3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binds G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Figure 1: this compound's β3-Adrenergic Receptor Signaling Pathway.

Comparative Pharmacodynamics in Animal Models

This compound's primary pharmacodynamic effect—detrusor relaxation—has been consistently demonstrated across various animal models, though with species-specific nuances. Studies in OAB animal models have shown that this compound increases bladder capacity and reduces non-voiding bladder contractions.[1][5]

Urodynamic Effects

Cystometry is a key technique used to evaluate bladder function. In rats, this compound has been shown to dose-dependently decrease the frequency of bladder contractions and increase bladder capacity.[6] In spinal cord injured (SCI) rats, this compound not only inhibited bladder contractility but also increased the voided volume and decreased residual urine, suggesting a potential effect on urethral relaxation.[5] Studies in mice have further elucidated this urethral effect, showing that this compound induces urethral smooth muscle relaxation through a dual mechanism involving both β3-adrenoceptor activation and α1-adrenoceptor blockade.[7][8]

ParameterRatMouse
Detrusor Relaxation Dose-dependent relaxation and reduced contraction frequency.[3]Relaxation observed.[7]
Bladder Capacity Increased.[1]Not explicitly detailed in provided results.
Voiding Efficiency Increased voided volume and decreased residual volume in SCI models.[5]Not explicitly detailed in provided results.
Urethral Relaxation Implied in SCI models.[5]Confirmed via β3-adrenoceptor activation and α1-adrenoceptor blockade.[7][8]
Afferent Nerve Activity Inhibits mechanosensitive Aδ-fibers and C-fibers.[6]Not explicitly detailed in provided results.

Table 1: Comparative Urodynamic Effects of this compound

Experimental Protocol: In Vivo Cystometry in Rats

This protocol provides a typical methodology for assessing bladder function in response to this compound in anesthetized female Sprague-Dawley rats, as adapted from preclinical studies.[5][6]

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted through the bladder dome for saline infusion and intravesical pressure measurement.

  • Baseline Measurement: The bladder is filled with saline at a constant rate to elicit rhythmic bladder contractions. Baseline parameters such as bladder capacity, voiding pressure, and the interval between contractions are recorded.

  • Drug Administration: this compound (or vehicle control) is administered intravenously at cumulative doses (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).

  • Data Recording: Bladder activity is continuously recorded for a set period following each dose administration.

  • Data Analysis: Changes in urodynamic parameters from baseline are calculated and statistically analyzed to determine the dose-dependent effects of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize Rat (e.g., Urethane) B Surgical Catheter Implantation into Bladder Dome A->B C Record Baseline Cystometry B->C D Administer Drug IV (Vehicle or this compound) C->D E Record Post-Dose Cystometry D->E E->D Cumulative Dosing F Measure Urodynamic Parameters E->F G Statistical Comparison (Baseline vs. Post-Dose) F->G

Figure 2: Experimental Workflow for In Vivo Cystometry.

Comparative Pharmacokinetics

This compound is readily absorbed after oral administration and is widely distributed in animal tissues.[1] Elimination occurs through both urine and feces in rats and monkeys.[1] Significant species differences exist, particularly concerning metabolism and systemic exposure.

ParameterRatRabbitDogMonkey
Absorption Readily absorbed.[1]Readily absorbed.Readily absorbed.Readily absorbed.[1]
Distribution Wide distribution; enterohepatic recirculation confirmed.[1]Systemic exposure 1.5-2x greater in pregnant vs. non-pregnant animals.[1]Wide distribution.Wide distribution.[1]
Metabolism Hepatic.[1]Hepatic.Hepatic.Hepatic.[1]
Elimination Urine and feces.[1]Urine and feces.Urine and feces.Urine and feces.[1]

Table 2: Comparative Pharmacokinetic Profile of this compound

Experimental Protocol: Pharmacokinetic Analysis
  • Dosing: Animals (e.g., rats, mice) are administered a single oral dose of a this compound formulation.[9]

  • Blood Sampling: Blood samples are collected via an appropriate route (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated using non-compartmental analysis software.

Comparative Safety and Toxicology

Preclinical safety studies have identified several target organs for this compound toxicity, with notable differences between species.

FindingRatDogMonkey
Cardiovascular Minimal effects at therapeutic doses.Tachycardia and erythema.[3]Minimal effects observed.
Hepatic Moderately elevated liver enzymes at high doses.[1]Moderately elevated liver enzymes at high doses.[1]No hepatotoxicity observed at exposures up to 8x human levels.[1]
Glandular Salivation, lacrimation, and atrophy of salivary glands.[1]Atrophy of salivary glands.[1]Not reported.
Carcinogenicity Not carcinogenic in 2-year studies.[1]Not applicable.Not applicable.
Reproductive No adverse developmental effects.[1]Not applicable.Not applicable.

Table 3: Comparative Toxicological Findings for this compound

The most significant species-specific toxicity is observed in dogs, which exhibit cardiovascular effects like tachycardia at exposures relevant to human therapeutic doses.[1][3] This sensitivity is a critical consideration in preclinical safety assessment. In contrast, rats and monkeys show a wider safety margin for cardiovascular effects.

Experimental Protocol: General Toxicology Study
  • Animal Selection: Healthy animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs) are acclimated to the laboratory environment.

  • Dose Administration: this compound is administered daily (e.g., via oral gavage) at multiple dose levels, including a vehicle control group, for a specified duration (e.g., 28 days or 3 months).

  • In-Life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, and cardiovascular parameters (e.g., heart rate, blood pressure via telemetry) are monitored regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Conclusion

The preclinical data on this compound reveal a consistent mechanism of action and pharmacodynamic effect on bladder relaxation across multiple animal species, primarily mediated by the β3-adrenoceptor pathway. However, significant species-specific differences exist in pharmacokinetics and safety profiles. Rats serve as a reliable model for efficacy studies related to bladder function.[5][6] Mice are particularly useful for mechanistic studies, including investigations into dual receptor interactions.[7][8] The pronounced cardiovascular sensitivity in dogs highlights the importance of using multiple species in toxicological assessments to fully characterize a drug's safety profile.[3] This comparative analysis underscores the necessity for careful species selection and data interpretation in the preclinical development of β3-adrenoceptor agonists.

References

Reproducibility of Mirabegron's Effects on Bladder Capacity and Voiding Frequency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Mirabegron, a selective beta-3 adrenergic receptor agonist, has emerged as a significant therapeutic option for overactive bladder (OAB), offering a distinct mechanism of action compared to traditional anticholinergic agents.[1][2] This guide provides a comprehensive comparison of this compound's performance against key alternatives, focusing on the reproducibility of its effects on bladder capacity and voiding frequency as demonstrated in multiple clinical trials. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's clinical profile.

Comparative Efficacy: Bladder Capacity

The effect of this compound on bladder capacity has been consistently demonstrated across various clinical trials. Urodynamic studies have objectively measured significant increases in maximum cystometric capacity and the volume at which the first desire to void occurs in patients treated with this compound.[3][4] The following table summarizes the changes in bladder capacity observed in key comparative studies.

Trial/Study Treatment Group(s) Baseline Bladder Capacity (mL, approx.) Change from Baseline in Bladder Capacity (mL) Comparison to Placebo/Alternative Citation
Urodynamic Evaluation in Women This compound 50 mgNot SpecifiedSignificant increase in maximum cystometric capacityNot Applicable (Open-label)[3][4]
SCORPIO Trial This compound 50 mg, this compound 100 mg, Tolterodine ER 4 mgNot SpecifiedStatistically significant improvements from baselineEfficacy maintained throughout the 12-month treatment period, similar to tolterodine[5]
ARIES Trial This compound 50 mg, this compound 100 mg, PlaceboNot SpecifiedStatistically significant increase in volume voidedSignificantly greater increase compared to placebo[2]
Neurogenic Lower Urinary Tract Dysfunction Trial This compound 50 mg, Placebo305 (this compound), 369 (Placebo)No significant difference in urodynamic bladder capacityNon-significant trends towards improvement[6][7]

Comparative Efficacy: Voiding Frequency

A reduction in voiding frequency is a primary endpoint in OAB clinical trials. This compound has consistently shown a statistically significant reduction in the mean number of micturitions per 24 hours compared to placebo. The reproducibility of this effect is evident across multiple large-scale studies.

Trial/Study Treatment Group(s) Baseline Micturitions/24h (approx.) Change from Baseline in Micturitions/24h Comparison to Placebo/Alternative Citation
ARIES Trial This compound 50 mg, this compound 100 mg, Placebo11.7-1.66 (50 mg), -1.75 (100 mg)Statistically significant reduction compared to placebo (-1.05)[2]
SCORPIO Trial This compound 50 mg, this compound 100 mg, Tolterodine ER 4 mg11.5-1.93 (50 mg), -1.77 (100 mg)Efficacy maintained over 12 months, comparable to tolterodine[5]
This compound vs. Solifenacin (in patients dissatisfied with prior antimuscarinics) This compound 50 mg, Solifenacin 5 mgNot Specified-2.95 (this compound), -3.13 (Solifenacin)Non-inferiority of this compound to solifenacin was not demonstrated[8]
This compound vs. Vibegron (Crossover Trial) This compound 50 mg, Vibegron 50 mgNot SpecifiedSimilar changes in OABSS and nighttime frequencyThe mean change in daytime frequency was greater with vibegron[9]

Experimental Protocols

To ensure the reproducibility and validity of clinical trial data, standardized and detailed experimental protocols are essential. Below is a representative methodology for a clinical trial evaluating the efficacy and safety of this compound for OAB.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group trial.

Patient Population:

  • Inclusion Criteria: Male and female patients aged 18 years or older with symptoms of OAB for at least 3 months, including an average of eight or more micturitions per 24 hours and three or more urgency episodes (with or without incontinence) over a 3-day diary period.[10]

  • Exclusion Criteria: Clinically significant bladder outlet obstruction, history of urinary retention, and severe uncontrolled hypertension.[11]

Treatment Protocol:

  • Screening and Washout: A 2-week, single-blind, placebo run-in period to establish baseline symptoms and ensure patient compliance.[10]

  • Randomization: Eligible patients are randomized in a 1:1:1:1 ratio to receive one of the following treatments once daily for 12 weeks:

    • Placebo

    • This compound 50 mg

    • This compound 100 mg

    • Active comparator (e.g., Tolterodine ER 4 mg)[10]

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Change from baseline to the final visit in the mean number of micturitions per 24 hours.

    • Change from baseline to the final visit in the mean number of incontinence episodes per 24 hours.[2]

  • Secondary Efficacy Endpoints:

    • Change in mean volume voided per micturition.

    • Change in the Overactive Bladder Symptom Score (OABSS).[9]

    • Patient-reported outcomes on quality of life.

  • Safety Assessments:

    • Monitoring of treatment-emergent adverse events (TEAEs).

    • Regular measurement of vital signs, including blood pressure and heart rate.

    • Electrocardiogram (ECG) monitoring.

    • Post-void residual (PVR) volume measurement.[2]

Data Collection:

  • Patient diaries are used to record the frequency of micturitions, incontinence episodes, and urgency episodes.

  • Urodynamic studies may be performed at baseline and at the end of treatment to objectively measure changes in bladder function, such as maximum cystometric capacity.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study processes, the following diagrams are provided.

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR Beta-3 Adrenergic Receptor This compound->Beta3_AR Binds to G_Protein G-protein Beta3_AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity OAB_Symptoms Reduced OAB Symptoms Bladder_Capacity->OAB_Symptoms

This compound Signaling Pathway

OAB_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Analysis Phase Patient_Recruitment Patient Recruitment (OAB Symptoms) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Diary, Urodynamics) Inclusion_Exclusion->Baseline_Assessment Placebo_Run_in 2-Week Placebo Run-in Baseline_Assessment->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A (this compound 50mg) Randomization->Group_A Group_B Group B (this compound 100mg) Randomization->Group_B Group_C Group C (Active Comparator) Randomization->Group_C Group_D Group D (Placebo) Randomization->Group_D Follow_up_Visits Follow-up Visits (Weeks 4, 8, 12) Group_A->Follow_up_Visits Group_B->Follow_up_Visits Group_C->Follow_up_Visits Group_D->Follow_up_Visits End_of_Treatment_Assessment End of Treatment Assessment (Diary, Urodynamics, QoL) Follow_up_Visits->End_of_Treatment_Assessment Data_Analysis Data Analysis (Efficacy & Safety) End_of_Treatment_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

OAB Clinical Trial Workflow

References

Cross-Validation of Mirabegron's Mechanism of Action: A Comparative Analysis of Research Models

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals, this document provides a comprehensive cross-validation of Mirabegron's mechanism of action. It offers an objective comparison with key alternatives, supported by experimental data from diverse research models.

This guide delves into the molecular interactions, signaling pathways, and physiological effects of this compound, a selective β3-adrenergic receptor (β3-AR) agonist. To provide a robust comparative framework, we analyze its performance alongside another selective β3-AR agonist, Vibegron, and a widely used antimuscarinic agent, Solifenacin. The data presented is collated from a range of in vitro, in vivo, and clinical studies, offering a multi-faceted understanding of these compounds.

Comparative Analysis of Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies, facilitating a direct comparison of this compound with Vibegron and Solifenacin.

Table 1: In Vitro Receptor Selectivity and Potency

CompoundTarget ReceptorOff-Target ReceptorsEC50 / pA2 / KiSource
This compound Human β3-ARHuman β1-AR, β2-AR, α1A-AR, M2 MuscarinicEC50: 10.0 nM (β3-AR)[1][2]; pKi: ~6.0 (α1A/α1D-AR)[3][4]; Affinity: 2.1 μM (M2)[5][1][2][3][4][5]
Vibegron Human β3-ARHuman β1-AR, β2-AREC50: 2.13 nM (β3-AR)[1][2]; β1/β2 activity: 0%/2%[1][2][1][2]
Solifenacin Muscarinic M3 ReceptorMuscarinic M1, M2, M4, M5 ReceptorspKi: 8.0 (M3), 7.6 (M1), 6.9 (M2)[6]; Ki: 12 nM (M3), 26 nM (M1), 170 nM (M2), 110 nM (M4), 31 nM (M5)[7][8][6][7][8]

Table 2: In Vivo and Clinical Efficacy in Overactive Bladder (OAB) Models

CompoundAnimal Model / Clinical Trial PhaseKey Efficacy EndpointsNotable FindingsSource
This compound Rat OAB modelsIncreased bladder capacityEffective in increasing bladder capacity without affecting residual urine.[9]
Phase III Clinical TrialsReduction in incontinence episodes and micturition frequencyStatistically significant reductions in OAB symptoms compared to placebo.[5]
Vibegron Preclinical modelsDose-dependent increases in bladder capacity and complianceDemonstrated efficacy in preclinical OAB models.[10]
Phase III Clinical TrialsReduction in micturition, urgency episodes, and urge incontinenceShowed significant improvements in OAB symptoms.[11]
Solifenacin Rat OAB modelsIncreased bladder capacityDemonstrated increased bladder capacity in preclinical models.[9]
Phase II/III Clinical TrialsReduction in voids/24 hours, urgency, and incontinence episodesDose-dependent efficacy in reducing OAB symptoms.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanisms of action of this compound and its alternatives.

In Vitro Assays

1. Receptor Binding Assays

  • Objective: To determine the binding affinity of a compound to specific receptors.

  • General Protocol:

    • Tissue/Cell Preparation: Homogenates of tissues (e.g., rat bladder, submaxillary gland) or membranes from cells recombinantly expressing the target human receptor (e.g., β3-AR, M3-muscarinic receptor) are prepared.[3][13]

    • Radioligand Incubation: The prepared tissues/membranes are incubated with a specific radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]prazosin for α1-adrenoceptors) and varying concentrations of the test compound.[3][13]

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.[13]

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

2. cAMP Accumulation Assays

  • Objective: To measure the functional activity of Gs-coupled receptors, such as the β3-AR, by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

  • General Protocol:

    • Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human β3-AR) are cultured.[14][15]

    • Compound Incubation: The cells are incubated with varying concentrations of the agonist (e.g., this compound, Vibegron) for a defined period.[15]

    • cAMP Measurement: Intracellular cAMP levels are measured using techniques such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[1][2]

    • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The maximal effect (Emax) is also determined.[1][2]

3. Isolated Tissue Functional Assays (Organ Bath)

  • Objective: To assess the contractile or relaxant effects of a compound on isolated smooth muscle strips.

  • General Protocol:

    • Tissue Preparation: Smooth muscle strips from relevant organs (e.g., human or rat urinary bladder) are dissected and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.[16]

    • Contraction/Relaxation Measurement: The muscle strips are connected to force transducers to record changes in tension. Contractions can be induced by electrical field stimulation or receptor agonists (e.g., carbachol). The effect of the test compound on these contractions or on the basal tone is then measured.[16]

    • Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or pA2 for antagonists) and efficacy of the compound.

In Vivo Models

1. Animal Models of Overactive Bladder

  • Objective: To evaluate the efficacy of a drug in a living organism exhibiting symptoms of overactive bladder.

  • Common Models:

    • Spontaneous Hypertensive Rats (SHR): These rats often exhibit detrusor overactivity.[17]

    • Bladder Outlet Obstruction (BOO) Model: Surgical constriction of the urethra leads to bladder hypertrophy and instability.[17]

    • Chemical-Induced Cystitis: Intravesical administration of substances like acetic acid or cyclophosphamide induces bladder inflammation and hyperreflexia.

    • Furosemide-Induced Diuresis Model: This model in mice is used to assess urinary frequency and volume under diuretic stress.[18]

  • General Protocol:

    • Model Induction: The OAB model is established in the chosen animal species.

    • Drug Administration: The test compound is administered through an appropriate route (e.g., oral, intravenous).

    • Urodynamic Evaluation: Cystometry is performed to measure bladder parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions.

    • Data Analysis: The effects of the drug on the urodynamic parameters are compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for validating the mechanism of action of β3-AR agonists.

Mirabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's β3-AR signaling pathway.

Solifenacin_Signaling_Pathway Solifenacin Solifenacin M3_Receptor M3 Muscarinic Receptor Solifenacin->M3_Receptor Blocks Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Stimulates Contraction Detrusor Muscle Contraction Ca_Release->Contraction Leads to

Caption: Solifenacin's M3 receptor antagonist pathway.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Clinical Validation Receptor_Binding Receptor Binding Assays (β1, β2, β3, M1-M5) Functional_Assay cAMP Accumulation Assay (β-AR agonists) Animal_Model OAB Animal Model (e.g., SHR, BOO) Receptor_Binding->Animal_Model Selectivity & Potency Tissue_Bath Isolated Bladder Strip Contraction/Relaxation Tissue_Bath->Animal_Model Functional Effect Cystometry Urodynamic Studies (Cystometry) Phase_II Phase II Clinical Trials (Dose-ranging) Animal_Model->Phase_II Preclinical Efficacy Phase_III Phase III Clinical Trials (Efficacy & Safety)

Caption: Cross-validation workflow for OAB drugs.

References

A Comparative Benchmarking of Mirabegron and Other Selective Beta-3 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mirabegron against other selective beta-3 adrenergic agonists, namely Vibegron, Solabegron, and Ritobegron. The information presented is supported by experimental data to assist in research and development efforts within the field of urology and pharmacology.

Introduction to Selective Beta-3 Adrenergic Agonists

Selective beta-3 adrenergic agonists are a class of drugs that preferentially activate the beta-3 adrenergic receptor.[1] In the urinary bladder, this activation leads to the relaxation of the detrusor smooth muscle, increasing bladder capacity and providing a therapeutic effect for conditions such as overactive bladder (OAB).[2][3][4][5] this compound was the first-in-class agent to receive approval for the treatment of OAB, followed by Vibegron.[1] Solabegron and Ritobegron are other selective beta-3 adrenergic agonists that have been investigated for similar indications.[1] This guide focuses on a comparative analysis of their efficacy, selectivity, and pharmacokinetic profiles based on available scientific literature.

Comparative Efficacy and Selectivity

The in vitro potency and selectivity of these agonists are crucial determinants of their therapeutic window and potential off-target effects. The following tables summarize key quantitative data from functional cellular assays, primarily focusing on their half-maximal effective concentration (EC50) for beta-3 adrenergic receptors and their selectivity over beta-1 and beta-2 adrenergic receptors.

Compound β3-AR EC50 (nM) Intrinsic Activity (vs. Isoproterenol)
This compound 1.15[2] - 10.0[6][7][8]80.4% - 94%[2][6][7][8]
Vibegron 1.26[2] - 2.13[6][7][8]93% - 99.2%[2][6][7][8]
Solabegron 27.6[2]96%[2]
Ritobegron 80.8[2]99%[2]
Table 1: In Vitro Potency and Intrinsic Activity at the Human Beta-3 Adrenergic Receptor.
Compound β1-AR EC50 (nM) β2-AR EC50 (nM) β3/β1 Selectivity Ratio β3/β2 Selectivity Ratio
This compound 594[2]570[2]517[2]496[2]
Vibegron >10,000[2]>10,000[2]>7937[2]>7937[2]
Solabegron 588[2]>10,000[2]21.3[2]>362[2]
Ritobegron >10,000[2]2273[2]>124[2]28.1[2]
Table 2: In Vitro Selectivity Profile of Beta-3 Adrenergic Agonists.

Pharmacokinetic Profiles

The pharmacokinetic properties of these agonists influence their dosing regimen and potential for drug-drug interactions. The following table summarizes key pharmacokinetic parameters in humans.

Parameter This compound Vibegron Solabegron Ritobegron
Tmax (hours) ~3-5[9][10]1-3[6][11]N/AN/A (0.25-0.31 in rats)[12]
Cmax (ng/mL) Dose-dependentDose-dependentN/AN/A
Half-life (hours) ~32-60[9][10]~30.8 (effective)[11][13]N/A0.42-1.37 (in rats)[12]
Bioavailability (%) 29% (25mg) to 45% (150mg)[14][15]Not determined[6]N/A~4% (in rats, for active metabolite)[12]
Table 3: Comparative Pharmacokinetic Parameters. N/A indicates data not readily available in published human studies.

Signaling Pathways and Experimental Workflows

The therapeutic effect of beta-3 adrenergic agonists is initiated by their binding to the receptor, which triggers a downstream signaling cascade. A typical experimental workflow is employed to characterize the potency and selectivity of these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist β3-AR β3-Adrenergic Receptor Agonist->β3-AR Binds to G-Protein Gs Protein β3-AR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Detrusor Muscle Relaxation PKA_active->Relaxation Leads to

Beta-3 Adrenergic Receptor Signaling Pathway.

G cluster_workflow Experimental Workflow for Agonist Characterization Compound_Library Compound Library Primary_Screening Primary Screening (e.g., cAMP Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (β1/β2 Receptors) Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (e.g., Cystometry) Lead_Optimization->In_Vivo_Testing G cluster_comparison Logical Relationship of Comparison This compound This compound Efficacy Efficacy This compound->Efficacy Selectivity Selectivity This compound->Selectivity Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics Vibegron Vibegron Vibegron->Efficacy Vibegron->Selectivity Vibegron->Pharmacokinetics Solabegron Solabegron Solabegron->Efficacy Solabegron->Selectivity Solabegron->Pharmacokinetics Ritobegron Ritobegron Ritobegron->Efficacy Ritobegron->Selectivity Ritobegron->Pharmacokinetics

References

Meta-analysis of preclinical studies on Mirabegron for overactive bladder

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Mirabegron's Preclinical Performance Against Alternatives for Researchers and Drug Development Professionals

This compound, the first-in-class β3-adrenoceptor agonist, represents a significant development in the pharmacological management of overactive bladder (OAB). Its unique mechanism of action, centered on the relaxation of the detrusor smooth muscle during the bladder filling phase, offers an alternative to the long-standing use of antimuscarinic agents. This guide provides a comprehensive meta-analysis of the preclinical data for this compound, presenting a comparative overview of its efficacy against other established OAB treatments. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's preclinical profile.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a variety of in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies, offering a direct comparison of its effects on critical parameters of bladder function.

In Vivo Urodynamic Studies in Rat Models

This compound has been shown to dose-dependently improve bladder function in various rat models of OAB. Cystometry, a key urodynamic technique, has been instrumental in quantifying these effects.

Animal ModelDrug/DoseChange in Micturition Interval/Voiding FrequencyChange in Bladder CapacityChange in Intravesical PressureChange in Non-Voiding ContractionsReference
Anesthetized RatsThis compoundDose-dependently decreased frequency of rhythmic bladder contractions-Dose-dependently decreased resting intravesical pressure-[1]
Cerebral Infarction Rats (OAB model)This compoundDose-dependently increased volume voided per micturition (similar to oxybutynin)---[1]
Conscious Rats with Bladder Outlet Obstruction (BOO)This compound-No significant effectNo significant effect on micturition pressure or threshold pressureDose-dependently decreased the frequency of non-voiding contractions[1]
Conscious Rats with BOOThis compound (0.3 mg/kg/h, s.c. for 14 days)---Significantly fewer non-voiding contractions compared to BOO group[2]
Female Mice with Water Avoidance StressThis compoundSignificantly decreased voiding frequency---[3]
In Vitro Bladder Smooth Muscle Studies

In vitro studies using isolated bladder tissues provide direct evidence of this compound's relaxant effects on the detrusor smooth muscle.

Tissue PreparationAgonist/StimulationThis compound ConcentrationEffectReference
Isolated Rat Detrusor MusclePre-constricted-Reduced contraction[4]
Rat Bladder Strips--Showed maximal relaxant effect[4]
Human Detrusor TissuesElectric Field Stimulation (EFS)10 µMInhibited EFS-induced contractions[5]
Human Detrusor TissuesCarbachol1 µM or 10 µMNo inhibition of concentration-dependent contractions[5]

Comparative Efficacy with Other OAB Drugs in Preclinical Models

While direct head-to-head preclinical comparisons are limited in the available literature, some studies provide insights into the relative effects of this compound and antimuscarinic agents.

Animal Model/TissueComparison DrugsKey FindingsReference
Anesthetized RatsOxybutynin, TolterodineThis compound dose-dependently decreased resting intravesical pressure, while oxybutynin and tolterodine had no statistically significant effect.[1]
Female Mice with Water Avoidance StressSolifenacinThis compound and solifenacin were equally effective at reducing voiding dysfunction caused by psychological stress.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following sections describe the key protocols used in the preclinical evaluation of this compound.

In Vivo Cystometry in Rats

Objective: To assess the effects of a drug on bladder function, including storage and voiding parameters, in a live animal model.

Methodology:

  • Animal Preparation: Adult female Sprague-Dawley or Wistar rats are typically used. For studies in anesthetized animals, urethane is a common anesthetic. For conscious animal studies, a bladder catheter is surgically implanted a few days prior to the experiment to allow for recovery.

  • Catheterization: A catheter is inserted into the bladder dome and secured with a purse-string suture. The other end of the catheter is externalized, often at the nape of the neck.

  • Cystometric Recording: The bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate (e.g., 0.05-0.2 mL/min).

  • Data Acquisition: Intravesical pressure is continuously recorded. Micturition events are identified by a sharp rise in pressure followed by the expulsion of urine.

  • Parameters Measured:

    • Micturition Interval or Voiding Frequency: Time between voids or number of voids in a given period.

    • Bladder Capacity: Infused volume at the time of micturition.

    • Micturition Pressure: The peak intravesical pressure during a void.

    • Resting/Basal Pressure: The intravesical pressure between voids.

    • Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding, often observed in models of detrusor overactivity.

Isolated Bladder Strip Contraction Assay

Objective: To directly measure the contractile and relaxant effects of a drug on bladder smooth muscle tissue in an organ bath.

Methodology:

  • Tissue Preparation: Rats or other species are euthanized, and the urinary bladder is excised. The bladder is placed in cold, oxygenated Krebs-Henseleit solution.

  • Strip Dissection: Longitudinal strips of the detrusor muscle are carefully dissected from the bladder body.

  • Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Tension Recording: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Experimental Procedure:

    • The strips are allowed to equilibrate under a resting tension (e.g., 1 gram).

    • Contractile agents (e.g., carbachol, potassium chloride) or electrical field stimulation (EFS) are added to induce muscle contraction.

    • Once a stable contraction is achieved, cumulative concentrations of the test drug (e.g., this compound) are added to assess its relaxant effects.

  • Data Analysis: The relaxation induced by the drug is typically expressed as a percentage of the pre-induced contraction.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of this compound's function and evaluation.

This compound's β3-Adrenoceptor Signaling Pathway

This compound's primary mechanism of action involves the activation of β3-adrenoceptors on the detrusor smooth muscle. This initiates a signaling cascade that leads to muscle relaxation.

G This compound This compound Beta3_AR β3-Adrenoceptor This compound->Beta3_AR Binds to Gs_Protein Gs Protein Beta3_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels ↓ Intracellular Ca²⁺ Levels PKA->Ca_Channels Phosphorylates targets leading to Relaxation Detrusor Muscle Relaxation Ca_Channels->Relaxation

Caption: this compound's signaling pathway in detrusor muscle.

Typical Experimental Workflow for Preclinical OAB Drug Evaluation

The preclinical assessment of a potential OAB drug follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy cluster_2 Comparative Studies Receptor_Binding Receptor Binding Assays (β1, β2, β3 selectivity) Isolated_Tissue Isolated Bladder Strip Contraction Assays Receptor_Binding->Isolated_Tissue Characterize functional activity Cystometry_Anesthetized Cystometry in Anesthetized Rodents Isolated_Tissue->Cystometry_Anesthetized Confirm in vivo potential Cystometry_Conscious Cystometry in Conscious Rodents (Normal & OAB Models) Cystometry_Anesthetized->Cystometry_Conscious Assess efficacy in more physiological state Head_to_Head Head-to-Head Comparison with Standard of Care (e.g., Antimuscarinics) Cystometry_Conscious->Head_to_Head Evaluate relative performance

Caption: Preclinical workflow for OAB drug evaluation.

References

Safety Operating Guide

Proper Disposal of Mirabegron in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Mirabegron is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a substance harmful to aquatic life with long-lasting effects, stringent disposal procedures must be followed. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound and associated waste materials.

Waste Identification and Classification

This compound is an active pharmaceutical ingredient (API) that requires careful waste management. While not explicitly listed as a P- or U-listed hazardous waste under the federal Resource Conservation and Recovery Act (RCRA), its significant environmental hazards warrant that it be managed as a hazardous chemical waste.[1]

Key Hazard Information:

  • Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.

Therefore, as a precautionary measure and in accordance with best laboratory practices, all this compound waste must be segregated and disposed of as hazardous waste.

Segregation and Collection of this compound Waste

Proper segregation at the source is the most critical step in managing this compound waste. Mixing hazardous waste with non-hazardous waste increases the volume of hazardous waste and disposal costs.

Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory for the accumulation of this compound waste. This area should be secure and accessible only to trained personnel.

Step 2: Use Designated, Labeled Waste Containers All this compound waste must be collected in containers that are:

  • Compatible with the waste being collected.

  • In good condition, with no leaks or damage.

  • Kept closed at all times, except when adding waste.

  • Clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Waste").

Step 3: Segregate Different Types of this compound Waste Use separate, appropriately labeled containers for the following categories of this compound waste:

  • Solid this compound Waste:

    • Expired or unused pure this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.

    • Contaminated lab supplies like weigh boats, spatulas, and absorbent pads.

  • Liquid this compound Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning glassware or equipment that has come into contact with this compound.

  • Sharps Waste:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

  • Empty this compound Containers:

    • Original containers of pure this compound are considered hazardous waste and should not be disposed of in the regular trash. They should be collected with solid this compound waste.

Disposal Procedures

DO NOT dispose of any this compound waste down the drain or in the regular trash.

Step 1: Request a Hazardous Waste Pickup Once the hazardous waste containers are full, or on a regular schedule as determined by your institution's Environmental Health and Safety (EHS) department, arrange for a waste pickup. Follow your institution's specific procedures for requesting a pickup, which may involve an online request system or a direct call to EHS.

Step 2: Ensure Proper Documentation Complete any required hazardous waste tags or manifests accurately and completely. This documentation is crucial for regulatory compliance and ensures a clear chain of custody for the waste.

Step 3: Final Disposal by a Licensed Facility Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste. The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2] This high-temperature destruction process is effective in breaking down the active pharmaceutical ingredient, preventing its release into the environment.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were identified in the reviewed literature. The procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting and are in alignment with guidance from Safety Data Sheets for this compound.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Mirabegron_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Segregation and Collection cluster_2 Accumulation and Storage cluster_3 Disposal Process GenerateWaste This compound Waste Generated (Solid, Liquid, Sharps, Empty Containers) SegregateWaste Segregate Waste by Type GenerateWaste->SegregateWaste CollectSolid Collect Solid Waste in Labeled Hazardous Waste Container SegregateWaste->CollectSolid Solid Waste & Contaminated PPE CollectLiquid Collect Liquid Waste in Labeled Hazardous Waste Container SegregateWaste->CollectLiquid Liquid Waste & Rinsate CollectSharps Collect Sharps in Labeled Puncture-Resistant Sharps Container SegregateWaste->CollectSharps Contaminated Sharps CollectContainers Collect Empty Containers with Solid Hazardous Waste SegregateWaste->CollectContainers Empty Containers StoreWaste Store in Designated Hazardous Waste Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectSharps->StoreWaste CollectContainers->StoreWaste RequestPickup Request Hazardous Waste Pickup from EHS StoreWaste->RequestPickup Documentation Complete Waste Manifest/Tag RequestPickup->Documentation Incineration Transport to Licensed Facility for Incineration Documentation->Incineration

References

Essential Safety and Handling Protocols for Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for the handling and disposal of Mirabegron, a substance used in research and development.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields.[1][2]Protects against splashes and dust, preventing serious eye irritation.[3][4][5]
Hand Protection Chemically resistant protective gloves.[6]Prevents skin contact, which may cause an allergic skin reaction.[3][4][5]
Skin and Body Protection Impervious clothing or a disposable coverall of low permeability.[1][2][6]Minimizes the risk of skin contamination.
Respiratory Protection A NIOSH-approved dust mask or suitable respirator should be used if dust has the potential to become airborne or if ventilation is insufficient.[1][2][6][7]Avoids inhalation of dust particles.[1][8]

Hazard Identification and Handling

This compound is classified with the following hazards:

  • Harmful if swallowed.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause an allergic skin reaction.[3][4][5]

  • Suspected of damaging fertility or the unborn child.[3][5]

  • May cause damage to organs through prolonged or repeated exposure.[3][4][5]

  • Very toxic to aquatic life with long-lasting effects.[3][5]

Safe Handling Procedures:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, and spray.[3][4]

  • Avoid contact with skin, eyes, or clothing.[1][4]

  • Ensure adequate ventilation in the handling area.[1][8]

  • Wash hands thoroughly after handling and before breaks.[3][4]

  • Do not eat, drink, or smoke when using this product.[4]

Accidental Release and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps for safely managing a this compound spill.

G cluster_spill_response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Personnel to Safe Areas spill->evacuate Immediate Action ppe Wear Full Personal Protective Equipment evacuate->ppe Safety First contain Contain Spill & Prevent Further Leakage ppe->contain Control Spread cleanup Clean Up Spill with Absorbent Material contain->cleanup Mitigation decontaminate Decontaminate Surfaces and Equipment cleanup->decontaminate Final Steps dispose Dispose of Contaminated Waste in Accordance with Local Regulations decontaminate->dispose Proper Disposal

This compound Spill Response Workflow

Disposal: Dispose of unused this compound and contaminated waste in accordance with all applicable local, regional, national, and international regulations.[4] Do not allow the substance to enter sewers or public waters.[7]

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) and seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin thoroughly with large amounts of water and soap.[6][8] If irritation or an allergic reaction occurs, seek medical attention.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[4][8]
Ingestion Do NOT induce vomiting.[4] Wash out the mouth with water if the person is conscious.[8] Never give anything by mouth to an unconscious person and get immediate medical attention.[8]

This guide is intended to provide essential safety information for handling this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mirabegron
Reactant of Route 2
Reactant of Route 2
Mirabegron

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.